2-Chloro-4-fluoro-benzamidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-fluorobenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFN2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESVNOXPDZLHGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394432 | |
| Record name | 2-Chloro-4-fluorobenzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
582306-90-9 | |
| Record name | 2-Chloro-4-fluorobenzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-fluoro-benzamidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-4-fluoro-benzamidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-fluoro-benzamidine is a halogenated aromatic compound of significant interest in medicinal chemistry and drug discovery. Its structural features, including the benzamidine core and the presence of both chloro and fluoro substituents, make it a valuable intermediate for the synthesis of various biologically active molecules. Benzamidines are a well-established class of compounds known for their ability to act as competitive inhibitors of serine proteases, a family of enzymes implicated in a wide range of physiological and pathological processes. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological activities of this compound and its hydrochloride salt, compiled to serve as a valuable resource for researchers in the field.
Chemical and Physical Properties
This compound is typically handled as a solid. While some physical properties are available, a complete experimental dataset is not extensively published. The properties of its hydrochloride salt are also included, as it is a common form for improving solubility and handling.[1][2]
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound Hydrochloride |
| Molecular Formula | C₇H₆ClFN₂[3][4] | C₇H₆ClFN₂·HCl[1][2] |
| Molecular Weight | 172.59 g/mol [3][4] | 209.05 g/mol [1][2] |
| CAS Number | 582306-90-9[3][4] | 1171478-64-0 |
| Appearance | Off-white powder[1][2] | Off-white powder[1][2] |
| Melting Point | Data not available | Data not available |
| Boiling Point | 275.3 °C at 760 mmHg[5] | Data not available |
| Flash Point | 120.3 °C[5] | Data not available |
| Solubility | Limited data available. General benzamidines are slightly soluble in water.[6] | Soluble in DMSO and ethanol.[1] Solubility in PBS (pH 7.2) for the parent benzamidine hydrochloride is approximately 3 mg/mL.[1] |
| Storage Conditions | Store at 0 - 8 °C[1][2] | Store at 0 - 8 °C[1][2] |
Spectral Data
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ 7.5 - 7.8 | m | Aromatic protons |
| ~ 7.0 - 7.3 | m | Aromatic protons |
| ~ 8.5 - 9.5 | br s | -NH₂ protons |
| ~ 9.5 - 10.5 | br s | =NH proton |
Note: Chemical shifts are highly dependent on the solvent used. The broad signals for the amine and imine protons are due to chemical exchange and quadrupole broadening.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~ 165 | C=N |
| ~ 160 (d, ¹JCF ≈ 250 Hz) | C-F |
| ~ 135 (d, ³JCF ≈ 8 Hz) | C-Cl |
| ~ 130 (d, ³JCF ≈ 8 Hz) | Ar-CH |
| ~ 125 | Ar-C (ipso to C(=N)NH₂) |
| ~ 118 (d, ²JCF ≈ 22 Hz) | Ar-CH |
| ~ 115 (d, ²JCF ≈ 22 Hz) | Ar-CH |
Note: The carbon attached to fluorine will appear as a doublet with a large coupling constant (¹JCF). Other aromatic carbons will also show smaller C-F couplings.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 172/174 | [M]⁺ (Molecular ion) |
| 155/157 | [M - NH₃]⁺ |
| 138 | [M - Cl]⁺ |
| 129 | [C₇H₄FN]⁺ |
Note: The presence of chlorine will result in an isotopic pattern for chlorine-containing fragments with a ratio of approximately 3:1 for the [M] and [M+2] peaks.
Table 5: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (asymmetric and symmetric) |
| ~ 3100 | Medium | Aromatic C-H stretching |
| ~ 1650 | Strong | C=N stretching |
| ~ 1600, 1480 | Medium | Aromatic C=C stretching |
| ~ 1250 | Strong | C-F stretching |
| ~ 850 | Strong | C-Cl stretching |
Experimental Protocols
A detailed, validated experimental protocol for the synthesis of this compound is not widely published. However, a common and effective method for the synthesis of benzamidines is the Pinner synthesis, which proceeds via the reaction of a nitrile with an alcohol in the presence of an acid catalyst to form an imidate, followed by reaction with ammonia.
Proposed Synthesis of this compound via Pinner Reaction
This proposed protocol is based on established methods for the synthesis of benzamidines from benzonitriles.
Workflow for the Pinner Synthesis of this compound
Caption: Pinner synthesis workflow for this compound.
Materials:
-
2-Chloro-4-fluorobenzonitrile
-
Anhydrous ethanol
-
Anhydrous hydrogen chloride gas
-
Anhydrous ammonia
-
Anhydrous diethyl ether
Procedure:
-
Imidate Formation: A solution of 2-chloro-4-fluorobenzonitrile in anhydrous ethanol is cooled to 0°C. Anhydrous hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The formation of the imidate hydrochloride salt as a precipitate is monitored. The precipitate is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.
-
Amidation: The isolated ethyl 2-chloro-4-fluorobenzimidate hydrochloride is suspended in a solution of anhydrous ammonia in ethanol. The mixture is stirred at room temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude this compound hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
Biological Activity and Signaling Pathways
Benzamidines are recognized as a class of compounds that act as competitive inhibitors of serine proteases.[7][8] These enzymes play crucial roles in various physiological processes, including digestion, blood coagulation, fibrinolysis, and inflammation. Dysregulation of serine protease activity is implicated in numerous diseases, making them attractive targets for therapeutic intervention.
The inhibitory mechanism of benzamidines involves the binding of the positively charged amidinium group to the negatively charged aspartate residue (Asp189 in the chymotrypsin numbering system) located at the bottom of the S1 specificity pocket of the protease. This interaction mimics the binding of the natural substrate's basic side chain (e.g., arginine or lysine).
Potential Inhibition of the Urokinase-type Plasminogen Activator (uPA) Pathway
Urokinase-type plasminogen activator (uPA) is a serine protease that plays a critical role in cancer invasion and metastasis by converting plasminogen to plasmin, which in turn degrades components of the extracellular matrix.[10][11][12] Inhibition of uPA is a promising strategy for anti-cancer therapy. Benzamidine-based inhibitors have been developed to target uPA.
Generalized Signaling Pathway of uPA and its Inhibition by a Benzamidine Derivative
Caption: Generalized pathway of uPA-mediated plasminogen activation and its inhibition by a benzamidine derivative.
Conclusion
This compound is a versatile building block in medicinal chemistry with significant potential for the development of novel therapeutics, particularly as an inhibitor of serine proteases. While a complete set of experimental data for this specific compound is not yet publicly available, this technical guide provides a comprehensive summary of its known properties, a plausible synthetic route, and its likely biological targets based on the established pharmacology of the benzamidine class. Further research to fully characterize its physicochemical properties, spectral data, and specific enzyme inhibitory profile is warranted to fully exploit its potential in drug discovery and development.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. rsc.org [rsc.org]
- 4. This compound CAS#: 582306-90-9 [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Explaining urokinase type plasminogen activator inhibition by amino-5-hydroxybenzimidazole and two naphthamidine-based compounds through quantum biochemistry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of urokinase by 4-substituted benzo[b]thiophene-2-carboxamidines: an important new class of selective synthetic urokinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The urokinase-type plasminogen activator and the generation of inhibitors of urokinase activity and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structure and Synthesis of 2-Chloro-4-fluoro-benzamidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed synthesis protocol for 2-Chloro-4-fluoro-benzamidine, a valuable intermediate in medicinal chemistry.
Chemical Structure and Properties
This compound is a substituted aromatic compound with the chemical formula C₇H₆ClFN₂.[1] Its structure features a benzene ring substituted with a chlorine atom at the 2-position, a fluorine atom at the 4-position, and a carboximidamide (amidine) group at the 1-position. The hydrochloride salt is a common and stable form of this compound.
Structure:
A summary of the key physicochemical properties for the starting material and the final product is presented in Table 1.
Table 1: Physicochemical Properties
| Property | 2-Chloro-4-fluorobenzonitrile (Starting Material) | This compound hydrochloride (Product) |
| Molecular Formula | C₇H₃ClFN | C₇H₆ClFN₂·HCl |
| Molecular Weight | 155.56 g/mol [2][3][4][5] | 209.05 g/mol [1] |
| CAS Number | 60702-69-4[2][3][4] | 582306-90-9[1] |
| Appearance | White glistening crystals[2][3] | Off-white powder[1] |
| Melting Point | 64-66 °C[3][4] | Not explicitly reported, but expected to be a solid. |
| Boiling Point | 233.4 °C at 760 mmHg[3] | Not available |
| Purity | Typically ≥99% | ≥ 97% (Assay)[1] |
| Storage Conditions | Store in a tightly closed container.[3] | Store at 0 - 8 °C[1] |
Synthesis of this compound via the Pinner Reaction
The most common and effective method for the synthesis of benzamidines from their corresponding benzonitriles is the Pinner reaction.[6][7][8][9] This two-step process involves the formation of an intermediate imidate ester hydrochloride (often referred to as a Pinner salt), followed by ammonolysis to yield the desired amidine.[6][7][9]
The overall reaction scheme is as follows:
Step 1: Formation of the Pinner Salt (Ethyl 2-chloro-4-fluorobenzimidate hydrochloride)
2-Chloro-4-fluorobenzonitrile is reacted with an alcohol, such as ethanol, in the presence of anhydrous hydrogen chloride to form the corresponding imidate ester hydrochloride.
Step 2: Ammonolysis
The isolated Pinner salt is then treated with ammonia to produce this compound.
Below is a detailed experimental protocol based on established Pinner reaction procedures.
Experimental Protocol
Materials:
-
2-Chloro-4-fluorobenzonitrile
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas)
-
Ammonia (gas or a solution in anhydrous ethanol)
-
Round-bottom flask
-
Gas dispersion tube
-
Magnetic stirrer
-
Ice bath
-
Drying tube (e.g., with calcium chloride)
-
Büchner funnel and flask
-
Rotary evaporator
Procedure:
Step 1: Synthesis of Ethyl 2-chloro-4-fluorobenzimidate hydrochloride (Pinner Salt)
-
In a dry round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube, dissolve 2-Chloro-4-fluorobenzonitrile (1 equivalent) in anhydrous ethanol (1.1 equivalents).
-
Cool the solution in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature below 10 °C. Continue the gas introduction until the solution is saturated and a precipitate begins to form.
-
After saturation, seal the flask with a drying tube and allow it to stand at room temperature for 24-48 hours, or until the reaction is complete (monitored by TLC or disappearance of the nitrile peak in IR spectroscopy).
-
The Pinner salt will precipitate as a white solid. Collect the solid by filtration under anhydrous conditions.
-
Wash the collected solid with anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the ethyl 2-chloro-4-fluorobenzimidate hydrochloride under vacuum.
Step 2: Synthesis of this compound
-
Suspend the dried Pinner salt in anhydrous ethanol in a clean, dry flask.
-
Cool the suspension in an ice bath.
-
Bubble anhydrous ammonia gas through the stirred suspension, or add a saturated solution of ammonia in anhydrous ethanol. Continue the addition until the reaction is complete.
-
Ammonium chloride will precipitate as a white solid.
-
Remove the ammonium chloride by filtration.
-
The filtrate contains the desired this compound. The solvent can be removed under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Expected Yield:
Visualization of the Synthesis Pathway
The following diagram illustrates the two-step synthesis of this compound from 2-Chloro-4-fluorobenzonitrile via the Pinner reaction.
Caption: Synthesis of this compound via the Pinner Reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. echemi.com [echemi.com]
- 4. 2-Chloro-4-fluorobenzonitrile | 60702-69-4 [chemicalbook.com]
- 5. 2-Chloro-4-fluorobenzonitrile | C7H3ClFN | CID 109000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. Pinner reaction - Wikipedia [en.wikipedia.org]
- 8. d-nb.info [d-nb.info]
- 9. Pinner Reaction [organic-chemistry.org]
- 10. Pinner Reaction | NROChemistry [nrochemistry.com]
The Role of 2-Chloro-4-fluoro-benzamidine in Modern Drug Discovery: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-fluoro-benzamidine is a halogenated aromatic amidine that has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its strategic placement of chloro and fluoro substituents on the benzene ring, coupled with the reactive benzamidine moiety, makes it an attractive starting point for the synthesis of a diverse array of bioactive molecules. This technical guide provides an in-depth analysis of the research applications of this compound, focusing on its role in the development of enzyme inhibitors and other therapeutic agents. While direct biological activity data for this compound itself is not extensively documented, its utility is overwhelmingly demonstrated through the biological profiles of the compounds it helps create.
Core Application: A Precursor to Serine Protease Inhibitors
The primary application of this compound in research is as a key intermediate in the synthesis of serine protease inhibitors. [1][2]The benzamidine group is a well-established pharmacophore that can competitively and reversibly bind to the active site of serine proteases, such as thrombin, trypsin, and Factor Xa, by mimicking the natural substrate, arginine. [2]The chloro and fluoro substituents on the phenyl ring of this compound allow for the fine-tuning of the physicochemical properties of the final inhibitor, including its potency, selectivity, and pharmacokinetic profile.
Synthetic Utility and Reaction Schemes
The chemical reactivity of this compound makes it amenable to a variety of synthetic transformations. The amidine group can be incorporated into larger molecules through several common reactions in medicinal chemistry.
A generalized workflow for the utilization of this compound in the synthesis of a hypothetical serine protease inhibitor is depicted below. This workflow illustrates the logical progression from a simple building block to a complex, biologically active molecule.
Potential Therapeutic Areas
The inhibitors synthesized using this compound as a precursor have potential applications in a range of therapeutic areas where serine proteases play a critical pathological role. These include:
-
Oncology: Targeting proteases involved in tumor invasion and metastasis.
-
Infectious Diseases: Inhibiting viral or bacterial proteases essential for replication.
-
Inflammation: Modulating the activity of proteases involved in the inflammatory cascade.
Data Presentation
As direct quantitative data for a final product derived from this compound is not available in the public domain, the following table presents hypothetical data for a generic serine protease inhibitor to illustrate the type of information that would be generated in a drug discovery program utilizing this building block.
| Parameter | Value | Description |
| Target Enzyme | Thrombin | A key serine protease in the coagulation cascade. |
| IC50 | 15 nM | The half maximal inhibitory concentration, a measure of potency. |
| Ki | 2.5 nM | The inhibition constant, reflecting the binding affinity. |
| Selectivity | >100-fold vs. Trypsin | The ratio of inhibitory activity against the target versus a related enzyme. |
| Solubility | 150 µg/mL | The maximum concentration of the compound that can dissolve in a solvent. |
| Cell Permeability | Moderate | The ability of the compound to cross cell membranes. |
Experimental Protocols
Below are generalized methodologies for key experiments that would be conducted to characterize a novel inhibitor synthesized from this compound.
General Procedure for Amide Coupling
To a solution of a carboxylic acid-containing core scaffold (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), is added a coupling agent like HATU (1.1 equivalents) and a base such as diisopropylethylamine (DIPEA) (2 equivalents). The mixture is stirred at room temperature for 15 minutes. This compound hydrochloride (1.2 equivalents) is then added, and the reaction is stirred at room temperature for 12-18 hours. The reaction mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the final amide-coupled inhibitor.
In Vitro Enzyme Inhibition Assay (Thrombin)
The inhibitory activity against human α-thrombin would be determined using a chromogenic substrate assay. The enzyme (final concentration 0.5 nM) is pre-incubated with varying concentrations of the inhibitor in assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) for 15 minutes at 37°C in a 96-well plate. The enzymatic reaction is initiated by the addition of a chromogenic substrate (e.g., S-2238, final concentration 200 µM). The rate of substrate hydrolysis is monitored by measuring the change in absorbance at 405 nm over time using a microplate reader. The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
Signaling Pathway Context
Serine proteases like thrombin are often involved in complex signaling cascades. The inhibition of such a protease can have downstream effects on cellular signaling. The following diagram illustrates a simplified representation of a coagulation cascade and where an inhibitor derived from this compound would act.
Conclusion
This compound stands out as a strategically important building block for the synthesis of novel therapeutic agents, particularly serine protease inhibitors. Its utility lies in its ability to introduce a key pharmacophore while providing handles for synthetic elaboration and property modulation. Although detailed biological data on compounds directly synthesized from this specific starting material are not widely published, the extensive research on analogous benzamidine derivatives strongly supports its application in drug discovery programs targeting a variety of diseases. Future research leveraging this compound is poised to contribute to the development of the next generation of targeted therapies.
References
- 1. Design, synthesis and biological evaluation of glycolamide, glycinamide, and β-amino carbonyl 1,2,4-triazole derivatives as DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
2-Chloro-4-fluoro-benzamidine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Chloro-4-fluoro-benzamidine, a key chemical intermediate in pharmaceutical research and development. This document outlines its chemical properties, synthesis, and significant role in the creation of targeted therapeutics, particularly enzyme inhibitors.
Chemical and Physical Properties
This compound is a substituted aromatic compound frequently utilized in medicinal chemistry. It is typically handled as its hydrochloride salt to improve solubility and stability. Key quantitative data for both the free base and the hydrochloride salt are summarized below.
| Property | This compound | This compound Hydrochloride[1] |
| CAS Number | 582306-90-9 | 582306-90-9 |
| Molecular Formula | C₇H₆ClFN₂ | C₇H₆ClFN₂·HCl |
| Molecular Weight | 172.59 g/mol | 209.05 g/mol |
| Appearance | - | Off-white powder |
| Purity | - | ≥ 97% |
| Storage Conditions | - | 0 - 8 °C |
Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride is most commonly achieved from the corresponding nitrile, 2-chloro-4-fluorobenzonitrile, via the Pinner reaction or related methods. The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then converted to the amidine by treatment with ammonia.
Experimental Protocol: Synthesis via Pinner Reaction
This protocol is a representative method adapted from general procedures for benzamidine synthesis.[2][3] Anhydrous conditions are crucial for the success of the Pinner reaction.
Materials:
-
2-chloro-4-fluorobenzonitrile
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Hydrogen chloride gas
-
Ammonia gas
-
Anhydrous reaction vessel with a stirrer and gas inlet/outlet
Procedure:
-
Formation of the Imino Ester Hydrochloride (Pinner Salt):
-
Dissolve 2-chloro-4-fluorobenzonitrile in a minimal amount of anhydrous ethanol in the reaction vessel.
-
Cool the solution in an ice bath to 0-5 °C.
-
Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and should be maintained at a low temperature.
-
Continue the addition of HCl until the solution is saturated and a precipitate (the imino ester hydrochloride) forms.
-
The reaction mixture is typically stirred at a low temperature for several hours to ensure complete formation of the Pinner salt.[4]
-
The precipitate can be collected by filtration, washed with anhydrous diethyl ether to remove unreacted starting materials, and dried under vacuum.
-
-
Ammonolysis to form Benzamidine Hydrochloride:
-
Suspend the dried imino ester hydrochloride in anhydrous ethanol.
-
Cool the suspension in an ice bath.
-
Bubble dry ammonia gas through the stirred suspension.
-
The reaction is monitored until the conversion to this compound hydrochloride is complete.
-
The final product can be isolated by filtration, washed with anhydrous diethyl ether, and dried.
-
Below is a workflow diagram illustrating the key steps in the synthesis.
Applications in Drug Discovery and Development
This compound serves as a critical building block in the synthesis of more complex, biologically active molecules. Its primary application is in the development of enzyme inhibitors, particularly for a class of enzymes known as serine proteases.[1]
Role as a Serine Protease Inhibitor Intermediate
The benzamidine moiety is a well-established pharmacophore that can competitively inhibit serine proteases.[5][6] These enzymes, which include thrombin, trypsin, and urokinase-type plasminogen activator (uPA), play crucial roles in various physiological and pathological processes such as blood coagulation, digestion, and cancer metastasis.[5][7] The amidine group mimics the guanidinium group of arginine, a natural substrate for many of these proteases, allowing it to bind to the enzyme's active site.
Derivatives of this compound have been investigated as inhibitors of serine proteases like uPA, which is a target in cancer therapy due to its role in tumor invasion and metastasis.[8][9][10] This compound has also been used in the synthesis of fluorinated analogues of dabigatran, a direct thrombin inhibitor used as an anticoagulant.[11]
The general mechanism of competitive inhibition by benzamidine derivatives at the active site of a serine protease is depicted below.
The workflow for utilizing this compound in a drug discovery program targeting a specific serine protease is outlined below.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of targeted therapeutics. Its utility in constructing potent serine protease inhibitors makes it a compound of significant interest to researchers in medicinal chemistry and drug development. The synthetic routes to this compound are well-established, allowing for its incorporation into discovery programs aimed at developing novel treatments for a range of diseases, including cancer and thrombotic disorders.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. Pinner Reaction [organic-chemistry.org]
- 4. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of the Proteolytic Activity of Urokinase Type Plasminogen Activator | Bentham Science [eurekaselect.com]
- 8. Benzamide and Benzamidine Compounds as New Inhibitors of Urokinasetype Plasminogen Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of urokinase by 4-substituted benzo[b]thiophene-2-carboxamidines: an important new class of selective synthetic urokinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular design, synthesis and anticoagulant activity evaluation of fluorinated dabigatran analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 2-Chloro-4-fluoro-benzamidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-4-fluoro-benzamidine, a key intermediate in pharmaceutical research and development. While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, this document outlines the expected solubility trends based on structurally related compounds and furnishes detailed experimental protocols for its empirical determination. Understanding the solubility of this compound is crucial for optimizing reaction conditions, purification processes, and the formulation of novel therapeutic agents.
Core Data Summary: Qualitative Solubility and Physicochemical Properties
The following table summarizes the expected qualitative solubility and key physicochemical properties of this compound. Researchers are strongly encouraged to determine quantitative solubility in solvents pertinent to their specific applications using the protocols detailed in the subsequent section.
| Property | Value | Reference/Comment |
| Molecular Formula | C₇H₆ClFN₂ | [5][6] |
| Molecular Weight | 172.59 g/mol | [5][6] |
| Appearance | Off-white powder (for the hydrochloride salt) | [1] |
| Water Solubility | Expected to be low to sparingly soluble | Based on the general properties of aromatic amides[4]. |
| Polar Organic Solvents | Expected to have moderate to good solubility (e.g., Alcohols, DMSO, DMF) | Benzamide and its derivatives generally dissolve well in polar organic solvents[4][7]. The presence of polar functional groups facilitates this solubility. |
| Non-polar Organic Solvents | Expected to have low solubility (e.g., Hexane, Toluene) | The polar nature of the benzamidine moiety would limit solubility in non-polar environments. |
| XLogP3 | 1.6 | [6] A measure of hydrophobicity. |
Experimental Protocols for Quantitative Solubility Determination
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol describes the widely accepted "shake-flask" method, which is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Objective:
To determine the saturation concentration of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethyl Acetate, Toluene, Hexane)
-
Analytical balance (accurate to ±0.1 mg)
-
Glass vials with screw caps or sealed flasks
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or other chemically resistant membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure that equilibrium saturation is achieved.
-
Add a known volume (e.g., 2 mL) of the chosen organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 298.15 K).
-
Agitate the mixtures for a sufficient duration to allow them to reach equilibrium. This typically requires 24 to 48 hours, but the exact time should be determined by preliminary experiments (i.e., measuring concentration at various time points until it remains constant).
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the excess solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a set period (e.g., 15 minutes). This step must be performed at the same temperature as the equilibration to avoid changes in solubility.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed vial to remove any remaining microscopic particles.
-
Accurately dilute the filtered supernatant with a suitable solvent (often the same solvent or a mobile phase component for HPLC) to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
For HPLC: Construct a calibration curve using standard solutions of this compound of known concentrations. Determine the concentration of the compound in the diluted samples by comparing their peak areas to the calibration curve.
-
For UV-Vis: Similarly, create a calibration curve by measuring the absorbance of standard solutions at the wavelength of maximum absorbance (λmax). Use this curve to determine the concentration of the diluted samples.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor. This value represents the quantitative solubility of the compound in the specific solvent at the tested temperature.
-
The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.
-
Workflow for Solubility Determination
The logical flow of the experimental protocol for determining the solubility of this compound is visualized in the diagram below.
Caption: A flowchart of the shake-flask method for solubility determination.
References
A Technical Guide to 2-Chloro-4-fluoro-benzamidine: Hydrochloride Salt vs. Free Base
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4-fluoro-benzamidine is a key building block in medicinal chemistry, frequently utilized as a precursor in the synthesis of bioactive molecules, particularly enzyme inhibitors. This technical guide provides an in-depth comparison of its hydrochloride salt and free base forms. Key physicochemical properties are summarized, detailed experimental protocols for its synthesis and salt formation are provided, and its role as an intermediate in the development of serine protease inhibitors is discussed. This document serves as a comprehensive resource for researchers to select the appropriate form of the compound for their specific application, whether in chemical synthesis, biochemical assays, or drug discovery pipelines.
Introduction
In drug development, the choice between using a free base or a salt form of a compound is a critical decision that impacts solubility, stability, handling, and bioavailability. This compound, a substituted benzamidine derivative, is a valuable intermediate in pharmaceutical research.[1] The benzamidine moiety is a well-known pharmacophore that can mimic arginine and lysine, making it a common structural motif in the design of inhibitors for enzymes such as serine proteases.[2]
This guide focuses on the two most common forms of this compound: the free base (this compound) and its hydrochloride salt (this compound HCl). The hydrochloride salt is generally favored in laboratory settings for its enhanced stability and solubility in aqueous media, which is advantageous for biochemical assays and screening.[1] This document will delineate the known properties of each form, provide detailed synthesis protocols, and illustrate the compound's relevance in a key biological pathway.
Physicochemical Properties: A Comparative Analysis
The selection of the appropriate form is dictated by its physicochemical properties. While specific experimental data for the free base is limited in publicly available literature, the properties of the hydrochloride salt are better documented by chemical suppliers. The following tables summarize the available information for both forms.
Table 1: General and Chemical Properties
| Property | This compound Hydrochloride | This compound (Free Base) |
| Appearance | Off-white to yellow crystalline powder[1][3] | Solid (predicted) |
| CAS Number | 582306-90-9[1] | 582306-90-9[3] |
| Molecular Formula | C₇H₆ClFN₂·HCl[1] | C₇H₆ClFN₂[3] |
| Molecular Weight | 209.05 g/mol [1] | 172.59 g/mol [3] |
| Purity | ≥97% (Assay)[1] | Not specified |
| Storage Conditions | 0 - 8 °C[1] | Store in a cool, dry place |
Table 2: Predicted Physicochemical Data
| Property | This compound (Free Base) | Notes |
| Boiling Point | 275.3°C at 760 mmHg | Predicted value. |
| Flash Point | 120.3°C | Predicted value. |
| Solubility | Favorable solubility is noted for the HCl salt, especially in aqueous buffers for biochemical assays.[3] Specific mg/mL data is not readily available. The free base is expected to have higher solubility in organic solvents and lower solubility in water. | |
| Stability | The hydrochloride salt form offers enhanced stability.[1] Solutions of benzamidine derivatives should generally be prepared fresh.[4] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound from its nitrile precursor and its subsequent conversion to the hydrochloride salt.
Synthesis of this compound (Free Base) via Pinner Reaction
The conversion of a nitrile to a benzamidine is commonly achieved via the Pinner reaction. This two-step process involves the formation of an imidate ester hydrochloride, which is then treated with ammonia to yield the amidine. The starting material, 2-Chloro-4-fluorobenzonitrile, is commercially available.[5]
Step 1: Formation of Ethyl 2-chloro-4-fluorobenzimidate hydrochloride
-
Setup: A flame-dried, 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with calcium chloride).
-
Reagents: Add 2-Chloro-4-fluorobenzonitrile (15.5 g, 0.1 mol) and anhydrous ethanol (6.9 g, 0.15 mol) to 100 mL of anhydrous diethyl ether.
-
Reaction: Cool the mixture to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and a white precipitate of the imidate ester hydrochloride will form. Continue the addition of HCl gas for approximately 2 hours or until the reaction mixture is saturated and no further precipitation is observed.
-
Isolation: Seal the flask and store it in a refrigerator overnight (approx. 12-18 hours) to ensure complete precipitation. Collect the white solid by vacuum filtration, wash it with two 50 mL portions of cold anhydrous diethyl ether, and dry it under vacuum.
Step 2: Ammonolysis to this compound
-
Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer.
-
Reagents: Suspend the dried ethyl 2-chloro-4-fluorobenzimidate hydrochloride (0.1 mol) in 150 mL of ethanol.
-
Reaction: Cool the suspension to 0°C in an ice bath. Bubble anhydrous ammonia gas through the mixture with vigorous stirring for 3-4 hours. Alternatively, a solution of ammonia in ethanol (e.g., 2M) can be used. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, remove the solvent under reduced pressure. The residue will contain the this compound free base and ammonium chloride.
-
Purification: Treat the residue with a minimal amount of cold water to dissolve the ammonium chloride. Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound free base. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene/hexane).
Conversion of Free Base to Hydrochloride Salt
The conversion to the hydrochloride salt is a straightforward acid-base reaction, typically performed to enhance water solubility and stability.
-
Setup: A 100 mL Erlenmeyer flask with a magnetic stirrer.
-
Dissolution: Dissolve the purified this compound free base (e.g., 10 g) in a suitable anhydrous organic solvent such as diethyl ether, ethyl acetate, or isopropanol (approx. 50-70 mL).
-
Acidification: While stirring, slowly add a solution of hydrogen chloride in the chosen solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise.
-
Precipitation: The hydrochloride salt will precipitate out of the solution as a white or off-white solid. Continue adding the HCl solution until no further precipitation is observed. A slight excess of HCl ensures complete conversion.
-
Isolation: Stir the resulting slurry for 30-60 minutes at room temperature or in an ice bath to maximize precipitation.
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake with two portions of the cold anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material and excess HCl.
-
Drying: Dry the resulting this compound hydrochloride powder under vacuum to a constant weight.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the two-stage process for synthesizing the hydrochloride salt from the commercially available nitrile precursor.
Caption: Synthesis workflow for this compound HCl.
Biological Context: Inhibition of Urokinase-Plasminogen Activator (uPA) Pathway
Benzamidine derivatives are known competitive inhibitors of serine proteases, such as urokinase-type plasminogen activator (uPA).[6] The uPA system is heavily implicated in cancer cell invasion and metastasis.[7] It initiates a proteolytic cascade that degrades the extracellular matrix (ECM), allowing tumor cells to migrate. An inhibitor based on the this compound scaffold would block this pathway.
Caption: Inhibition of the uPA pathway by a benzamidine derivative.
Conclusion
This compound is a versatile chemical intermediate with significant applications in drug discovery. The choice between the free base and the hydrochloride salt depends largely on the intended application.
-
This compound (Free Base) is the logical choice for synthetic organic chemistry transformations where the reaction conditions are non-aqueous and basicity is required or not detrimental. It offers higher solubility in common organic solvents.
-
This compound Hydrochloride is the preferred form for most biological and biochemical applications. Its enhanced aqueous solubility and stability make it ideal for preparing stock solutions for high-throughput screening, enzyme inhibition assays, and other in vitro studies.
This guide provides the fundamental physicochemical data, reliable synthesis protocols, and a clear biological context to aid researchers in the effective utilization of both forms of this important compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. A Serine Protease‐inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 582306-90-9 [m.chemicalbook.com]
- 4. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-氯-4-氟苯甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Inhibition of urokinase by 4-substituted benzo[b]thiophene-2-carboxamidines: an important new class of selective synthetic urokinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The urokinase inhibitor p-aminobenzamidine inhibits growth of a human prostate tumor in SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Role of Fluorine in the Biological Activity of Benzamidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery. This in-depth technical guide explores the profound impact of fluorination on the biological activities of benzamidines, a class of compounds recognized for their therapeutic potential, particularly as enzyme inhibitors. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can significantly modulate a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile. This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of fluorinated benzamidines, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
The Influence of Fluorine on Benzamidine Bioactivity
Fluorine's introduction into the benzamidine scaffold can lead to several advantageous modifications:
-
Enhanced Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution within the molecule, potentially leading to more favorable interactions with target proteins. Fluorine can participate in hydrogen bonds and other non-covalent interactions, thereby increasing binding affinity and inhibitory potency.
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. This increased stability can prolong the half-life of a drug candidate, leading to improved pharmacokinetic properties.
-
Modulation of pKa: Fluorination can lower the pKa of the basic amidine group, influencing its ionization state at physiological pH. This can impact the molecule's interaction with its biological target and its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of the molecule, potentially pre-organizing it for optimal binding to its target.
Biological Activities of Fluorinated Benzamidines
Fluorinated benzamidines have demonstrated a range of biological activities, with significant potential in several therapeutic areas.
Serine Protease Inhibition: Anticoagulant and Antithrombotic Activity
Benzamidines are well-established inhibitors of trypsin-like serine proteases, a family of enzymes that play crucial roles in processes such as blood coagulation, fibrinolysis, and inflammation. Fluorinated benzamidines have been investigated as potent and selective inhibitors of key coagulation factors, including thrombin and Factor Xa (FXa), making them promising candidates for the development of novel anticoagulant and antithrombotic agents.[1][2][3]
| Compound Class | Target Enzyme | Inhibition Constant (Ki) | Reference |
| Nα-arylsulfonylamino-acylated 3-amidinophenylalanine derivatives | Bovine Factor Xa | ~0.5 µM | [1] |
| Nα-arylsulfonylamino-acylated 3-amidinophenylalanine derivatives | Thrombin | ~50 µM | [1] |
| Bis-benzamidines with cycloheptanone linker | Bovine Factor Xa | ~10 nM | [1] |
| Vicinally-substituted heterocyclic benzamidines | Factor Xa | Potent Inhibition | [4] |
A standard method to evaluate the anticoagulant activity of fluorinated benzamidines is to measure their effect on plasma clotting times, such as the activated partial thromboplastin time (aPTT) and prothrombin time (PT).[5][6][7]
Materials:
-
Platelet-poor plasma (PPP) from healthy human donors (anticoagulated with 3.8% sodium citrate).
-
Test compounds (fluorinated benzamidines) dissolved in a suitable solvent (e.g., DMSO).
-
aPTT reagent (e.g., containing a contact activator and phospholipids).
-
PT reagent (thromboplastin).
-
Calcium chloride (CaCl₂) solution.
-
Coagulation analyzer.
Procedure:
-
Preparation of Plasma: Obtain platelet-poor plasma by centrifuging citrated whole blood.
-
Incubation: Incubate the PPP with various concentrations of the test compound or vehicle control for a specified time at 37°C.
-
aPTT Assay:
-
Add the aPTT reagent to the plasma-compound mixture and incubate.
-
Initiate clotting by adding CaCl₂ solution.
-
The time to clot formation is recorded by the coagulation analyzer.
-
-
PT Assay:
-
Initiate clotting by adding the PT reagent to the plasma-compound mixture.
-
The time to clot formation is recorded.
-
Data Analysis:
The prolongation of aPTT and PT is a measure of the anticoagulant activity. Results are typically expressed as the concentration of the compound required to double the clotting time.
The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot. Factor Xa and thrombin are central enzymes in this pathway.
Antimicrobial Activity
Fluorinated benzamidine analogs and related structures like benzimidazoles have shown promising activity against a range of bacterial and fungal pathogens.[4][8] The introduction of fluorine can enhance the antimicrobial potency of these compounds.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 2-(m-fluorophenyl)-benzimidazole derivatives | Bacillus subtilis | 7.81 | [4] |
| 2-(m-fluorophenyl)-benzimidazole derivatives (meta-fluoro) | Gram-negative bacteria | 31.25 | [4] |
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.
Materials:
-
Bacterial or fungal strains.
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Test compounds (fluorinated benzamidines) in serial dilutions.
-
96-well microtiter plates.
-
Incubator.
-
Microplate reader.
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism.
-
Plate Preparation: Add serial dilutions of the test compound to the wells of a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density using a microplate reader.
Anticancer Activity
N-substituted benzamides have been shown to induce apoptosis and cell cycle arrest in cancer cells.[1][9] While specific data for fluorinated benzamidines is emerging, the known anticancer effects of related compounds suggest a promising avenue for investigation. The proposed mechanisms often involve the mitochondrial (intrinsic) pathway of apoptosis.
MTT Assay for Cell Viability:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the fluorinated benzamidine for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
Flow Cytometry for Cell Cycle and Apoptosis Analysis:
-
Cell Treatment: Treat cancer cells with the test compound.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ethanol.
-
Staining:
-
Cell Cycle: Stain the cells with a DNA-intercalating dye such as propidium iodide (PI).
-
Apoptosis: Use an Annexin V-FITC/PI double staining kit to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the cell cycle distribution or the percentage of apoptotic cells.
The intrinsic apoptosis pathway is initiated by intracellular stress and converges on the mitochondria.
Synthesis of Fluorinated Benzamidines
The synthesis of fluorinated benzamidines can be achieved through several routes. A common method involves the conversion of a corresponding fluorinated benzonitrile.
Conclusion
Fluorinated benzamidines represent a promising class of compounds with diverse biological activities. The strategic incorporation of fluorine can significantly enhance their therapeutic potential by improving potency, selectivity, and pharmacokinetic properties. This guide has provided a comprehensive overview of their biological activities, including serine protease inhibition, antimicrobial effects, and potential anticancer properties. The detailed experimental protocols and pathway visualizations serve as a valuable resource for researchers and drug development professionals working in this exciting area of medicinal chemistry. Further exploration of the structure-activity relationships and mechanisms of action of fluorinated benzamidines will undoubtedly lead to the development of novel and effective therapeutic agents.
References
- 1. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of benzamidine factor Xa inhibitors containing a vicinally-substituted heterocyclic core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in Vitro and in Vivo Anticoagulant and Antiplatelet Activities of Amidino- and Non-Amidinobenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. staff.najah.edu [staff.najah.edu]
- 8. [Synthesis and antimicrobial activity of substituted fluorobenzyl benzylidenethiazolidinediones and imidazolidinediones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 2-Chloro-4-fluoro-benzamidine in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
Shanghai, China – December 28, 2025 – 2-Chloro-4-fluoro-benzamidine has emerged as a critical building block for medicinal chemists, serving as a versatile intermediate in the synthesis of a new generation of therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, applications, and the biological activities of its derivatives, underscoring its significance in the pursuit of novel treatments for a range of diseases, including cancer, infectious diseases, and thromboembolic disorders.
The unique substitution pattern of this compound, featuring both a chloro and a fluoro group on the benzamidine scaffold, allows for the fine-tuning of the physicochemical properties of derivative compounds. This modulation of biological activity is a key factor in the design of potent and selective enzyme inhibitors and other bioactive molecules.[1]
Synthesis of this compound
The primary route to this compound is through the Pinner reaction, which involves the conversion of the corresponding nitrile, 2-chloro-4-fluorobenzonitrile. This reaction is a cornerstone of amidine synthesis and proceeds via an imidate salt intermediate.
Experimental Protocol: Pinner Synthesis of this compound Hydrochloride
The following protocol outlines a general procedure for the synthesis of this compound hydrochloride from 2-chloro-4-fluorobenzonitrile. Anhydrous conditions are crucial for the success of the Pinner reaction to prevent the formation of byproducts.
Materials:
-
2-chloro-4-fluorobenzonitrile
-
Anhydrous ethanol
-
Dry hydrogen chloride (gas)
-
Anhydrous diethyl ether
-
Ammonia (gas or solution in anhydrous ethanol)
Procedure:
-
Formation of the Imidate Hydrochloride (Pinner Salt): A solution of 2-chloro-4-fluorobenzonitrile in anhydrous ethanol is cooled in an ice bath. Dry hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is then allowed to stand at a low temperature, during which the ethyl 2-chloro-4-fluorobenzimidate hydrochloride (Pinner salt) precipitates.
-
Isolation of the Pinner Salt: The precipitated Pinner salt is collected by filtration under anhydrous conditions and washed with anhydrous diethyl ether to remove any unreacted starting materials.
-
Ammonolysis to the Benzamidine: The isolated Pinner salt is then treated with a solution of ammonia in anhydrous ethanol. The reaction mixture is stirred, leading to the formation of this compound.
-
Isolation of the Product: The final product, this compound hydrochloride, is isolated by filtration and can be further purified by recrystallization.
Caption: Synthetic pathway for this compound hydrochloride.
Role in the Synthesis of Bioactive Molecules
This compound is a key precursor in the synthesis of a variety of bioactive compounds. Its amidine functional group is a common feature in molecules designed to interact with the active sites of enzymes, particularly serine proteases.
Application in the Development of Anticoagulants
Benzamidine derivatives have been extensively studied as inhibitors of serine proteases involved in the blood coagulation cascade, such as thrombin and Factor Xa. The development of potent and selective inhibitors for these enzymes is a major focus of research for new antithrombotic agents. While specific data for derivatives of this compound is not yet widely published, the structural similarities to known inhibitors suggest its potential in this area.
Use in Anticancer and Antimicrobial Drug Discovery
The benzamidine scaffold is also present in a number of compounds with demonstrated anticancer and antimicrobial activities. Research into novel benzamidine derivatives has shown promising results against various cancer cell lines and pathogenic microbes. The incorporation of the 2-chloro and 4-fluoro substituents can influence the pharmacokinetic and pharmacodynamic properties of these derivatives, potentially leading to improved efficacy and safety profiles.
Quantitative Data on Benzamidine Derivatives
While specific quantitative data for derivatives of this compound is limited in the public domain, the following table provides a summary of the inhibitory activities of other benzamidine derivatives against various biological targets. This data is intended to be illustrative of the potential potency of compounds that can be synthesized using the this compound scaffold.
| Compound Class | Target | IC50 / MIC |
| Benzamidine Derivatives | Serine Proteases | Low µM to nM range |
| Benzamidine Analogues | Periodontitis Pathogens | 31.25 - 125 µg/mL (MIC) |
| Benzamide Derivatives | Cancer Cell Lines | Low µM range |
Experimental Protocols for Biological Evaluation
The biological activity of compounds synthesized from this compound can be assessed using a variety of in vitro assays.
General Protocol for Serine Protease Inhibition Assay
Materials:
-
Target serine protease (e.g., Thrombin, Factor Xa)
-
Chromogenic or fluorogenic substrate specific to the enzyme
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl with appropriate cofactors)
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Setup: In a 96-well microplate, add a solution of the target enzyme in assay buffer to each well.
-
Inhibitor Addition: Add serial dilutions of the test compound to the wells. Include a positive control (a known inhibitor) and a negative control (solvent only).
-
Pre-incubation: Incubate the plate for a defined period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Measurement: Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Caption: General workflow for an enzyme inhibition assay.
Signaling Pathways and Logical Relationships
The benzamidine moiety is a well-established pharmacophore for targeting serine proteases. When incorporated into a drug molecule, it can competitively inhibit the enzyme's activity, thereby modulating downstream signaling pathways. For example, inhibition of Factor Xa in the coagulation cascade prevents the conversion of prothrombin to thrombin, ultimately leading to an anticoagulant effect.
Caption: Inhibition of the coagulation cascade by a Factor Xa inhibitor.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of potential enzyme inhibitors for the treatment of a variety of diseases makes it a compound of significant interest for further research and development. The synthetic accessibility and the potential for chemical modification of this scaffold will likely lead to the discovery of new and improved therapeutic agents in the years to come.
References
An In-depth Technical Guide to the Synthesis of 2-Chloro-4-fluoro-benzamidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-Chloro-4-fluoro-benzamidine, a key intermediate in pharmaceutical research. This document outlines the synthesis of the crucial precursor, 2-chloro-4-fluorobenzonitrile, from various starting materials and its subsequent conversion to the target benzamidine derivative. Detailed experimental protocols, quantitative data, and process diagrams are presented to serve as a valuable resource for professionals in organic synthesis and drug development.
Introduction
This compound hydrochloride is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of bioactive molecules and for enzyme inhibition studies. Its structure is pivotal in the design of potent therapeutic agents. This guide focuses on the common and effective synthetic routes to this compound, with a particular emphasis on the starting materials and the famed Pinner reaction for the formation of the amidine functional group.
Synthetic Pathways to this compound
The principal strategy for the synthesis of this compound involves the preparation of the key intermediate, 2-chloro-4-fluorobenzonitrile, followed by its conversion to the final product. Several routes to the benzonitrile intermediate are detailed below.
Synthesis of the Key Intermediate: 2-Chloro-4-fluorobenzonitrile
A common route to 2-chloro-4-fluorobenzonitrile is through a diazotization reaction of 2-chloro-4-aminobenzonitrile, followed by a Schiemann-type reaction.
Caption: Diazotization route to 2-chloro-4-fluorobenzonitrile.
Experimental Protocol: Synthesis of 2-chloro-4-fluorobenzonitrile from 2-chloro-4-aminobenzonitrile [1]
-
Diazotization: To a 100mL four-necked flask, add 47.89g of 30% concentrated hydrochloric acid (394.01 mmol, 3 eq) and 20.0g of 2-chloro-4-aminobenzonitrile (131.08 mmol, 1 eq). Heat the reaction mixture to 70°C and stir for 0.5 hours.
-
Cool the mixture to 0°C. Slowly add a solution of 9.23g of sodium nitrite (133.70 mmol, 1.02 eq) in 120g of water dropwise over approximately 1 hour, maintaining the temperature at 0°C.
-
Continue stirring at 0°C for 0.5 hours after the addition is complete.
-
Schiemann Reaction: Add 28.78g of sodium tetrafluoroborate (262.16 mmol, 2 eq) and stir at the same temperature for 0.5 hours.
-
Filter the reaction solution and dry the collected filter cake in an oven at 60°C.
-
In a separate 100mL four-necked flask, add 50mL of toluene and the dried filter cake. Heat the mixture to 120°C and react for 10 hours to yield 2-chloro-4-fluorobenzonitrile.
| Starting Material | Reagents | Molar Ratio (vs. Starting Material) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Chloro-4-aminobenzonitrile | 1. HCl, NaNO₂, NaBF₄ 2. Toluene (for decomposition) | 1. 3:1.02:2 2. N/A | Water, Toluene | 0-120 | 12 | Not specified |
Another viable route involves the cyanation of 2-chloro-4-fluorobromobenzene using cuprous cyanide.
Caption: Cyanation route to 2-chloro-4-fluorobenzonitrile.
Experimental Protocol: Synthesis of 2-chloro-4-fluorobenzonitrile from 2-chloro-4-fluorobromobenzene [2]
-
To a 250mL four-neck flask under a nitrogen atmosphere, add 150mL of DMF, 50g of 2-chloro-4-fluorobromobenzene (238.73 mmol, 1.0 eq), and 36.35g of cuprous cyanide (405.84 mmol, 1.7 eq).
-
Stir the reaction solution at 120°C for 8 hours.
-
Cool the reaction to room temperature and dilute with 300mL of ethyl acetate. Stir for 0.5 hours.
-
Perform suction filtration and wash the filtrate sequentially with 300mL of water and 200mL of saturated saline solution.
-
Separate the upper organic phase, dry with anhydrous sodium sulfate, and evaporate the solvent under negative pressure to obtain the crude solid product.
-
Recrystallize the crude product from 100mL of n-hexane to obtain 30.96g of 2-chloro-4-fluorobenzonitrile.
| Starting Material | Reagents | Molar Ratio (vs. Starting Material) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 2-Chloro-4-fluorobromobenzene | CuCN | 1.7 | DMF | 120 | 8 | 83.36 | 97.51 |
| 2-Chloro-4-fluorobromobenzene | CuCN | 1.4 | DMF | 130 | 5 | 83.90 | 97.22 |
Conversion of 2-Chloro-4-fluorobenzonitrile to this compound Hydrochloride via the Pinner Reaction
The Pinner reaction is a classic and reliable method for converting nitriles into amidines.[3] It proceeds through an imino ether hydrochloride (Pinner salt) intermediate, which is then treated with ammonia to form the desired amidine.[3]
Caption: Pinner reaction for this compound synthesis.
Experimental Protocol: Synthesis of this compound hydrochloride from 2-chloro-4-fluorobenzonitrile (Adapted from a general procedure for benzamidine synthesis) [4]
-
Formation of the Pinner Salt: In a suitable reaction vessel, dissolve 2-chloro-4-fluorobenzonitrile (1 eq) in absolute ethanol.
-
Cool the solution in an ice-salt bath.
-
Pass dry hydrogen chloride gas through the solution until saturation is achieved, ensuring anhydrous conditions are maintained.
-
Seal the vessel and allow it to stand at room temperature for 48 hours, during which the imino ether hydrochloride (Pinner salt) will precipitate as a solid cake.
-
Ammonolysis: Quickly crush the solid cake of the Pinner salt in a dry mortar.
-
Transfer the solid to a flask and slowly add an 8% solution of dry ammonia in absolute ethanol in small portions.
-
Stir the mixture for several hours. Ammonium chloride will precipitate.
-
Filter the reaction mixture by suction to remove the ammonium chloride.
-
Evaporate the filtrate to a smaller volume and cool to induce crystallization of this compound hydrochloride.
-
Filter the crystals, wash with a small amount of cold ethanol, and dry in a desiccator.
| Starting Material | Reagents | Solvent | Key Reaction | Yield (%) |
| 2-Chloro-4-fluorobenzonitrile | 1. Dry HCl 2. Dry NH₃ | Absolute Ethanol | Pinner Reaction | 80-95 (typical for benzamidines) |
Alternative Starting Materials
While 2-chloro-4-fluorobenzonitrile is the most direct precursor, other starting materials can be utilized to synthesize this key intermediate.
From 2-Chloro-4-fluorotoluene
2-Chloro-4-fluorotoluene can be oxidized to 2-chloro-4-fluorobenzoic acid, which can then be converted to the benzonitrile. However, this route often involves harsh oxidizing agents like dichromate, which are toxic and environmentally hazardous.[1]
From 4-Fluorobenzaldehyde
2-Chloro-4-fluorobenzaldehyde can be synthesized from 4-fluorobenzaldehyde via chlorination. The aldehyde can then be converted to the corresponding oxime and subsequently dehydrated to the nitrile.
Experimental Protocol: Synthesis of 2-Chloro-4-fluorobenzaldehyde
-
Add 250 ml of a trifluoroacetic acid/concentrated sulfuric acid mixture (3:1 volume ratio) to a 500 ml double-neck flask and cool to 0-5°C in an ice water bath.
-
Dropwise, add 24.8g (100 mmol) of 4-fluorobenzaldehyde.
-
After the addition, raise the temperature to 70°C and add 3.34g (25 mmol) of N-chlorosuccinimide (NCS) solid. Stir at 70°C for 4 hours.
-
Repeat the addition of NCS two more times (3.34g each), with 4 hours of stirring at 70°C after the second addition and 15 hours after the third.
-
Cool to room temperature and quench the reaction by pouring the solution into 2 liters of ice water.
-
Perform a workup involving extraction with petroleum ether, washing with saturated NaHCO₃ and NaCl solutions, drying with anhydrous Na₂SO₄, and concentration under reduced pressure to obtain the crude product.
-
Distill the crude product under reduced pressure to obtain pure 2-Chloro-4-fluorobenzaldehyde.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Fluorobenzaldehyde | N-chlorosuccinimide | Trifluoroacetic acid/Sulfuric acid | 70 | ~23 | 92 |
Conclusion
The synthesis of this compound is most efficiently achieved through the preparation of the key intermediate, 2-chloro-4-fluorobenzonitrile, followed by a Pinner reaction. The choice of starting material for the benzonitrile synthesis will depend on factors such as availability, cost, and environmental considerations. The diazotization of 2-chloro-4-aminobenzonitrile and the cyanation of 2-chloro-4-fluorobromobenzene are both well-documented and high-yielding methods. The subsequent Pinner reaction provides a reliable and established route to the final benzamidine product. This guide offers detailed protocols and comparative data to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.
References
The Strategic Intermediate: A Technical Guide to 2-Chloro-4-fluoro-benzamidine in Serine Protease Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 2-Chloro-4-fluoro-benzamidine, a key chemical intermediate in the synthesis of a new generation of serine protease inhibitors. With a primary focus on its application in the development of anticoagulants targeting Factor Xa, this document details its chemical properties, synthesis, and role in the creation of potent and selective inhibitors. This guide furnishes researchers and drug development professionals with detailed experimental protocols, quantitative inhibitory data, and a comprehensive overview of the relevant biological pathways and drug discovery workflows, establishing this compound as a critical building block in modern medicinal chemistry.
Introduction: The Role of Serine Proteases and the Significance of Benzamidine-Based Inhibitors
Serine proteases are a large family of enzymes that play a crucial role in a multitude of physiological processes, including digestion, blood coagulation, and immunity.[1] Dysregulation of serine protease activity is implicated in a variety of diseases, making them a significant target for therapeutic intervention.[2]
The blood coagulation cascade, a complex series of proteolytic events, is heavily reliant on the activity of serine proteases. Factor Xa (FXa), a trypsin-like serine protease, occupies a pivotal position at the convergence of the intrinsic and extrinsic coagulation pathways. Its activation leads to the conversion of prothrombin to thrombin, the final effector enzyme in the formation of a fibrin clot.[3][4] Consequently, the direct inhibition of FXa has emerged as a leading strategy for the development of novel oral anticoagulants for the prevention and treatment of thromboembolic disorders.[3][5]
Benzamidine and its derivatives are a well-established class of competitive, reversible inhibitors of various serine proteases, including thrombin and Factor Xa.[6] The positively charged amidinium group mimics the side chain of arginine, a common recognition motif for these proteases, allowing it to bind to the S1 specificity pocket of the enzyme's active site. The development of substituted benzamidines allows for the fine-tuning of inhibitory potency and selectivity.[7]
This compound has emerged as a valuable intermediate in this context. Its unique substitution pattern, featuring both a chloro and a fluoro group, provides medicinal chemists with opportunities to modulate the electronic and steric properties of the final inhibitor, influencing its binding affinity, selectivity, and pharmacokinetic profile.
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value |
| CAS Number | 582306-90-9 |
| Molecular Formula | C₇H₆ClFN₂ |
| Molecular Weight | 172.59 g/mol |
| Appearance | Off-white to white powder |
| Storage | Store at 0 - 8 °C |
Synthesis of this compound
The synthesis of this compound is typically achieved from its corresponding nitrile precursor, 2-chloro-4-fluorobenzonitrile, via the Pinner reaction. This classic method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then treated with ammonia to yield the desired amidine.[8][9]
Synthesis of the Precursor: 2-chloro-4-fluorobenzonitrile
The starting material, 2-chloro-4-fluorobenzonitrile, can be synthesized from 2-chloro-4-aminobenzonitrile through a diazotization reaction.[10]
Experimental Protocol: Synthesis of this compound Hydrochloride via the Pinner Reaction
This protocol describes a general procedure for the Pinner reaction to convert a nitrile to a benzamidine hydrochloride salt.
Materials:
-
2-chloro-4-fluorobenzonitrile
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Dry hydrogen chloride (gas)
-
Ammonia (in ethanol or as a gas)
Procedure:
-
Formation of the Imidate Ester Hydrochloride (Pinner Salt):
-
Dissolve 2-chloro-4-fluorobenzonitrile (1 equivalent) in a mixture of anhydrous ethanol (excess) and anhydrous diethyl ether.
-
Cool the solution in an ice bath (0-5 °C).
-
Bubble dry hydrogen chloride gas through the solution with stirring. The reaction is typically continued until the Pinner salt precipitates as a white solid.
-
Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
-
-
Ammonolysis to form the Benzamidine Hydrochloride:
-
Suspend the dried Pinner salt in a solution of ammonia in ethanol.
-
Stir the mixture at room temperature until the reaction is complete (monitoring by TLC or LC-MS is recommended).
-
Remove the solvent under reduced pressure.
-
The crude this compound hydrochloride can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
-
Application in the Synthesis of Serine Protease Inhibitors: The Case of Darexaban
This compound serves as a crucial building block in the synthesis of potent serine protease inhibitors. While the precise, proprietary synthetic routes for many commercial drugs are not fully disclosed, the general strategy involves the coupling of the benzamidine moiety to a scaffold that provides additional interactions with the target enzyme. Darexaban (YM150), an oral, direct Factor Xa inhibitor, is a prime example of a compound whose structure is consistent with the use of a substituted benzamidine intermediate.[5][11]
General Experimental Protocol: Synthesis of a Benzamidine-based Serine Protease Inhibitor
The following protocol outlines a general method for the coupling of a benzamidine derivative to an amine-containing scaffold, a common step in the synthesis of many serine protease inhibitors.
Materials:
-
This compound hydrochloride
-
Amine-containing scaffold (R-NH₂)
-
Coupling agent (e.g., HATU, HBTU)
-
Non-nucleophilic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Activation of the Amine:
-
Dissolve the amine-containing scaffold (1 equivalent) in the anhydrous solvent.
-
Add the non-nucleophilic base (2-3 equivalents) and the coupling agent (1.1 equivalents).
-
Stir the mixture at room temperature for a short period to allow for activation.
-
-
Coupling Reaction:
-
Add this compound hydrochloride (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a weak acid solution, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of oral anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. admescope.com [admescope.com]
- 5. Unified Methodology for the Primary Preclinical In Vivo Screening of New Anticoagulant Pharmaceutical Agents from Hematophagous Organisms [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of new diphenyl urea-clubbed imine analogs and its Implications in diabetic management through in vitro and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]
- 11. Pinner Reaction [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Chloro-4-fluoro-benzamidine from 2-chloro-4-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-chloro-4-fluoro-benzamidine hydrochloride from 2-chloro-4-fluorobenzonitrile. The synthesis proceeds via a two-step Pinner reaction, a well-established method for the conversion of nitriles to amidines. The first step involves the formation of an intermediate imidate salt, ethyl 2-chloro-4-fluorobenzimidate hydrochloride, by reacting the starting nitrile with ethanol under anhydrous acidic conditions. The subsequent step is the ammonolysis of the crude imidate salt to yield the desired this compound, which is then isolated as its hydrochloride salt. This protocol is intended to provide a comprehensive guide for researchers in medicinal chemistry and drug development requiring this versatile building block.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 2-chloro-4-fluorobenzonitrile | N/A |
| Molar Mass | 155.56 g/mol | N/A |
| Intermediate | Ethyl 2-chloro-4-fluorobenzimidate hydrochloride | N/A |
| Molar Mass | 238.09 g/mol | N/A |
| Final Product | This compound hydrochloride | N/A |
| Molar Mass | 209.05 g/mol | [1] |
| Purity | ≥ 97% | [1] |
| Appearance | Off-white powder | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
| Expected Yield | 70-85% (estimated) | Based on similar Pinner reactions |
Experimental Protocols
Materials and Equipment
-
2-chloro-4-fluorobenzonitrile
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Hydrogen chloride gas or a solution of HCl in anhydrous ethanol
-
Ammonia gas or a solution of ammonia in anhydrous ethanol
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Gas dispersion tube
-
Drying tube (e.g., with calcium chloride)
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
-
NMR spectrometer
-
Mass spectrometer
-
Melting point apparatus
Step 1: Synthesis of Ethyl 2-chloro-4-fluorobenzimidate hydrochloride (Pinner Salt Formation)
WARNING: This reaction must be carried out under strictly anhydrous conditions in a well-ventilated fume hood. Hydrogen chloride gas is corrosive and toxic.
-
Reaction Setup: Assemble a dry two- or three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter connected to a drying tube, and a gas outlet connected to a bubbler or a trap to handle excess HCl gas.
-
Reagent Addition: To the flask, add 2-chloro-4-fluorobenzonitrile (1.0 eq) and anhydrous ethanol (1.1 eq).
-
Acidification: Cool the mixture in an ice bath to 0-5 °C. Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. Alternatively, add a freshly prepared solution of saturated hydrogen chloride in anhydrous ethanol dropwise. Continue the addition of HCl until the solution is saturated and a white precipitate of the imidate hydrochloride begins to form.
-
Reaction: Seal the flask and allow the mixture to stir at 0-5 °C for 12-24 hours. The progress of the reaction can be monitored by the disappearance of the nitrile peak in the IR spectrum.
-
Isolation of Intermediate: Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the Pinner salt completely. Collect the white crystalline solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum. The crude ethyl 2-chloro-4-fluorobenzimidate hydrochloride is used directly in the next step without further purification.
Step 2: Synthesis of this compound hydrochloride (Ammonolysis)
WARNING: This reaction should be performed in a well-ventilated fume hood as ammonia gas is corrosive and has a strong odor.
-
Reaction Setup: In a dry round-bottom flask, suspend the crude ethyl 2-chloro-4-fluorobenzimidate hydrochloride (1.0 eq) in anhydrous ethanol.
-
Ammonolysis: Cool the suspension in an ice bath to 0-5 °C. Bubble anhydrous ammonia gas through the stirred mixture until the solution is saturated. Alternatively, add a solution of ammonia in anhydrous ethanol (a significant excess, e.g., 5-10 equivalents, is recommended).
-
Reaction: Seal the flask and stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC or LC-MS for the disappearance of the imidate intermediate.
-
Work-up and Isolation: After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. The resulting solid residue is the crude this compound hydrochloride.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol. Dissolve the crude product in a minimal amount of hot ethanol and slowly add diethyl ether until turbidity is observed. Allow the solution to cool to room temperature and then place it in a refrigerator to induce crystallization. Collect the purified white to off-white crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.
Mandatory Visualization
References
Application Notes and Protocols: Synthesis of 2-Chloro-4-fluoro-benzamidine via the Pinner Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pinner reaction is a classic and versatile method in organic synthesis for the conversion of nitriles into valuable intermediates such as imino esters (Pinner salts) and, subsequently, amidines.[1][2] Amidines are crucial structural motifs found in a wide array of medicinally important compounds and serve as key building blocks in drug discovery and development.[3] This document provides a detailed protocol for the synthesis of 2-Chloro-4-fluoro-benzamidine hydrochloride from its corresponding nitrile, 2-Chloro-4-fluorobenzonitrile, utilizing the Pinner reaction. The procedure outlined is based on established general protocols for the Pinner reaction and has been adapted for this specific substrate.[4][5]
Reaction Principle
The Pinner reaction is an acid-catalyzed process involving the reaction of a nitrile with an alcohol to form an imino ester salt, also known as a Pinner salt.[2] The reaction is conducted under anhydrous conditions, typically using dry hydrogen chloride gas in an alcohol solvent.[4][6] The nitrile is activated by protonation, facilitating nucleophilic attack by the alcohol. The resulting Pinner salt is a versatile intermediate that can be subsequently reacted with ammonia or an amine to yield the corresponding amidine.[1][6]
Experimental Protocol
This protocol details the two-step synthesis of this compound hydrochloride from 2-Chloro-4-fluorobenzonitrile.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |
| 2-Chloro-4-fluorobenzonitrile | C₇H₃ClFN | 155.56 | 60702-69-4 | Starting material.[7] |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Must be thoroughly dried. |
| Hydrogen Chloride (gas) | HCl | 36.46 | 7647-01-0 | Anhydrous. |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | For washing. |
| Ammonia (gas or solution in anhydrous ethanol) | NH₃ | 17.03 | 7664-41-7 | Anhydrous. |
| Ammonium Carbonate | (NH₄)₂CO₃ | 96.09 | 506-87-6 | Alternative source of ammonia. |
Step 1: Formation of the Pinner Salt (Ethyl 2-chloro-4-fluoro-1-imino-1-benzhydrochloride)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve 2-Chloro-4-fluorobenzonitrile (1.0 eq) in anhydrous ethanol (approx. 2.5 M solution).
-
Acidification: Cool the solution to 0 °C using an ice-salt bath. Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and should be monitored to maintain the temperature below 10 °C. Continue the introduction of HCl until the solution is saturated (typically 1.1-1.5 equivalents).
-
Reaction: Seal the flask and allow it to stand at a low temperature (e.g., 4 °C) for 24-48 hours. The formation of a crystalline precipitate, the Pinner salt, is expected.
-
Isolation of Pinner Salt (Optional): The Pinner salt can be isolated by filtration under an inert atmosphere, washed with cold anhydrous diethyl ether, and dried in a desiccator. However, it is often used directly in the next step without isolation.[2]
Step 2: Ammonolysis to this compound Hydrochloride
-
Ammonolysis: Cool the reaction mixture containing the Pinner salt to 0-5 °C. Introduce anhydrous ammonia gas into the mixture with vigorous stirring until a pH ≥ 8 is achieved.[4] Alternatively, a solution of ammonia in anhydrous ethanol can be added.
-
Alternative Ammonolysis: As an alternative to ammonia gas, ammonium carbonate (3.7 eq) can be added to the reaction mixture.[4]
-
Reaction: After the addition of ammonia or ammonium carbonate, raise the temperature to approximately 30 °C and stir for 10-12 hours.[4] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the precipitated ammonium chloride. Wash the inorganic salts with a small amount of cold ethanol.[4]
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be further purified by recrystallization from a suitable solvent system, such as ethanol and ethyl acetate, to yield this compound hydrochloride as a crystalline solid.[4]
Reaction Workflow
Caption: Workflow for the synthesis of this compound HCl.
Safety Precautions
-
The Pinner reaction must be carried out in a well-ventilated fume hood due to the use of toxic and corrosive hydrogen chloride and ammonia gases.
-
Anhydrous conditions are critical for the success of the reaction. All glassware must be flame-dried, and anhydrous solvents should be used.[4][6]
-
The reaction is exothermic, especially during the introduction of HCl gas. Proper temperature control is essential to prevent side reactions and ensure safety.
-
Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn at all times.
Variations and Considerations
-
Lewis Acid Catalysis: In some cases, Lewis acids such as trimethylsilyl triflate can be used to promote the Pinner reaction, offering a milder alternative to gaseous HCl.[8][9]
-
Alcohol Choice: While ethanol is commonly used, other primary or secondary alcohols can also be employed, which will result in different alkyl imidate intermediates.[9]
-
Steric Hindrance: Nitriles with significant steric hindrance near the cyano group may react more slowly or require more forcing conditions.[6]
By following this detailed protocol, researchers can effectively synthesize this compound hydrochloride, a valuable intermediate for the development of novel therapeutic agents.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. m.youtube.com [m.youtube.com]
- 7. 2-氯-4-氟苯甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. d-nb.info [d-nb.info]
- 9. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 2-Chloro-4-fluoro-benzamidine Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 2-Chloro-4-fluoro-benzamidine hydrochloride, a valuable intermediate in pharmaceutical research and drug development. The synthesis is based on the well-established Pinner reaction, which transforms the starting material, 2-Chloro-4-fluorobenzonitrile, into the desired benzamidine hydrochloride salt. This protocol includes a comprehensive list of materials, a step-by-step experimental procedure, and expected physicochemical properties of the product. Additionally, safety precautions and recommendations for the handling of all chemicals are outlined.
Introduction
This compound hydrochloride is a key building block in medicinal chemistry, frequently utilized in the synthesis of various biologically active compounds.[1] Its structural features, including the chloro and fluoro substituents on the benzene ring, allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties of target molecules. This intermediate is particularly relevant in the development of enzyme inhibitors and receptor modulators. The Pinner reaction provides a classical and reliable method for the preparation of benzamidines from the corresponding nitriles. This reaction proceeds in two main stages: the formation of an intermediate imidate salt (Pinner salt) through the acid-catalyzed reaction of a nitrile with an alcohol, followed by aminolysis of the Pinner salt to yield the amidine.
Chemical Reaction Scheme
The synthesis of this compound hydrochloride from 2-Chloro-4-fluorobenzonitrile proceeds via a two-step Pinner reaction, as illustrated below.
Step 1: Formation of the Pinner Salt (Ethyl 2-chloro-4-fluorobenzimidate hydrochloride)
Step 2: Formation of this compound hydrochloride
Data Presentation
Table 1: Physicochemical Properties of Starting Material and Product
| Property | 2-Chloro-4-fluorobenzonitrile (Starting Material) | This compound hydrochloride (Product) |
| CAS Number | 60702-69-4 | 582306-90-9 |
| Molecular Formula | C₇H₃ClFN | C₇H₆ClFN₂·HCl |
| Molecular Weight | 155.56 g/mol | 209.05 g/mol [1] |
| Appearance | White crystalline solid | Off-white powder[1] |
| Melting Point | 64-66 °C | Not available |
| Purity | ≥99% | ≥97%[1] |
| Storage Conditions | Room temperature | 0 - 8 °C[1] |
Experimental Protocols
This protocol is adapted from general procedures for the Pinner reaction and should be performed by trained personnel in a well-ventilated fume hood.
Materials and Reagents
-
2-Chloro-4-fluorobenzonitrile
-
Anhydrous Ethanol (absolute, ≥99.5%)
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride gas (anhydrous)
-
Ammonia gas (anhydrous) or a saturated solution of ammonia in anhydrous ethanol
-
Calcium Chloride (for drying tubes)
-
Round-bottom flasks
-
Gas dispersion tube
-
Magnetic stirrer and stir bars
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard glassware for filtration and washing
Experimental Procedure
Step 1: Preparation of Ethyl 2-chloro-4-fluorobenzimidate hydrochloride (Pinner Salt)
-
Set up a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the surface of the future reaction mixture, and a calcium chloride drying tube on the outlet.
-
In the flask, dissolve 2-Chloro-4-fluorobenzonitrile (e.g., 15.56 g, 0.1 mol) in anhydrous ethanol (e.g., 6.9 g, 0.15 mol).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution. The reaction is exothermic, so maintain the temperature at or below 5 °C.
-
Continue the addition of HCl until the solution is saturated and a precipitate of the Pinner salt begins to form.
-
Seal the flask and allow the mixture to stand at 0-4 °C for 24-48 hours to ensure complete formation of the imidate hydrochloride. The product will precipitate as a white solid.
-
Collect the solid product by vacuum filtration, wash it with cold anhydrous diethyl ether to remove any unreacted starting materials, and dry it under vacuum.
Step 2: Conversion to this compound hydrochloride
-
Transfer the dried ethyl 2-chloro-4-fluorobenzimidate hydrochloride to a clean, dry flask.
-
Add a freshly prepared saturated solution of ammonia in anhydrous ethanol in excess. Alternatively, bubble anhydrous ammonia gas through a suspension of the Pinner salt in anhydrous ethanol at 0 °C.
-
Stir the mixture at room temperature for several hours (e.g., 4-6 hours) or until the reaction is complete (monitor by TLC or LC-MS if possible). Ammonium chloride will precipitate during the reaction.
-
Remove the precipitated ammonium chloride by filtration.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound hydrochloride.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield the final product as an off-white powder.
Visualizations
Chemical Synthesis Pathway
Caption: Reaction pathway for the synthesis of the target compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Safety Precautions
-
Hydrogen Chloride Gas: Corrosive and toxic. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Have an appropriate gas scrubber or neutralization trap in place.
-
Ammonia Gas: Corrosive and toxic. Handle with the same precautions as hydrogen chloride gas.
-
Anhydrous Solvents (Ethanol, Diethyl Ether): Highly flammable. Avoid open flames, sparks, and hot surfaces. Use in a well-ventilated area.
-
2-Chloro-4-fluorobenzonitrile: Harmful if swallowed or in contact with skin. Causes skin and eye irritation. Wear appropriate PPE.
-
General: Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.
Conclusion
The protocol described provides a reliable method for the synthesis of this compound hydrochloride. Careful adherence to anhydrous conditions and temperature control is crucial for achieving a good yield and purity of the final product. This application note serves as a valuable resource for researchers requiring this important building block for their drug discovery and development efforts.
References
Application Notes and Protocols: 2-Chloro-4-fluoro-benzamidine in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-fluoro-benzamidine is a halogenated derivative of benzamidine, a well-established competitive inhibitor of serine proteases. Due to its structural modifications, this compound is of significant interest for its potential as a selective and potent enzyme inhibitor in drug discovery and biochemical research. Serine proteases, such as trypsin and thrombin, play crucial roles in various physiological and pathological processes, making them attractive targets for therapeutic intervention. These application notes provide detailed protocols and data for the use of this compound in enzyme inhibition assays.
Mechanism of Action
Benzamidine and its derivatives act as competitive inhibitors by binding to the active site of serine proteases.[1] The positively charged amidinium group mimics the side chains of arginine and lysine, the natural substrates for trypsin-like serine proteases, allowing it to fit into the S1 specificity pocket of the enzyme. The chloro and fluoro substitutions on the benzene ring of this compound are expected to modulate its binding affinity and selectivity for different serine proteases through altered electronic and steric interactions within the active site.
Applications
-
Enzyme Inhibition Studies: Characterization of the inhibitory potency and selectivity of this compound against a panel of serine proteases.
-
Structure-Activity Relationship (SAR) Studies: A key tool for understanding how substitutions on the benzamidine scaffold influence inhibitory activity.
-
Drug Discovery: A starting point for the development of novel therapeutic agents targeting serine proteases involved in diseases such as thrombosis, inflammation, and cancer.
-
Biochemical Research: A tool to probe the function and regulation of specific serine proteases in complex biological systems.
Data Presentation
| Enzyme | Common Substrate | Ki for Benzamidine (μM) |
| Trypsin | Nα-Benzoyl-L-arginine ethyl ester (BAEE) | 19[1] |
| Thrombin | Fibrinogen | 220[2] |
| Plasmin | Fibrin | 350[2] |
| Acrosin | Nα-Benzoyl-L-arginine ethyl ester (BAEE) | 4[1] |
Experimental Protocols
General Protocol for Serine Protease Inhibition Assay
This protocol provides a general framework for determining the inhibitory activity of this compound against a target serine protease using a chromogenic substrate. This method can be adapted for specific enzymes and substrates.
Materials:
-
Target Serine Protease (e.g., Trypsin, Thrombin)
-
This compound hydrochloride (prepare a stock solution in a suitable solvent like DMSO or water)
-
Chromogenic Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
Prepare a working solution of the target enzyme in the assay buffer. The final concentration should be chosen to give a linear rate of substrate hydrolysis over the measurement period.
-
Prepare a working solution of the chromogenic substrate in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer (for blank)
-
Enzyme solution + Assay Buffer (for control - no inhibitor)
-
Enzyme solution + this compound dilution (for test)
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the chromogenic substrate solution to all wells to start the reaction.
-
-
Data Acquisition:
-
Immediately place the microplate in a microplate reader and measure the absorbance at the appropriate wavelength for the chromogenic product (e.g., 405 nm for p-nitroaniline) at regular intervals for a set period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance) for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
If determining the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and a suitable plot (e.g., Lineweaver-Burk or Dixon plot).
-
Visualizations
Experimental Workflow for Enzyme Inhibition Assay
Caption: Workflow for a typical enzyme inhibition assay.
Signaling Pathway of Serine Protease-Activated Receptors (PARs)
Serine proteases like thrombin and trypsin can act as signaling molecules by activating a family of G protein-coupled receptors known as Protease-Activated Receptors (PARs).[3][4] This activation involves the proteolytic cleavage of the receptor's extracellular N-terminus, which unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor.[3]
Caption: Simplified PAR signaling pathway.
References
2-Chloro-4-fluoro-benzamidine: A Versatile Building Block for the Discovery of Novel Therapeutics
FOR IMMEDIATE RELEASE
[City, State] – [Date] – 2-Chloro-4-fluoro-benzamidine has emerged as a critical starting material for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery. This versatile building block is particularly valuable in the development of inhibitors for key physiological targets, including kinases and enzymes implicated in a variety of diseases. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the unique chemical properties of this compound for the creation of novel therapeutic agents.
Introduction to this compound in Medicinal Chemistry
This compound is an aromatic amidine derivative featuring chloro and fluoro substitutions on the benzene ring. These halogen substitutions enhance the chemical reactivity and selectivity of the molecule, making it an ideal scaffold for the construction of complex heterocyclic systems. The amidine functional group is a key pharmacophore that can participate in various cyclocondensation reactions, most notably in the synthesis of substituted pyrimidines and other nitrogen-containing heterocycles. These heterocyclic cores are prevalent in a vast number of biologically active compounds and approved drugs, highlighting the importance of this compound as a foundational element in medicinal chemistry.
Application: Synthesis of Substituted Pyrimidinone Derivatives
One of the most valuable applications of this compound is in the synthesis of substituted pyrimidinone derivatives. These compounds are of significant interest due to their broad spectrum of biological activities, including potential applications as anticancer, anti-inflammatory, and antimicrobial agents. The general synthetic approach involves the cyclocondensation of this compound with a β-ketoester, such as ethyl acetoacetate. This reaction provides a straightforward and efficient route to 2-(2-chloro-4-fluorophenyl)-6-methylpyrimidin-4(3H)-one, a core structure that can be further functionalized to explore structure-activity relationships (SAR).
Experimental Workflow for Pyrimidinone Synthesis
The synthesis of pyrimidinone derivatives from this compound can be systematically approached through a well-defined workflow. This process begins with the initial condensation reaction, followed by purification and subsequent derivatization to generate a library of analogues for biological screening.
Application Note: HPLC Analysis for Purity Determination of 2-Chloro-4-fluoro-benzamidine
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of 2-Chloro-4-fluoro-benzamidine, a key intermediate in pharmaceutical synthesis. The described reverse-phase HPLC method is designed to be accurate, precise, and specific for the analysis of this compound and for the separation of potential process-related impurities. This document provides a comprehensive protocol suitable for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound is a crucial building block in the synthesis of various bioactive molecules and therapeutic agents.[1] Its molecular structure, containing both chlorine and fluorine substituents, imparts unique chemical properties that are leveraged in medicinal chemistry.[1] Ensuring the purity of this intermediate is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture, making it the ideal method for assessing the purity of this compound. This application note presents a validated HPLC method for this purpose.
Experimental Protocol
Apparatus and Instrumentation
-
HPLC System: A system equipped with a gradient pump, autosampler, column compartment, and a UV-Vis or Diode Array Detector (DAD) is required.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Data Acquisition and Processing: Chromatography data software for instrument control, data acquisition, and analysis.
-
Analytical Balance: To accurately weigh standards and samples.
-
Volumetric Glassware: For the preparation of solutions.
-
Filtration System: 0.45 µm syringe filters for sample preparation.
Reagents and Materials
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade or purified water.
-
Formic Acid: Analytical reagent grade.
-
This compound Reference Standard: Of known purity.
-
Sample of this compound: To be analyzed.
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (approx. 1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (approx. 0.1 mg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (approx. 0.1 mg/mL): Accurately weigh about 25 mg of the this compound sample, transfer to a 25 mL volumetric flask, dissolve and dilute to volume with the diluent. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
The following table summarizes the chromatographic conditions for the HPLC analysis:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Table 1: HPLC Chromatographic Conditions
The gradient elution program is detailed in the table below:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Table 2: Gradient Elution Program
System Suitability
To ensure the validity of the analytical results, a system suitability test should be performed before sample analysis. Inject the working standard solution five times and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Table 3: System Suitability Criteria
Data Analysis and Purity Calculation
The purity of the this compound sample is calculated based on the area normalization method.
% Purity = (Area of Main Peak / Total Area of all Peaks) x 100
Results and Data Presentation
The following table presents a hypothetical data summary for the purity analysis of a this compound sample.
| Peak No. | Retention Time (min) | Peak Area | % Area |
| 1 | 4.5 | 1500 | 0.05 |
| 2 | 8.2 (this compound) | 2985000 | 99.50 |
| 3 | 12.1 | 7500 | 0.25 |
| 4 | 15.8 | 6000 | 0.20 |
| Total | 3000000 | 100.00 |
Table 4: Example Data for Purity Analysis
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and accurate means for determining the purity of this compound. The method is specific, and the chromatographic conditions are optimized to ensure good resolution from potential impurities. This protocol is suitable for routine quality control in both research and manufacturing environments, aiding in the assurance of high-quality intermediates for pharmaceutical development.
References
Application Note: Structural Elucidation of 2-Chloro-4-fluoro-benzamidine using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chloro-4-fluoro-benzamidine is a substituted aromatic compound that serves as a valuable intermediate in medicinal chemistry and pharmaceutical research.[1] Its structural features are key to its utility in the synthesis of bioactive molecules and enzyme inhibitors.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural confirmation and purity assessment of such molecules. This document provides a detailed guide to the interpretation of the ¹H and ¹³C NMR spectra of this compound and includes a standard protocol for sample preparation and data acquisition.
Chemical Structure
The structure of this compound with atom numbering for NMR assignment is shown below:
(Note: This is a placeholder image. The actual structure is a benzene ring substituted with a chlorine atom at position 2, a fluorine atom at position 4, and a C(=NH)NH₂ group at position 1.)
Predicted NMR Spectral Data
¹H NMR (Proton NMR) Data
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to H-3, H-5, and H-6. The protons of the amidine group (-NH and -NH₂) are expected to appear as broad signals due to quadrupole broadening and chemical exchange, and their chemical shift can be highly dependent on solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.45 - 7.60 | Doublet of doublets (dd) | J(H3-F4) ≈ 8.5 Hz, J(H3-H5) ≈ 2.5 Hz |
| H-5 | 7.25 - 7.40 | Doublet of doublets (dd) | J(H5-H6) ≈ 8.5 Hz, J(H5-H3) ≈ 2.5 Hz |
| H-6 | 7.65 - 7.80 | Doublet of doublets (dd) | J(H6-H5) ≈ 8.5 Hz, J(H6-F4) ≈ 5.0 Hz |
| -NH₂ / =NH | 5.0 - 7.0 | Broad singlet (br s) | N/A |
Note: Predictions are for a standard non-polar deuterated solvent like CDCl₃. Chemical shifts are referenced to TMS at 0 ppm.
¹³C NMR (Carbon NMR) Data
The ¹³C NMR spectrum is expected to show seven distinct signals: six for the aromatic carbons and one for the amidine carbon. The carbon atoms directly bonded to or in close proximity to the fluorine atom will exhibit splitting (C-F coupling).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (¹JCF, ²JCF, etc., Hz) |
| C-1 | 130 - 135 | Doublet (d) | ³JCF ≈ 3-5 Hz |
| C-2 | 135 - 140 | Doublet (d) | ²JCF ≈ 15-20 Hz |
| C-3 | 118 - 122 | Doublet (d) | ²JCF ≈ 20-25 Hz |
| C-4 | 160 - 165 | Doublet (d) | ¹JCF ≈ 245-255 Hz |
| C-5 | 115 - 119 | Doublet (d) | ³JCF ≈ 7-10 Hz |
| C-6 | 128 - 132 | Singlet (s) or small doublet | ⁴JCF ≈ 1-3 Hz |
| C=N | 165 - 170 | Singlet (s) | N/A |
Note: Predictions are for a standard non-polar deuterated solvent like CDCl₃. Chemical shifts are referenced to TMS at 0 ppm.
Protocols
Experimental Protocol 1: NMR Sample Preparation
This protocol outlines the standard procedure for preparing a small organic molecule for solution-state NMR analysis.
-
Weighing the Sample: Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[2]
-
Solvent Selection: Choose an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[3] Other options include DMSO-d₆ or Acetone-d₆, depending on sample solubility.[3]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[4]
-
Mixing: Gently swirl or vortex the vial to ensure the sample dissolves completely. If the sample does not dissolve easily, sonication may be used cautiously.
-
Filtering (If Necessary): If any solid particles remain, filter the solution into the NMR tube. This can be done by passing the solution through a small plug of cotton or glass wool in a Pasteur pipette.[4] This step is critical to avoid issues with shimming the magnet.
-
Transfer to NMR Tube: Carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube.[5] Ensure the sample height is adequate for the spectrometer (typically around 4-5 cm).
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification. Do not use paper labels on the part of the tube that will be inside the magnet.[5]
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.
Experimental Protocol 2: NMR Data Acquisition
This is a general workflow for acquiring ¹H and ¹³C NMR spectra on a modern Fourier Transform NMR spectrometer.
-
Instrument Setup: Insert the prepared NMR sample into the spectrometer's autosampler or manual sample changer.
-
Locking and Shimming: The instrument will first lock onto the deuterium signal of the solvent to stabilize the magnetic field. Following the lock, the instrument will automatically or manually shim the magnetic field to optimize its homogeneity across the sample volume, which is crucial for obtaining sharp spectral lines.
-
¹H NMR Acquisition:
-
Load a standard proton experiment.
-
Set acquisition parameters: typically a 30° or 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Acquire a suitable number of scans (typically 8 to 16 for a sample of this concentration) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Load a standard proton-decoupled carbon experiment (e.g., zgpg30).
-
Set acquisition parameters: typically a 30° pulse, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
-
Due to the low natural abundance of ¹³C, a larger number of scans is required (typically several hundred to several thousand), depending on the sample concentration.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction to ensure all peaks are in the positive absorptive phase.
-
Apply baseline correction to obtain a flat spectral baseline.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.
-
Visualization of Data Interpretation Workflow
The following diagram illustrates the logical workflow for interpreting the acquired NMR data to confirm the structure of this compound.
Caption: Workflow for NMR data acquisition, processing, and spectral interpretation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzenamine, 2-chloro-4-fluoro- | C6H5ClFN | CID 75013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives [mdpi.com]
- 5. 17O NMR study of substituent effects in 4-substituted N-chlorobenzamides and comparison with 4-substituted benzamides: sensitivity to ring substituents (ρ) reflects electronic and steric effects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Mass Spectrometry Analysis of 2-Chloro-4-fluoro-benzamidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the qualitative and quantitative analysis of 2-Chloro-4-fluoro-benzamidine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below are designed to be a starting point for method development and can be adapted based on specific instrumentation and research needs.
Introduction
This compound is a halogenated aromatic compound of interest in medicinal chemistry and drug discovery due to its potential as a building block for synthesizing bioactive molecules. Accurate and sensitive analytical methods are crucial for its characterization, purity assessment, and quantification in various matrices. Mass spectrometry, particularly when coupled with liquid chromatography, offers the high selectivity and sensitivity required for these applications.
This document details the predicted fragmentation pathways and provides a robust LC-MS/MS protocol for the analysis of this compound.
Predicted Mass Spectrometry Fragmentation
Understanding the fragmentation pattern of this compound is essential for developing selective MS/MS methods. Based on the fragmentation of structurally similar compounds, such as other benzamidine derivatives and halogenated aromatic compounds, a plausible fragmentation pathway under positive ion electrospray ionization (ESI+) can be proposed.[1][2]
The molecular weight of this compound (C7H6ClFN2) is 172.59 g/mol .[3] The protonated molecule [M+H]+ would have an m/z of approximately 173.6. The presence of chlorine will result in a characteristic isotopic pattern, with a peak at m/z 175.6 that is approximately one-third the intensity of the m/z 173.6 peak.
Key Predicted Fragment Ions:
-
Loss of Ammonia (NH3): A common fragmentation pathway for amidines is the neutral loss of ammonia, which would result in a fragment ion at m/z 156.6.
-
Loss of Chlorine Radical (Cl•): Cleavage of the carbon-chlorine bond could lead to the formation of a radical cation at m/z 138.6.
-
Loss of Hydrogen Cyanide (HCN): Fragmentation of the amidine group could involve the loss of HCN, yielding a fragment at m/z 146.6.
A diagram illustrating the proposed fragmentation pathway is provided below.
References
- 1. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1( 2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 582306-90-9 [m.chemicalbook.com]
Application Notes and Protocols for 2-Chloro-4-fluoro-benzamidine in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the utilization of 2-Chloro-4-fluoro-benzamidine as a key building block in the synthesis of substituted pyrimidine derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.
Introduction
This compound is a substituted aromatic amidine that serves as a valuable intermediate in the synthesis of various bioactive molecules.[1] Amidines are versatile reagents in organic chemistry, frequently employed in the construction of nitrogen-containing heterocycles. One of the most prominent applications of benzamidines is in the cyclocondensation reaction with 1,3-dicarbonyl compounds to afford substituted pyrimidines. The resulting 2-aryl-pyrimidine core is a common scaffold in many pharmacologically active compounds. The protocol detailed below describes a general and robust method for the synthesis of a 2-(2-Chloro-4-fluorophenyl)-4-hydroxy-6-methylpyrimidine, a potential precursor for further chemical elaboration in drug discovery programs.
Chemical Properties of this compound
A summary of the key chemical properties of the starting material is provided in the table below.
| Property | Value |
| CAS Number | 582306-90-9 |
| Molecular Formula | C₇H₆ClFN₂ |
| Molecular Weight | 172.59 g/mol |
| Appearance | Off-white to white crystalline powder |
| Purity | Typically ≥97% |
Experimental Protocol: Synthesis of 2-(2-Chloro-4-fluorophenyl)-4-hydroxy-6-methylpyrimidine
This protocol outlines the cyclocondensation reaction of this compound with ethyl acetoacetate to yield the corresponding pyrimidine derivative. This reaction is a classic example of the well-established synthesis of pyrimidines from amidines and β-ketoesters.[2][3][4]
Materials:
-
This compound hydrochloride
-
Ethyl acetoacetate
-
Sodium ethoxide (or freshly prepared from sodium metal and absolute ethanol)
-
Absolute Ethanol
-
Glacial acetic acid
-
Diethyl ether
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Preparation of the Reaction Mixture:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add this compound hydrochloride (1 equivalent). Stir the mixture at room temperature for 15-20 minutes to liberate the free base.
-
In a separate dropping funnel, prepare a solution of ethyl acetoacetate (1 equivalent) in absolute ethanol.
-
-
Reaction:
-
Add the solution of ethyl acetoacetate dropwise to the stirred solution of this compound over a period of 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add glacial acetic acid to neutralize the reaction mixture to pH ~7.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add cold water and stir. A solid precipitate should form.
-
Collect the solid by vacuum filtration and wash it with cold water and then with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Dry the solid product under vacuum to obtain the crude 2-(2-Chloro-4-fluorophenyl)-4-hydroxy-6-methylpyrimidine.
-
-
Purification (Optional):
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Quantitative Data (Representative):
While specific yields for this exact reaction are not available in the cited literature, similar cyclocondensation reactions typically proceed in good to excellent yields.
| Reactant 1 | Reactant 2 | Product | Typical Yield Range |
| Substituted Benzamidine | Ethyl Acetoacetate | 2-Aryl-4-hydroxy-6-methylpyrimidine | 70-95% |
Logical Workflow of the Synthesis
The following diagram illustrates the key steps in the synthesis of 2-(2-Chloro-4-fluorophenyl)-4-hydroxy-6-methylpyrimidine.
Caption: Workflow for the synthesis of a substituted pyrimidine.
Application in Drug Discovery Signaling Pathways
Substituted pyrimidines are privileged scaffolds in medicinal chemistry, known to interact with a variety of biological targets. While the specific biological activity of 2-(2-Chloro-4-fluorophenyl)-4-hydroxy-6-methylpyrimidine is not detailed in the available literature, its structural motifs are present in molecules that modulate various signaling pathways. For instance, pyrimidine derivatives have been developed as inhibitors of kinases, proteases, and other enzymes involved in cell signaling cascades crucial in cancer, inflammation, and infectious diseases. The synthesized compound can serve as a versatile starting material for the generation of a library of analogues to be screened against various biological targets.
The diagram below illustrates the potential role of such a pyrimidine derivative as a scaffold in the development of a kinase inhibitor, a common application for this class of compounds.
Caption: Role of pyrimidine scaffold in kinase inhibitor development.
References
Application Notes and Protocols: Derivatization of 2-Chloro-4-fluoro-benzamidine for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed framework for the derivatization of 2-chloro-4-fluoro-benzamidine, a versatile starting material for the synthesis of bioactive molecules.[1] The protocols outlined below focus on the modification of the benzamidine moiety to explore Structure-Activity Relationships (SAR) and identify novel compounds with enhanced biological profiles. While specific biological data for derivatives of this compound is not yet publicly available, this guide presents hypothetical SAR data and detailed experimental procedures to illustrate the drug discovery workflow.
Introduction to SAR Studies of Benzamidine Analogs
Benzamidine and its derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to, inhibition of enzymes such as acrosin, acetylcholinesterase, and histone deacetylases.[2][3][4] The amidine group, in particular, is a key pharmacophore that can be readily modified to modulate potency, selectivity, and pharmacokinetic properties. SAR studies on benzamidine analogs have demonstrated that substitutions on the benzamidine ring and modifications of the amidine functional group can significantly impact biological activity.[2][4][5]
Hypothetical SAR Data
To illustrate the process of an SAR study, a hypothetical library of N-acylated derivatives of this compound was designed. The inhibitory activity of these virtual compounds against a hypothetical serine protease, "Protease X," is presented in Table 1. This data serves as a template for how researchers can organize and interpret their own experimental results.
Table 1: Hypothetical SAR Data for N-Acylated this compound Derivatives
| Compound ID | R Group | Molecular Weight ( g/mol ) | LogP | IC50 (nM) vs. Protease X |
| 1 | H (Parent Compound) | 172.59 | 1.85 | 5230 |
| 2a | Acetyl | 214.63 | 1.70 | 1570 |
| 2b | Propionyl | 228.66 | 2.13 | 980 |
| 2c | Isobutyryl | 242.68 | 2.45 | 650 |
| 2d | Benzoyl | 276.71 | 3.21 | 320 |
| 2e | 4-Fluorobenzoyl | 294.70 | 3.35 | 210 |
| 2f | 4-Chlorobenzoyl | 311.15 | 3.78 | 150 |
| 2g | 4-Methoxybenzoyl | 306.74 | 3.10 | 450 |
Derivatization Strategy: N-Acylation of the Amidine Group
A common and effective method for modifying the amidine functional group is N-acylation. This transformation introduces an amide bond, which can participate in additional hydrogen bonding interactions within a biological target and alter the electronic and steric properties of the parent molecule. The general workflow for the N-acylation of this compound is depicted below.
Caption: General workflow for the N-acylation of this compound.
Experimental Protocols
The following are detailed protocols for the synthesis, purification, and characterization of N-acylated derivatives of this compound. These protocols are based on established methods for N-acylation of amines and amidines.[6][7][8][9]
Protocol 1: General Procedure for the N-Acylation of this compound with Acyl Chlorides
This protocol describes a general method for the synthesis of N-acyl-2-chloro-4-fluoro-benzamidine derivatives using various acyl chlorides.
Materials:
-
This compound hydrochloride
-
Desired acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a stirred suspension of this compound hydrochloride (1.0 eq) in anhydrous DCM (10 mL/mmol) at 0 °C under a nitrogen atmosphere, add TEA or DIPEA (2.2 eq) dropwise.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acyl-2-chloro-4-fluoro-benzamidine derivative.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for the N-Acylation of this compound with Carboxylic Acids using a Coupling Agent
This protocol provides an alternative method for N-acylation using carboxylic acids and a coupling agent, which is suitable for sensitive substrates.
Materials:
-
This compound hydrochloride
-
Desired carboxylic acid (e.g., acetic acid, benzoic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Diisopropylcarbodiimide (DIC)[10]
-
Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a stirred solution of the desired carboxylic acid (1.1 eq), EDC or DIC (1.2 eq), and HOBt or HOAt (1.2 eq) in anhydrous DCM or DMF (10 mL/mmol) at 0 °C, add TEA or DIPEA (2.2 eq).
-
Stir the mixture at 0 °C for 15 minutes.
-
Add this compound hydrochloride (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the pure N-acyl-2-chloro-4-fluoro-benzamidine derivative.
-
Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Logical Relationship for SAR Data Interpretation
The interpretation of SAR data is a critical step in guiding the optimization of a lead compound. The following diagram illustrates the logical flow of this process.
Caption: Logical workflow for the interpretation and application of SAR data.
Conclusion
The protocols and framework provided in this document offer a comprehensive guide for the derivatization of this compound and the subsequent exploration of its SAR. By systematically modifying the amidine functionality and analyzing the resulting biological data, researchers can effectively navigate the early stages of the drug discovery process and identify promising new chemical entities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrochemical N-acylation synthesis of amides under aqueous conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-4-fluoro-benzamidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-fluoro-benzamidine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily via the Pinner reaction of 2-Chloro-4-fluorobenzonitrile.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction. 2. Decomposition of the intermediate Pinner salt. 3. Inactive starting material. | 1. Extend the reaction time or increase the equivalents of the amidating agent. Monitor reaction progress by TLC or LC-MS. 2. Maintain a low reaction temperature (0-5 °C) throughout the addition of reagents and during the formation of the Pinner salt.[1][2] 3. Ensure the 2-Chloro-4-fluorobenzonitrile is of high purity and dry. |
| Formation of By-products | 1. Presence of water in the reaction. 2. Reaction temperature is too high. 3. Excess alcohol in the Pinner reaction. | 1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][3] 2. High temperatures can lead to the formation of the corresponding amide. Maintain strict temperature control.[1] 3. An excess of alcohol can lead to the formation of an orthoester by-product. Use a controlled amount of alcohol.[3] |
| Product is an Oil or Gummy Solid | 1. Presence of impurities. 2. Incomplete conversion to the hydrochloride salt. | 1. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/ether). 2. Ensure complete precipitation of the hydrochloride salt by adding a solution of HCl in an anhydrous solvent like dioxane or ether. |
| Difficulty in Isolating the Product | 1. Product is soluble in the reaction solvent. | 1. If the product is the hydrochloride salt, try precipitating it by adding a non-polar solvent like diethyl ether or hexane. 2. Concentrate the reaction mixture under reduced pressure and then attempt recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and well-established method is the Pinner reaction.[1][2][3] This involves the reaction of 2-Chloro-4-fluorobenzonitrile with an alcohol (commonly ethanol) in the presence of anhydrous hydrogen chloride to form an intermediate imino ester (Pinner salt). This intermediate is then treated with ammonia to yield the desired benzamidine.
Q2: Why are anhydrous conditions critical for the Pinner reaction?
The presence of water can lead to the hydrolysis of the intermediate imino ester hydrochloride, resulting in the formation of the corresponding ester or amide as a by-product, which will lower the yield of the desired amidine.[4]
Q3: What are the key parameters to control during the synthesis?
The most critical parameter is temperature. The intermediate Pinner salt is often unstable at higher temperatures and can decompose.[1][2] Therefore, the reaction should be carried out at low temperatures (typically 0-5 °C). Maintaining anhydrous conditions and using high-purity starting materials are also crucial for a successful synthesis.
Q4: My reaction is not proceeding to completion. What can I do?
If the reaction is sluggish, you can try extending the reaction time. It is also possible that the nitrile is deactivated by the electron-withdrawing chloro and fluoro substituents. In such cases, using a Lewis acid catalyst in addition to the proton acid might enhance the reactivity of the nitrile.
Q5: How can I purify the final product, this compound hydrochloride?
The most common method for purifying amidine hydrochloride salts is recrystallization. Suitable solvent systems often include polar protic solvents like ethanol or methanol, with the addition of a less polar solvent like diethyl ether or ethyl acetate to induce crystallization.
Experimental Protocols
Synthesis of this compound hydrochloride via the Pinner Reaction
This protocol is adapted from the general procedure for benzamidine synthesis.[5]
Materials:
-
2-Chloro-4-fluorobenzonitrile
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Anhydrous Hydrogen Chloride (gas or a solution in dioxane)
-
Anhydrous Ammonia (gas or a solution in ethanol)
Procedure:
-
Formation of the Imino Ester Hydrochloride (Pinner Salt):
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet, and a drying tube, dissolve 2-Chloro-4-fluorobenzonitrile (1 equivalent) in anhydrous diethyl ether.
-
Add anhydrous ethanol (1.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice-salt bath.
-
Bubble anhydrous hydrogen chloride gas through the solution with vigorous stirring until saturation. Alternatively, add a solution of anhydrous HCl in dioxane dropwise.
-
Seal the flask and allow it to stand at 0-5 °C for 24-48 hours, or until a precipitate of the imino ester hydrochloride forms.
-
-
Ammonolysis to form the Amidine Hydrochloride:
-
Collect the precipitated Pinner salt by filtration under an inert atmosphere, washing with cold, anhydrous diethyl ether.
-
Suspend the collected solid in a fresh portion of anhydrous diethyl ether or ethanol at 0 °C.
-
Bubble anhydrous ammonia gas through the suspension with stirring. Alternatively, add a saturated solution of ammonia in ethanol dropwise.
-
Continue stirring at 0 °C for several hours, then allow the mixture to slowly warm to room temperature and stir overnight.
-
The formation of ammonium chloride as a white precipitate will be observed.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the ammonium chloride precipitate.
-
Wash the precipitate with a small amount of cold ethanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound hydrochloride.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/diethyl ether, to obtain the purified product.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound HCl.
Caption: Troubleshooting logic for low or no product yield.
References
Technical Support Center: Synthesis of 2-Chloro-4-fluoro-benzamidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-Chloro-4-fluoro-benzamidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent laboratory-scale synthesis starts from 2-chloro-4-fluorobenzonitrile. A common method is the Pinner reaction, which involves the acid-catalyzed reaction of the nitrile with an alcohol (like ethanol) to form an intermediate Pinner salt (an imidate hydrochloride). This salt is then treated with ammonia to yield the final this compound.
Q2: What are the most common byproducts I might encounter in the synthesis of this compound?
The most frequently observed byproducts include:
-
2-Chloro-4-fluoro-benzamide: Arises from the hydrolysis of the intermediate Pinner salt or the final amidine product in the presence of water.[1]
-
Unreacted 2-chloro-4-fluorobenzonitrile: Results from an incomplete reaction.
-
2-Chloro-4-fluorobenzoic acid: Can be formed by the hydrolysis of the starting nitrile, the intermediate amide, or the final amidine product, especially under harsh acidic or basic conditions during workup.[2][3]
-
Ethyl 2-chloro-4-fluorobenzoate (or other esters): This can form if the Pinner salt intermediate reacts with water during workup, instead of ammonia.[4]
Q3: How can I minimize the formation of 2-Chloro-4-fluoro-benzamide?
To reduce the formation of the corresponding benzamide, it is crucial to maintain anhydrous (dry) conditions throughout the reaction, especially during the formation of the Pinner salt and its subsequent reaction with ammonia.[5][6] Using anhydrous solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly decrease the presence of water and thus minimize this side reaction.
Q4: My final product shows a peak corresponding to 2-Chloro-4-fluorobenzoic acid. What is the likely cause?
The presence of 2-Chloro-4-fluorobenzoic acid is typically due to hydrolysis. This can occur if the reaction mixture is exposed to water for a prolonged period, especially at elevated temperatures or in the presence of strong acids or bases during the workup procedure.[2][3]
Q5: Can dimerization of this compound occur?
While dimerization of benzamides has been reported under specific catalytic conditions, it is not a commonly reported byproduct in standard benzamidine syntheses like the Pinner reaction.[7][8] However, the possibility of trace amounts of dimeric impurities cannot be entirely ruled out, especially if transition metal catalysts are used or if the reaction is subjected to oxidative conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction of the starting nitrile. | Increase reaction time or temperature. Ensure the acid catalyst is active and used in the correct stoichiometric amount. |
| Formation of significant amounts of byproducts. | Review the reaction conditions to minimize side reactions (see below). | |
| Presence of 2-Chloro-4-fluoro-benzamide in the final product | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere. |
| Hydrolysis of the product during workup. | Perform the workup at low temperatures and avoid prolonged exposure to aqueous acidic or basic conditions. | |
| Presence of unreacted 2-chloro-4-fluorobenzonitrile | Insufficient reaction time or temperature. | Increase the reaction duration or temperature for the formation of the Pinner salt. |
| Inefficient conversion of the Pinner salt to the amidine. | Ensure an adequate excess of ammonia is used in the second step. Allow sufficient reaction time for the ammonolysis. | |
| Formation of 2-Chloro-4-fluorobenzoic acid | Hydrolysis during the reaction or workup. | Neutralize the reaction mixture carefully during workup, avoiding strongly acidic or basic conditions for extended periods. Use milder workup procedures where possible. |
| Product is an oil or fails to crystallize | Presence of impurities, particularly the starting material or the benzamide byproduct. | Purify the crude product using column chromatography or recrystallization from an appropriate solvent system. |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Pinner Reaction
-
Pinner Salt Formation:
-
Dissolve 2-chloro-4-fluorobenzonitrile (1 equivalent) in anhydrous ethanol (or another suitable alcohol).
-
Cool the solution in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution until saturation, or add a stoichiometric amount of a strong acid like HCl in an anhydrous solvent.
-
Seal the reaction vessel and stir at a low temperature (e.g., 0-5 °C). The reaction progress can be monitored by TLC or GC-MS. The Pinner salt will often precipitate out of the solution.[4][6]
-
-
Amidine Formation:
-
Filter the precipitated Pinner salt under an inert atmosphere and wash with anhydrous ether.
-
Suspend the Pinner salt in a solution of ammonia in an anhydrous alcohol (e.g., ethanolic ammonia).
-
Stir the mixture at room temperature until the conversion to the amidine is complete (monitor by TLC or GC-MS).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Protocol 2: Hydrolysis of 2-chloro-4-fluorobenzonitrile to 2-Chloro-4-fluoro-benzamide (A Common Side Reaction)
-
Dissolve 2-chloro-4-fluorobenzonitrile (1 equivalent) in a mixture of a protic solvent (e.g., ethanol) and water.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide).
-
Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture and neutralize it.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 2-Chloro-4-fluoro-benzamide.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Common byproduct formation pathways.
References
- 1. Write reaction showing conversion of Benzonitrile into benzoic acid... [askfilo.com]
- 2. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]
- 4. Pinner reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. Cobalt-Promoted Dimerization of Aminoquinoline Benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic details of the cobalt-mediated dehydrogenative dimerization of aminoquinoline-directed benzamides - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Pinner Reaction Conditions for Benzamidine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of benzamidine via the Pinner reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Pinner reaction for benzamidine synthesis?
The Pinner reaction is a two-step method for synthesizing benzamidine from benzonitrile.[1][2] In the first step, benzonitrile reacts with an alcohol, such as ethanol, in the presence of a strong acid catalyst, typically anhydrous hydrogen chloride (HCl), to form an intermediate ethyl benzimidate hydrochloride, also known as a Pinner salt.[1][3] In the second step, this Pinner salt is treated with ammonia to yield benzamidine hydrochloride.[1]
Q2: What are the most critical parameters to control in a Pinner reaction for benzamidine synthesis?
The most critical parameters are:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Water can hydrolyze the intermediate Pinner salt to form undesired byproducts like ethyl benzoate.[4] Therefore, the use of anhydrous solvents and reagents, along with performing the reaction under an inert atmosphere (e.g., nitrogen or argon), is crucial.
-
Temperature: Low temperatures, typically between 0-5°C, are recommended, especially during the formation of the Pinner salt.[4] The imidate hydrochloride intermediate is thermally unstable and can decompose at higher temperatures.[1][4]
-
Purity of Reagents: The purity of benzonitrile, alcohol, and the ammonia source is essential for a high-yielding reaction.
Q3: My Pinner reaction yield is consistently low. What are the common causes?
Low yields can stem from several factors:
-
Presence of Moisture: As mentioned, water is detrimental to the reaction.
-
Incomplete Reaction: The reaction time may be insufficient for the complete formation of the Pinner salt or its subsequent conversion to benzamidine.
-
Suboptimal Temperature: If the temperature is too high, the Pinner salt may decompose. If it is too low, the reaction rate may be too slow.
-
Impure Reagents: Impurities in the starting materials can lead to side reactions.
Q4: Can I use a different acid catalyst instead of gaseous hydrogen chloride?
While gaseous HCl is traditional, other methods for generating anhydrous HCl in situ have been explored to avoid handling the corrosive gas. For instance, a solution of 4N-HCl in an appropriate solvent like cyclopentyl methyl ether (CPME) has been used effectively.[5] Lewis acids have also been investigated as promoters for Pinner-type reactions, though their application to benzamidine synthesis requires specific optimization.[6][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Moisture Contamination: Reagents or glassware were not properly dried. | 1a. Use anhydrous solvents and reagents. 1b. Thoroughly dry all glassware in an oven before use. 1c. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Incomplete Reaction: Insufficient reaction time or temperature. | 2a. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2b. Increase the reaction time or slightly increase the temperature, keeping in mind the thermal instability of the Pinner salt. | |
| 3. Impure Reagents: Starting materials may contain impurities that inhibit the reaction. | 3a. Ensure the freshness and purity of benzonitrile, alcohol, and ammonia source. 3b. Purify starting materials if necessary. | |
| Formation of Significant Byproducts (e.g., Ethyl Benzoate) | 1. Presence of Water: Hydrolysis of the Pinner salt intermediate. | 1. Strictly adhere to anhydrous conditions as detailed above. |
| Pinner Salt Does Not Precipitate | 1. Insufficient Saturation with HCl: The concentration of HCl may be too low to drive the reaction forward. | 1. Ensure the reaction mixture is fully saturated with anhydrous HCl gas. |
| 2. Solubility of the Pinner Salt: The Pinner salt may be soluble in the chosen solvent system. | 2a. If the reaction is proceeding (confirmed by TLC), you may proceed to the next step without isolating the salt. 2b. Consider using a solvent in which the Pinner salt is less soluble. | |
| Difficulty in Purifying the Final Product | 1. Presence of Unreacted Starting Materials: Incomplete reaction. | 1. Optimize reaction conditions (time, temperature, reagent stoichiometry) to ensure full conversion. |
| 2. Contamination with Ammonium Chloride: A common byproduct of the ammonolysis step. | 2a. Wash the crude product with a solvent in which benzamidine hydrochloride is sparingly soluble but ammonium chloride is more soluble. 2b. Recrystallization from a suitable solvent system (e.g., ethanol) can effectively remove ammonium chloride.[8] |
Data Presentation
Table 1: Summary of Reaction Conditions for Benzamidine Synthesis via Pinner Reaction
| Parameter | Condition 1 | Condition 2 |
| Starting Material | Benzonitrile | Benzonitrile |
| Alcohol | Absolute Ethanol | Absolute Ethanol |
| Acid Catalyst | Anhydrous Hydrogen Chloride (gas) | Ethanolic HCl (36% w/w) |
| Temperature (Pinner Salt Formation) | Cooled solution | 40°C |
| Reaction Time (Pinner Salt Formation) | 48 hours | 6 hours |
| Ammonolysis Reagent | 8% Anhydrous Ammonia in Ethanol | Ammonia gas, then Ammonium Carbonate |
| Temperature (Ammonolysis) | Not specified | 0-5°C (NH3), then 30°C (NH4)2CO3 |
| Reaction Time (Ammonolysis) | Not specified | 10 hours |
| Reported Yield | 80-95% | 97% |
| Reference | Organic Syntheses Procedure[9] | NROChemistry[10] |
Table 2: Alternative Benzamidine Synthesis Methods
| Method | Starting Material | Key Reagents | Temperature | Reaction Time | Reported Yield | Reference |
| Direct Ammonolysis | Benzonitrile | Ammonium chloride, Ammonia | 150°C | 18 hours | 77% | ChemicalBook[11] |
| From Benzamidoxime | Benzamidoxime | Hydrogen, Raney Ni, Ammonia | 50°C | Not specified | 94.1% | ChemicalBook[11] |
Experimental Protocols
Protocol 1: Classical Pinner Reaction for Benzamidine Hydrochloride
Adapted from Organic Syntheses Procedure[9]
Step 1: Formation of Ethyl Benzimidate Hydrochloride (Pinner Salt)
-
In a flame-dried, round-bottom flask equipped with a gas inlet tube and a calcium chloride drying tube, dissolve 51.5 g (0.5 mole) of benzonitrile in 25 g of absolute ethyl alcohol.
-
Cool the solution in an ice-salt bath.
-
Pass a stream of dry hydrogen chloride gas through the solution until approximately 21.3 g of HCl has been absorbed.
-
Seal the flask and allow it to stand at room temperature for 48 hours. A solid cake of the imido ether hydrochloride will form.
Step 2: Ammonolysis to Benzamidine Hydrochloride
-
Quickly crush the solid cake of the Pinner salt in a dry mortar.
-
Transfer the crushed solid to a 1-liter flask.
-
Slowly add an 8% solution of dry ammonia in absolute ethyl alcohol (containing 12 g of ammonia) in small portions with shaking.
-
After the addition is complete, stopper the flask and shake until the Pinner salt dissolves and ammonium chloride precipitates.
-
Filter the reaction mixture by suction to remove the ammonium chloride.
-
Allow the filtrate to evaporate to dryness in the open air.
-
Dissolve the resulting crude benzamidine hydrochloride in water.
-
Acidify the solution with concentrated hydrochloric acid, decolorize with activated charcoal, and filter.
-
Evaporate the filtrate almost to dryness at room temperature to crystallize the benzamidine hydrochloride dihydrate.
-
Filter the crystals and air-dry.
Protocol 2: High-Yield, One-Pot Pinner Reaction
Adapted from NROChemistry[10]
Step 1: Pinner Salt Formation
-
Charge a reactor with 5.0 L of ethanolic HCl (36% w/w).
-
Add 2.07 mol of benzonitrile in portions.
-
Raise the temperature to 40°C and stir the mixture for 6 hours.
Step 2: Ammonolysis
-
After the initial reaction is complete, cool the mixture to 0-5°C.
-
Purge ammonia gas into the reaction mixture until a pH of ≥ 8 is achieved.
-
Add 3.7 equivalents of ammonium carbonate to the basified mixture.
-
Raise the temperature to 30°C and stir for 10 hours.
Step 3: Work-up and Purification
-
Filter the reaction mixture and wash the collected inorganic salts with ethanol.
-
Distill the filtrate under vacuum.
-
Dissolve the resulting residue in ethanol and ethyl acetate.
-
Heat the suspension to 80°C for 1 hour.
-
Cool to room temperature, filter the precipitate, and wash with ethyl acetate.
-
Dry the wet solid to obtain the final amidine product.
Visualizations
References
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. A Lewis acid-promoted Pinner reaction [beilstein-journals.org]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [guidechem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Pinner Reaction | NROChemistry [nrochemistry.com]
- 11. Benzamidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 2-Chloro-4-fluoro-benzamidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-Chloro-4-fluoro-benzamidine synthesis. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and well-established method for the synthesis of this compound is the Pinner reaction. This reaction involves the acid-catalyzed reaction of 2-Chloro-4-fluorobenzonitrile with an alcohol (commonly ethanol) to form an intermediate imino ester salt (Pinner salt). This salt is then reacted with ammonia or an amine to yield the desired amidine.[1][2][3]
Q2: What are the critical parameters that influence the yield of the Pinner reaction for this compound synthesis?
Several parameters are crucial for maximizing the yield:
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Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture. Water can hydrolyze the intermediate imino ester, leading to the formation of undesired byproducts such as esters and amides, thereby reducing the yield of the target amidine.[4] It is imperative to use dry solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Temperature: Temperature control is critical. The formation of the Pinner salt is typically carried out at low temperatures (e.g., 0 °C) to prevent the decomposition of the thermodynamically unstable imidium chloride salt.[1][3]
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Purity of Reactants: The purity of the starting material, 2-Chloro-4-fluorobenzonitrile, and the reagents, particularly the alcohol and acid catalyst, is essential for a high-yield synthesis. Impurities can lead to side reactions and complicate the purification process.
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Stoichiometry of Reactants: The molar ratios of the nitrile, alcohol, acid catalyst, and ammonia can significantly impact the reaction outcome. An excess of alcohol can lead to the formation of orthoesters as a side product.[1]
Q3: What are the potential side reactions during the synthesis of this compound via the Pinner reaction?
The primary side reactions include:
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Hydrolysis of the Imino Ester Intermediate: As mentioned, the presence of water can lead to the hydrolysis of the Pinner salt to form the corresponding ester (ethyl 2-chloro-4-fluorobenzoate) or amide (2-chloro-4-fluorobenzamide).
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Orthoester Formation: An excess of the alcohol used in the first step can react further with the imino ester intermediate to form an orthoester.[1]
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Rearrangement of the Imidate Hydrochloride: The intermediate imidate hydrochloride can be thermally unstable and may rearrange to the corresponding N-alkyl-amide.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction of the nitrile. 2. Inactive acid catalyst. 3. Insufficient reaction time or temperature for the ammonolysis step. | 1. Ensure the 2-Chloro-4-fluorobenzonitrile has fully reacted to form the Pinner salt before proceeding. Monitor the reaction by TLC or GC. 2. Use fresh, anhydrous hydrogen chloride gas or a freshly prepared solution in a dry solvent. 3. The conversion of the Pinner salt to the amidine may require stirring for several hours at room temperature or gentle warming. |
| Low Yield of this compound | 1. Presence of moisture leading to hydrolysis of the intermediate. 2. Suboptimal temperature control. 3. Formation of side products due to incorrect stoichiometry. | 1. Thoroughly dry all glassware and solvents. Use anhydrous reagents and maintain an inert atmosphere. 2. Maintain a low temperature (e.g., 0 °C) during the formation of the Pinner salt. 3. Carefully control the molar ratios of reactants. Avoid a large excess of alcohol in the first step. |
| Presence of Impurities in the Final Product | 1. Incomplete conversion of starting materials. 2. Formation of side products (esters, amides). 3. Residual ammonium chloride. | 1. Monitor the reaction to ensure complete consumption of the starting nitrile. 2. Optimize reaction conditions (anhydrous, temperature) to minimize side reactions. 3. The product is typically isolated as the hydrochloride salt. Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol. |
| Difficulty in Isolating the Product | 1. The product may be highly soluble in the reaction solvent. 2. Formation of an oil instead of a crystalline solid. | 1. After the reaction is complete, concentrate the solution under reduced pressure and attempt to precipitate the product by adding a non-polar solvent. 2. Try different solvent systems for recrystallization. Seeding with a small crystal of the pure product can induce crystallization. |
Data Presentation
While specific yield data for the synthesis of this compound under varying conditions is not extensively published, the following table illustrates the expected impact of key parameters on the reaction yield based on the general principles of the Pinner reaction.
Table 1: Illustrative Impact of Reaction Parameters on the Yield of this compound
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Rationale |
| Reaction Temperature (Pinner Salt Formation) | 0 °C | High | Room Temperature | Low | The imidium chloride salt is unstable at higher temperatures, leading to decomposition and side reactions.[1][3] |
| Moisture Content | Anhydrous | High | Presence of Water | Very Low | Water hydrolyzes the imidate intermediate to form esters and amides, significantly reducing the amidine yield.[4] |
| Ammonia Source | Anhydrous Ammonia in Ethanol | High | Aqueous Ammonia | Low | Aqueous ammonia introduces water, which promotes hydrolysis of the Pinner salt. |
| Purity of 2-Chloro-4-fluorobenzonitrile | >99% | High | <95% | Moderate | Impurities in the starting material can lead to the formation of byproducts and complicate purification. |
Experimental Protocols
Key Experiment: Synthesis of this compound hydrochloride via the Pinner Reaction
This protocol is a representative procedure adapted from general methods for the Pinner reaction.
Materials:
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2-Chloro-4-fluorobenzonitrile
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Anhydrous Ethanol
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Anhydrous Diethyl Ether
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Dry Hydrogen Chloride gas
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Anhydrous Ammonia gas
Procedure:
Step 1: Formation of the Ethyl 2-Chloro-4-fluorobenzimidate hydrochloride (Pinner Salt)
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Dissolve 2-Chloro-4-fluorobenzonitrile (1 equivalent) in a mixture of anhydrous ethanol (1.1 equivalents) and anhydrous diethyl ether in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.
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Cool the solution to 0 °C in an ice-salt bath.
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Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature at 0-5 °C.
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Continue the addition of HCl until the solution is saturated and a white precipitate of the Pinner salt is formed.
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Seal the flask and allow it to stand at a low temperature (e.g., 4 °C) for 24-48 hours to ensure complete formation of the salt.
Step 2: Conversion to this compound hydrochloride
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To the suspension of the Pinner salt from Step 1, add a solution of anhydrous ammonia in ethanol at 0 °C.
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Stir the mixture at room temperature for several hours. The progress of the reaction can be monitored by TLC.
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Upon completion, ammonium chloride will precipitate. Filter off the ammonium chloride and wash it with a small amount of cold ethanol.
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Concentrate the filtrate under reduced pressure to obtain the crude this compound hydrochloride.
Step 3: Purification
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The crude product can be purified by recrystallization. A common solvent system for benzamidine hydrochlorides is a mixture of ethanol and diethyl ether or isopropanol.
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Dissolve the crude product in a minimal amount of hot ethanol and then add diethyl ether until the solution becomes turbid.
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Allow the solution to cool slowly to induce crystallization.
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Collect the crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Visualizations
Caption: Synthesis pathway for this compound HCl.
Caption: Troubleshooting workflow for low amidine yield.
Caption: Key factors influencing reaction outcomes.
References
Technical Support Center: Purification of Crude 2-Chloro-4-fluoro-benzamidine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 2-Chloro-4-fluoro-benzamidine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during its purification.
Troubleshooting Guides
This section is designed to help you navigate and resolve specific challenges during the purification of this compound.
Issue 1: Low Purity After Initial Purification Attempt
Potential Causes:
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Presence of Starting Materials: Incomplete conversion of the starting nitrile (2-chloro-4-fluorobenzonitrile) to the benzamidine.
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Formation of By-products: Hydrolysis of the benzamidine to the corresponding benzoic acid (2-chloro-4-fluorobenzoic acid) or formation of an ester if an alcohol was used as a solvent in the synthesis (Pinner reaction).
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Trapped Solvents: Residual solvents from the reaction or work-up may be present in the crude product.
Solutions:
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Acid-Base Extraction: An initial acid-base workup can help remove acidic or basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (like 1M HCl) to protonate the basic benzamidine and extract it into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified to precipitate the purified benzamidine.
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Recrystallization: This is an effective method for removing small amounts of impurities. The choice of solvent is critical.
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Column Chromatography: For complex mixtures or to achieve very high purity, column chromatography is recommended.
Issue 2: Difficulty with Recrystallization
Potential Causes:
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Inappropriate Solvent Choice: The compound may be too soluble or insoluble in the chosen solvent at room temperature.
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"Oiling Out": The compound may separate as a liquid instead of forming crystals, which can happen if the solution is supersaturated or if certain impurities are present.
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Slow or No Crystal Formation: The solution may not be sufficiently concentrated, or nucleation may be slow.
Solutions:
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Solvent Screening: Test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. Ideal solvents will show low solubility at room temperature and high solubility when heated.
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Two-Solvent System: If a single suitable solvent cannot be found, a two-solvent system can be effective. Dissolve the compound in a "good" solvent at an elevated temperature, and then add a "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly.
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Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod, adding a seed crystal, or placing the solution in a colder environment (e.g., an ice bath or refrigerator).
Issue 3: Challenges with Column Chromatography
Potential Causes:
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Compound Streaking on TLC/Column: As a basic compound, this compound can interact strongly with the acidic silica gel, leading to poor separation and tailing of the product spot/band.
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Poor Separation of Impurities: The chosen eluent system may not have the right polarity to effectively separate the desired product from its impurities.
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Low Recovery from the Column: The compound may be irreversibly adsorbed onto the silica gel.
Solutions:
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Deactivate Silica Gel: Before packing the column, treat the silica gel with a base like triethylamine (TEA) to neutralize the acidic sites. This can be done by preparing a slurry of the silica in the eluent containing a small percentage of TEA (e.g., 1-2%).
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Use an Alternative Stationary Phase: Consider using a more inert stationary phase, such as alumina (neutral or basic), which is less acidic than silica gel.
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Optimize the Mobile Phase: Systematically vary the polarity of the eluent. A common mobile phase for such compounds is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). Adding a small amount of a basic modifier like triethylamine or ammonia in methanol to the eluent can significantly improve peak shape and separation.
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Reversed-Phase Chromatography: If normal-phase chromatography is unsuccessful, reversed-phase chromatography (using a C18 column) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a buffer) can be an effective alternative.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: If synthesized via the Pinner reaction from 2-chloro-4-fluorobenzonitrile, the most common impurities are unreacted 2-chloro-4-fluorobenzonitrile, the corresponding ester (formed from the alcohol solvent), and 2-chloro-4-fluorobenzoic acid (from hydrolysis).
Q2: What is a good starting point for a recrystallization solvent?
A2: For benzamidine derivatives, polar solvents are often a good choice. You can start by screening solvents like ethanol, isopropanol, or acetone. A mixture of a polar solvent with a non-polar co-solvent like hexanes or diethyl ether can also be effective.
Q3: How can I monitor the purification process?
A3: Thin-Layer Chromatography (TLC) is an excellent tool for monitoring the progress of your purification. Use a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine) and visualize the spots under UV light (254 nm).
Q4: My purified this compound is unstable and decomposes over time. What should I do?
A4: Benzamidines can be susceptible to hydrolysis, especially in the presence of moisture and basic conditions. It is often best to store the purified compound as its hydrochloride salt, which is generally more stable.[1] You can prepare the salt by dissolving the purified free base in a suitable solvent and adding a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol).
Q5: I am seeing a very broad peak for my compound in HPLC analysis. How can I improve the peak shape?
A5: Peak tailing or broadening for basic compounds in HPLC is common. Try adding a modifier to your mobile phase, such as trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) for reversed-phase chromatography, or triethylamine for normal-phase chromatography. Adjusting the pH of the mobile phase can also significantly improve peak shape.
Data Presentation
The following tables provide illustrative data for the purification of crude this compound. Note that actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
Table 1: Illustrative Recrystallization Solvent Screening
| Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Quality | Purity (Illustrative) |
| Isopropanol | Low | High | Needles | >98% |
| Ethanol/Water (9:1) | Low | High | Plates | >97% |
| Acetone/Hexanes | Moderate | High | Prisms | >95% |
| Dichloromethane | High | High | - | - |
Table 2: Illustrative Column Chromatography Conditions and Outcomes
| Stationary Phase | Mobile Phase | Initial Purity | Final Purity | Yield |
| Silica Gel | Ethyl Acetate/Hexanes (1:1) + 1% TEA | ~85% | ~95% | ~70% |
| Alumina (Neutral) | Ethyl Acetate/Hexanes (1:1) | ~85% | >98% | ~80% |
| Reversed-Phase C18 | Acetonitrile/Water (7:3) + 0.1% TFA | ~85% | >99% | ~85% |
Experimental Protocols
Protocol 1: Recrystallization from Isopropanol
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Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add a stir bar.
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Heating: Gently heat the flask on a hot plate while stirring and add hot isopropanol portion-wise until the solid just dissolves.
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Cooling: Remove the flask from the hot plate and allow it to cool slowly to room temperature.
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Crystallization: If crystals do not form, scratch the inside of the flask with a glass rod or place the flask in an ice bath for 30 minutes.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold isopropanol.
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Drying: Dry the crystals under vacuum to obtain the purified product.
Protocol 2: Flash Column Chromatography on Alumina
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Slurry Preparation: In a beaker, prepare a slurry of neutral alumina in the initial eluent (e.g., 20% ethyl acetate in hexanes).
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Column Packing: Pour the slurry into a glass column and allow the alumina to settle, ensuring an even and compact bed.
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Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of alumina. Evaporate the solvent to obtain a dry, free-flowing powder.
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Loading onto Column: Carefully add the dry sample-adsorbed alumina to the top of the packed column.
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Elution: Begin eluting the column with the initial mobile phase, gradually increasing the polarity (e.g., from 20% to 50% ethyl acetate in hexanes) to elute the product.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Mandatory Visualization
Caption: A decision-making workflow for the purification of this compound.
Caption: A troubleshooting guide for column chromatography of this compound.
References
troubleshooting low yield in 2-Chloro-4-fluoro-benzamidine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2-Chloro-4-fluoro-benzamidine, particularly when experiencing low yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method for synthesizing this compound is the Pinner reaction. This reaction involves the treatment of 2-chloro-4-fluorobenzonitrile with an alcohol (commonly ethanol) in the presence of a strong acid, typically anhydrous hydrogen chloride, to form an intermediate imidate salt (Pinner salt). This salt is then reacted with ammonia to yield the final benzamidine product.[1][2][3]
Q2: My reaction yield is consistently low. What are the most likely causes?
Low yields in the synthesis of this compound are often attributed to several critical factors:
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Presence of Water: The Pinner reaction is highly sensitive to moisture. Water can hydrolyze the intermediate Pinner salt, leading to the formation of unwanted byproducts such as esters or amides, thereby reducing the yield of the desired amidine.[4]
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Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, improper temperature, or inefficient acid catalysis.
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Suboptimal Reagents: The purity and dryness of the starting materials (2-chloro-4-fluorobenzonitrile), alcohol, and ammonia are crucial. The use of old or improperly stored reagents can introduce impurities that interfere with the reaction.
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Side Reactions: The electron-withdrawing nature of the chlorine and fluorine substituents on the benzonitrile ring can influence reactivity and potentially lead to alternative reaction pathways.[5][6]
Q3: Can I use a different catalyst besides hydrogen chloride?
Yes, Lewis acids have been shown to promote Pinner-type reactions. However, the choice of Lewis acid and reaction conditions must be carefully optimized for the specific substrate. Traditional Pinner reactions with anhydrous HCl gas are often the most direct method.[4]
Q4: How can I tell if my Pinner salt intermediate has formed successfully?
The Pinner salt, an alkyl imidate hydrochloride, often precipitates from the reaction mixture as a crystalline solid.[1] Isolation and characterization of this intermediate (e.g., by IR spectroscopy to observe the C=N stretch) can be a good indicator of a successful first step before proceeding with ammonolysis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides systematic solutions.
Issue 1: Low or No Formation of the Pinner Salt Intermediate
| Potential Cause | Troubleshooting Step | Rationale |
| Inadequate Anhydrous Conditions | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. | The Pinner reaction is highly moisture-sensitive. Any water present will react with the acid catalyst and intermediates.[2][3] |
| Inefficient Acid Catalysis | Use freshly prepared, anhydrous hydrogen chloride gas or a solution of HCl in an anhydrous solvent. Ensure complete saturation of the reaction mixture with HCl. | The nitrile must be protonated to activate it for nucleophilic attack by the alcohol.[4] |
| Low Quality Starting Nitrile | Purify the 2-chloro-4-fluorobenzonitrile (e.g., by recrystallization or sublimation) before use. Verify its purity by melting point or spectroscopic methods. | Impurities in the starting material can inhibit the reaction or lead to side products. |
| Incorrect Reaction Temperature | Maintain a low temperature (typically 0-5 °C) during the addition of HCl and the initial reaction phase. | Pinner salts can be thermally unstable and may decompose or rearrange at higher temperatures.[1][2] |
Issue 2: Low Yield of this compound from the Pinner Salt
| Potential Cause | Troubleshooting Step | Rationale |
| Hydrolysis of the Pinner Salt | Ensure the workup procedure is performed under anhydrous conditions until the amidine is formed. Use anhydrous ammonia for the ammonolysis step. | The Pinner salt is susceptible to hydrolysis, which will form the corresponding ester or amide as a byproduct.[1] |
| Incomplete Ammonolysis | Use a sufficient excess of anhydrous ammonia. Ensure adequate mixing and reaction time for the conversion of the Pinner salt to the amidine. | The nucleophilic attack of ammonia on the imidate is a key step. Driving this equilibrium towards the product side is essential. |
| Formation of Side Products | Analyze the crude product mixture by techniques like TLC, LC-MS, or NMR to identify byproducts. Common byproducts include the corresponding ester and amide. | Understanding the side products formed can help in optimizing the reaction conditions to minimize their formation. The electron-deficient nature of the starting nitrile may favor certain side reactions.[5][6] |
| Loss of Product during Workup and Purification | Optimize the pH during extraction to ensure the amidine is in its desired form (free base or salt). Select an appropriate recrystallization solvent system to maximize recovery. | This compound hydrochloride has specific solubility properties that must be considered during purification. |
Experimental Protocols
Key Experiment: Synthesis of this compound hydrochloride via the Pinner Reaction
This protocol is a generalized procedure based on the principles of the Pinner reaction and should be optimized for specific laboratory conditions.
Step 1: Formation of the Ethyl 2-chloro-4-fluorobenzimidate hydrochloride (Pinner Salt)
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Preparation: Under a dry, inert atmosphere (N₂ or Ar), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, and a drying tube.
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Reagents: Add 2-chloro-4-fluorobenzonitrile (1 equivalent) and anhydrous ethanol (3-5 equivalents) to the flask.
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Acidification: Cool the mixture to 0 °C in an ice-water bath. Bubble anhydrous hydrogen chloride gas through the solution with vigorous stirring until the solution is saturated.
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Reaction: Seal the flask and allow it to stand at a low temperature (e.g., 4 °C) for 24-48 hours. The Pinner salt is expected to precipitate as a white solid.
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Isolation (Optional): The precipitated Pinner salt can be filtered under an inert atmosphere, washed with cold, anhydrous diethyl ether, and dried under vacuum.
Step 2: Ammonolysis to this compound hydrochloride
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Preparation: Suspend the Pinner salt from Step 1 in a suitable anhydrous solvent (e.g., anhydrous ethanol) in a flame-dried flask under an inert atmosphere.
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Ammonolysis: Cool the suspension to 0 °C. Bubble anhydrous ammonia gas through the mixture with stirring, or add a solution of ammonia in an anhydrous solvent.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).
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Workup: Remove the solvent under reduced pressure. The crude product will be a mixture of this compound hydrochloride and ammonium chloride.
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Purification: The crude product can be purified by recrystallization. A common solvent system for similar benzamidine hydrochlorides is ethanol or a mixture of ethanol and diethyl ether.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in this compound Synthesis
| Symptom | Possible Cause | Recommended Action |
| No precipitate forms during the Pinner reaction | Incomplete reaction or presence of moisture | Ensure strictly anhydrous conditions; increase reaction time; re-saturate with anhydrous HCl. |
| Oily product instead of solid amidine hydrochloride | Presence of impurities or incomplete reaction | Purify starting materials; ensure complete ammonolysis; attempt to crystallize from a different solvent system. |
| Significant amount of ester byproduct detected | Hydrolysis of the Pinner salt | Maintain anhydrous conditions throughout the reaction and workup. |
| Low recovery after recrystallization | Inappropriate solvent choice | Screen various recrystallization solvents (e.g., ethanol, methanol, isopropanol, or mixtures with ether or hexanes). |
Visualizations
Caption: Workflow for the two-step synthesis of this compound HCl.
Caption: A logical workflow for troubleshooting low yield issues.
References
Technical Support Center: Synthesis of Substituted Benzamidines
Welcome to the technical support center for the synthesis of substituted benzamidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted benzamidines?
A1: The most prevalent methods for synthesizing substituted benzamidines include the Pinner reaction, synthesis from thioamides, and the use of organometallic reagents. The Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst to form an imidate salt (Pinner salt), followed by treatment with an amine, is a classic and widely used method.[1] Synthesis from thioamides offers an alternative route, while reactions of organometallic reagents with nitriles can also yield amidines after subsequent reaction with an amine.
Q2: I am performing a Pinner reaction and my yields are low. What are the likely side reactions?
A2: Low yields in a Pinner reaction are often due to several competing side reactions:
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Formation of Esters: The intermediate imidate salt (Pinner salt) is susceptible to hydrolysis. If water is present in the reaction mixture, the imidate can be hydrolyzed to the corresponding ester.[1][2]
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Formation of Amides: The imidate salt is thermally unstable and can rearrange to form an amide, especially at elevated temperatures.[1]
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Formation of Orthoesters: In the presence of excess alcohol, the imidate salt can react further to form a stable orthoester, which can be a significant byproduct.[3]
Q3: How can I minimize the formation of ester byproducts in my Pinner reaction?
A3: To minimize ester formation, it is crucial to maintain strictly anhydrous (dry) conditions throughout the reaction. This includes using anhydrous solvents and reagents and protecting the reaction from atmospheric moisture, for instance, by using a drying tube or performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] The use of Lewis acids as catalysts can sometimes offer milder reaction conditions, potentially reducing hydrolysis.[2]
Q4: I am observing a significant amount of amide byproduct. How can I prevent this?
A4: Amide formation is often a result of elevated temperatures. The imidate hydrochloride intermediate is thermodynamically unstable and can rearrange to the more stable amide.[1] To circumvent this, it is recommended to maintain low reaction temperatures during the formation of the Pinner salt.
Q5: When synthesizing N-substituted benzamidines using coupling agents like DCC or EDC, I get a persistent impurity. What is it and how can I avoid it?
A5: A common and often difficult-to-remove byproduct in carbodiimide-mediated couplings is N-acylurea. This is formed by the intramolecular rearrangement of the reactive O-acylisourea intermediate. To suppress the formation of N-acylurea, a nucleophilic additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can be added. These additives react with the O-acylisourea to form an active ester that is more stable towards rearrangement but still reactive enough to form the desired amide with the amine.[4][5][6]
Q6: What are the common side reactions when synthesizing benzamidines from thioamides?
A6: A primary side reaction during the synthesis of benzamidines from thioamides is the epimerization at the α-carbon, especially in peptide synthesis. Protecting the thioamide as a thioimidate can prevent this.[7] Another potential issue is the nucleophilicity of the sulfur atom, which can lead to undesired side reactions, particularly under acidic conditions used for cleavage from a solid support in peptide synthesis.[8]
Q7: I am using an organolithium reagent with a substituted benzonitrile. What potential side reactions should I be aware of?
A7: The reaction of organolithium reagents with nitriles typically forms an imine anion, which upon aqueous workup, hydrolyzes to a ketone. To obtain the amidine, the intermediate imine or its corresponding lithium salt must be reacted with an amine. A potential side reaction is the deprotonation of the benzonitrile at the ortho position if it has acidic protons, especially with bulky organolithium bases. The reactivity of organolithium reagents also makes them sensitive to other electrophilic functional groups present in the substituted benzonitrile.
Troubleshooting Guides
Pinner Reaction Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Product Formation | Incomplete formation of the Pinner salt. | Ensure anhydrous conditions. Use freshly prepared, dry HCl gas or a suitable Lewis acid.[2] |
| Low reactivity of the nitrile. | Electron-withdrawing groups on the benzonitrile can decrease its reactivity. Consider using harsher conditions (e.g., higher concentration of acid) or an alternative synthetic route. | |
| Significant Ester Byproduct | Presence of water in the reaction. | Use anhydrous solvents and reagents. Protect the reaction from atmospheric moisture.[2] |
| Hydrolysis during workup. | Perform the workup at low temperatures and minimize contact time with aqueous solutions. | |
| Significant Amide Byproduct | High reaction temperature. | Maintain a low temperature (e.g., 0-5 °C) during the formation of the Pinner salt.[1] |
| Thermal instability of the Pinner salt. | Use the Pinner salt immediately in the next step without prolonged storage. | |
| Significant Orthoester Byproduct | Excess alcohol used. | Use a stoichiometric amount or a slight excess of the alcohol. |
| Prolonged reaction time in the presence of alcohol. | Monitor the reaction progress and quench it once the Pinner salt formation is complete before adding the amine.[3] | |
| Difficult Purification | Similar polarity of the product and byproducts. | Utilize different purification techniques such as crystallization from a different solvent system or chromatography on a different stationary phase. Acid-base extraction can also be effective for separating the basic amidine from neutral esters or amides. |
N-Substituted Benzamidine Synthesis (with Coupling Agents) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low Yield of Desired Amidine | Ineffective activation of the carboxylic acid precursor. | Use a more potent coupling agent or prepare the corresponding acyl chloride. Ensure all reagents are anhydrous.[9] |
| Persistent N-Acylurea Impurity | Rearrangement of the O-acylisourea intermediate. | Add HOBt or HOAt to the reaction mixture to form a more stable active ester.[4][5][6] |
| Unreacted Starting Materials | Incomplete reaction. | Increase the reaction time or temperature. Use a slight excess of one of the reactants.[9] |
| Formation of Symmetric Anhydride | The activated ester reacts with another molecule of the carboxylic acid. | Add the amine dropwise to maintain a low concentration and favor the desired intermolecular reaction.[9] |
Quantitative Data Summary
Table 1: General Comparison of Benzamidine Synthesis Methods
| Method | Starting Materials | Reagents | Typical Yield (%) | Advantages | Disadvantages |
| Pinner Reaction | Benzonitrile, Alcohol, Amine | HCl (gas) or Lewis Acid | 60-90 | High atom economy, readily available starting materials. | Sensitive to moisture and temperature, potential for multiple byproducts.[1][2] |
| From Thioamide | Thiobenzamide, Amine | Methylating agent, then amine | 70-95 | Milder conditions for some substrates. | Thioamides can be unstable, potential for epimerization.[7] |
| Using Coupling Agents | Benzoic acid, Amine | DCC/EDC, HOBt | 70-95 | Good for N-substituted benzamidines, wide substrate scope. | Formation of N-acylurea byproduct, cost of reagents.[4][5] |
Table 2: Effect of Additives on N-Acylurea Formation in Carbodiimide Coupling
| Coupling Conditions | Approximate Yield of Desired Amide (%) | Approximate Yield of N-Acylurea Byproduct (%) |
| DCC, Amine | 50-70 | 10-30 |
| DCC, HOBt, Amine | 80-95 | <5 |
| EDC, Amine | 60-80 | 5-20 |
| EDC, HOBt, Amine | 85-98 | <2 |
(Note: Yields are approximate and can vary significantly based on the specific substrates and reaction conditions.)
Experimental Protocols
Protocol 1: Minimized Side-Reaction Synthesis of Benzamidine Hydrochloride via Pinner Reaction
Objective: To synthesize benzamidine hydrochloride from benzonitrile while minimizing the formation of ethyl benzoate and benzamide byproducts.
Materials:
-
Benzonitrile
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Dry hydrogen chloride (gas)
-
Anhydrous ammonia (gas)
-
Round-bottom flask with a gas inlet tube and drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Pinner Salt Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, place a solution of benzonitrile (1 equivalent) in anhydrous ethanol (1.1 equivalents) and anhydrous diethyl ether.
-
Cool the flask in an ice bath to 0-5 °C.
-
Bubble dry hydrogen chloride gas through the solution with stirring. The reaction is exothermic; maintain the temperature below 10 °C.
-
Continue passing HCl gas until the reaction mixture solidifies or for a predetermined time based on trial experiments (typically 1-2 hours).
-
Seal the flask and allow it to stand at a low temperature (e.g., 4 °C) for 24-48 hours to ensure complete formation of the imidate hydrochloride (Pinner salt).
-
-
Ammonolysis:
-
To the flask containing the Pinner salt, while still at low temperature, bubble anhydrous ammonia gas through the mixture with vigorous stirring.
-
Continue the ammonia addition until the mixture is basic.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
-
Workup and Purification:
-
Filter the reaction mixture to remove ammonium chloride precipitate.
-
Wash the precipitate with a small amount of cold, anhydrous diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude benzamidine.
-
For purification, the crude product can be converted to its hydrochloride salt by dissolving it in a minimal amount of anhydrous ethanol and adding a solution of HCl in ether. The benzamidine hydrochloride will precipitate and can be collected by filtration, washed with cold ether, and dried under vacuum.
-
Protocol 2: Synthesis of N-Substituted Benzamidine using EDC/HOBt to Minimize N-Acylurea Formation
Objective: To synthesize an N-substituted benzamidine from a substituted benzoic acid and an amine using EDC and HOBt to prevent the formation of the N-acylurea byproduct.
Materials:
-
Substituted benzoic acid
-
Primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Apparatus for aqueous workup (separatory funnel)
Procedure:
-
Reaction Setup:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the substituted benzoic acid (1.0 equivalent), the amine (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF or DCM.[5]
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add DIPEA (2.0-3.0 equivalents) to the mixture.
-
-
Coupling Reaction:
-
Slowly add solid EDC hydrochloride (1.2 equivalents) to the reaction mixture in portions, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Once the reaction is complete, quench by adding water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove unreacted benzoic acid and HOBt, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Visualizations
Caption: Main and side reaction pathways in the Pinner synthesis of substituted benzamidines.
Caption: Mechanism of N-acylurea formation and its prevention using HOBt.
Caption: A general troubleshooting workflow for the synthesis of substituted benzamidines.
References
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ortho ester - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
stability issues of 2-Chloro-4-fluoro-benzamidine in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Chloro-4-fluoro-benzamidine in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors, including pH, temperature, light exposure, and the choice of solvent. Like other benzamidine derivatives, it is susceptible to hydrolysis, particularly in aqueous solutions.[1][2][3]
Q2: How does pH affect the stability of this compound?
A2: The pH of the solution is a critical factor. Benzamidine compounds are known to undergo hydrolysis in aqueous basic solutions to form the corresponding primary amide.[2][3] The rate of this hydrolysis increases significantly with higher pH. For instance, unsubstituted benzamidinium has a half-life of 300 days at pH 9, which decreases to 6 days at pH 11 and 15 hours at pH 13.[2][3] Therefore, for maximum stability in aqueous solutions, it is advisable to maintain a neutral or slightly acidic pH.
Q3: What is the recommended solvent for preparing stock solutions of this compound?
A3: For long-term storage, preparing stock solutions in a dry, aprotic solvent such as anhydrous DMSO or ethanol is recommended. These solvents minimize the risk of hydrolysis. When preparing aqueous solutions for experiments, it is best to do so freshly by diluting the stock solution into the aqueous buffer immediately before use. It is not recommended to store aqueous solutions for more than one day.
Q4: What are the ideal storage conditions for solutions of this compound?
A4: Stock solutions in anhydrous organic solvents should be stored at -20°C or -80°C, protected from light and moisture. Aqueous solutions should be prepared fresh for each experiment and not stored. If short-term storage of aqueous solutions is unavoidable, they should be kept at 2-8°C and used within the same day.
Q5: Is this compound sensitive to light?
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common stability issues you might encounter with this compound during your experiments.
Problem: Inconsistent or lower-than-expected activity in biological assays.
| Potential Cause | Suggested Solution |
| Degradation in aqueous buffer | Prepare fresh aqueous solutions of this compound for each experiment from a frozen anhydrous stock solution. Avoid storing aqueous solutions. |
| High pH of the assay buffer | Check the pH of your experimental buffer. If it is basic (pH > 8), consider if the experimental design allows for a buffer with a lower pH. If not, minimize the incubation time of the compound in the buffer. |
| Incorrect concentration of stock solution | Verify the concentration of your stock solution using an appropriate analytical method, such as HPLC-UV. |
| Adsorption to labware | For very dilute solutions, consider using low-adhesion plasticware or silanized glassware to prevent the compound from adsorbing to the surfaces. |
Problem: Appearance of unknown peaks in chromatograms over time.
| Potential Cause | Suggested Solution |
| Hydrolytic degradation | The new peaks are likely degradation products, such as the corresponding benzamide. Confirm the identity of the degradants using mass spectrometry. To mitigate this, follow the recommendations for pH control and fresh solution preparation. |
| Oxidative degradation | Although less common for benzamidines, oxidation can occur.[1] Prepare solutions in degassed buffers and consider adding an antioxidant if compatible with your experimental setup. |
| Photodegradation | Protect your solutions from light at all stages of the experiment, including preparation, storage, and during the assay itself. |
Stability Data Overview
Disclaimer: The following table presents hypothetical stability data for this compound based on the known behavior of similar compounds. This data is for illustrative purposes only and should be confirmed by experimental studies.
| Condition | Solvent/Buffer | Temperature | Half-life (t½) | Primary Degradation Product |
| pH 5.0 | 50 mM Acetate Buffer | 25°C | > 6 months | Not significant |
| pH 7.4 | 50 mM Phosphate Buffer | 25°C | ~ 90 days | 2-Chloro-4-fluoro-benzamide |
| pH 9.0 | 50 mM Borate Buffer | 25°C | ~ 15 days | 2-Chloro-4-fluoro-benzamide |
| pH 11.0 | 50 mM Carbonate Buffer | 25°C | ~ 36 hours | 2-Chloro-4-fluoro-benzamide |
| N/A | Anhydrous DMSO | 25°C | > 1 year | Not significant |
| N/A | Anhydrous Ethanol | 25°C | > 1 year | Not significant |
Experimental Protocols
Protocol for Assessing the Solution Stability of this compound using HPLC
This protocol outlines a general procedure for conducting a stability study of this compound in a specific aqueous buffer.
1. Materials and Reagents:
-
This compound
-
HPLC-grade anhydrous DMSO
-
HPLC-grade water, acetonitrile, and methanol
-
High-purity buffer components (e.g., sodium phosphate, sodium acetate)
-
Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Solutions:
-
Stock Solution (10 mM): Accurately weigh a sufficient amount of this compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM. Store this stock solution at -20°C in small aliquots.
-
Stability Study Solution (100 µM): On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution 1:100 into the pre-warmed (to the study temperature) aqueous buffer of your choice (e.g., 50 mM phosphate buffer, pH 7.4).
3. Stability Study Procedure:
-
Dispense the stability study solution into several amber HPLC vials and cap them tightly.
-
Place the vials in a temperature-controlled environment (e.g., incubator or water bath) set to the desired study temperature (e.g., 25°C, 37°C).
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove one vial from the incubator.
-
Immediately analyze the sample by HPLC.
4. HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer) containing an acidic modifier like 0.1% formic acid or trifluoroacetic acid.
-
Gradient Program: Develop a gradient that provides good separation between the parent compound and any potential degradation products.
-
Detection: Monitor the elution profile at a suitable UV wavelength (e.g., 230 nm).
-
Quantification: Integrate the peak area of this compound at each time point.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Plot the natural logarithm of the percentage remaining against time.
-
The degradation rate constant (k) can be determined from the slope of the linear regression line (slope = -k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Visual Guides
Caption: Troubleshooting workflow for stability issues.
Caption: General experimental workflow for a stability study.
References
- 1. researchgate.net [researchgate.net]
- 2. Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 4. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 2-Chloro-4-fluoro-benzamidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2-Chloro-4-fluoro-benzamidine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a sample of this compound synthesized via the Pinner reaction?
A1: Common impurities may include unreacted starting materials such as 2-chloro-4-fluorobenzonitrile, byproducts like the corresponding ester (if alcohol was used in excess or water was present), and the amide, which can form from the hydrolysis of the intermediate imidate salt.
Q2: What is the initial step to assess the purity of my this compound sample?
A2: A preliminary purity assessment can be performed using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These techniques will help identify the number of components in your sample and give a qualitative idea of the impurity profile.
Q3: Can I use recrystallization to purify this compound?
A3: Yes, recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical and will depend on the impurity profile. It is often performed on the hydrochloride salt of the benzamidine.
Q4: Is acid-base extraction a suitable purification method for this compound?
A4: Absolutely. Since benzamidines are basic, acid-base extraction is an excellent method to separate the desired product from neutral or acidic impurities.[1][2][3][4] The benzamidine can be protonated and extracted into an aqueous acidic phase, leaving non-basic impurities in the organic phase.
Q5: When should I consider using column chromatography?
A5: Column chromatography is recommended when simpler methods like recrystallization or acid-base extraction fail to provide the desired purity, especially when impurities have similar solubility or basicity to the product.
Troubleshooting Guides
Issue 1: Low Purity After Synthesis
Symptoms:
-
Multiple spots on TLC analysis.
-
Broad melting point range.
-
Unexpected peaks in NMR or HPLC analysis.
Possible Causes:
-
Incomplete reaction.
-
Presence of side-products from the Pinner reaction.[5][6][7]
-
Hydrolysis of the product or intermediates.
Solutions:
| Purification Method | Recommended For |
| Acid-Base Extraction | Removal of neutral impurities (e.g., unreacted nitrile) and acidic byproducts.[1][2][3][4] |
| Recrystallization | Removal of small amounts of impurities with different solubility profiles. |
| Column Chromatography | Separation of impurities with similar properties to the final product. |
Issue 2: Difficulty with Recrystallization
Symptoms:
-
The compound "oils out" instead of crystallizing.
-
Poor recovery of the purified product.
-
No significant improvement in purity.
Possible Causes:
-
Inappropriate solvent or solvent system.
-
Cooling the solution too quickly.
-
Sample is still too impure for recrystallization to be effective.
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of your crude product in a variety of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetonitrile, and water) to find one that dissolves the compound when hot but not when cold.
-
Solvent System: If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a "good" solvent at room temperature and then add a "poor" solvent dropwise until the solution becomes turbid. Heat to redissolve and then allow to cool slowly.
-
Slow Cooling: Allow the heated solution to cool to room temperature slowly, and then place it in an ice bath to maximize crystal formation.
-
Seeding: If crystals are slow to form, add a seed crystal from a previously purified batch to induce crystallization.
-
Pre-purification: If the sample is heavily contaminated, perform an acid-base extraction first to remove the bulk of the impurities before attempting recrystallization.
Experimental Protocols
Protocol 1: Acid-Base Extraction for Purification
This protocol is designed to separate the basic this compound from neutral and acidic impurities.
Materials:
-
Crude this compound
-
Diethyl ether or Ethyl acetate (organic solvent)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper
Procedure:
-
Dissolve the crude this compound in the organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M HCl to the separatory funnel.
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The protonated benzamidine will be in the aqueous (bottom) layer.
-
Drain the aqueous layer into a clean flask. The organic layer, containing neutral impurities, can be discarded.
-
To remove any residual organic solvent, wash the aqueous layer with a fresh portion of the organic solvent.
-
Cool the aqueous layer in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic (check with pH paper). The this compound will precipitate out as a solid.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Dry the purified product under vacuum.
Protocol 2: Recrystallization
This protocol describes a general procedure for the recrystallization of this compound hydrochloride.
Materials:
-
Crude this compound hydrochloride
-
Recrystallization solvent (e.g., ethanol/water, isopropanol)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Place the crude this compound hydrochloride in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If there are insoluble impurities, perform a hot filtration.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting common recrystallization issues.
References
Technical Support Center: Synthesis of 2-Chloro-4-fluoro-benzamidine
This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the synthesis of 2-Chloro-4-fluoro-benzamidine, a key intermediate in pharmaceutical development.[1] The primary synthesis route discussed is the Pinner reaction, which involves the acid-catalyzed reaction of 2-chloro-4-fluorobenzonitrile with an alcohol to form an imidate salt, followed by treatment with ammonia to yield the target benzamidine.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this synthesis? A1: The most common and direct starting material is 2-chloro-4-fluorobenzonitrile. This nitrile is then converted to the corresponding benzamidine via the Pinner reaction.
Q2: Why are anhydrous conditions critical for the first step of the Pinner reaction? A2: Anhydrous (dry) conditions are essential during the formation of the Pinner salt (the imino ester hydrochloride intermediate).[4] Any moisture present can hydrolyze the nitrile or the highly reactive Pinner salt intermediate, leading to the formation of undesired byproducts such as amides or carboxylic esters, which significantly lowers the yield of the desired amidine.[2][5]
Q3: What are the main safety precautions to consider? A3: Key safety precautions include:
-
Anhydrous HCl: Handling gaseous hydrogen chloride or concentrated solutions like ethanolic HCl requires a well-ventilated fume hood and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Ammonia: Ammonia gas is corrosive and toxic. All steps involving ammonia should be performed in a fume hood.[4]
-
Solvents: Use appropriate care when handling organic solvents, ensuring proper ventilation and avoiding ignition sources.
Q4: Can I use a different alcohol besides ethanol for the Pinner reaction? A4: Yes, other primary or secondary alcohols can be used, which will result in the formation of different alkyl imidate intermediates. However, the choice of alcohol can affect reaction rates and the stability of the intermediate Pinner salt. Ethanol is commonly used due to its reactivity and ease of removal.
Q5: How can I monitor the progress of the reaction? A5: The reaction progress can be monitored using Thin Layer Chromatography (TLC). A sample from the reaction mixture can be quenched, worked up, and spotted on a TLC plate against the starting material (2-chloro-4-fluorobenzonitrile). The disappearance of the starting material spot indicates the completion of the first step. For the second step (ammonolysis), the formation of the final product can be monitored similarly.
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Formation of Pinner Salt (Intermediate) | 1. Insufficient acid catalyst (HCl).2. Presence of moisture in reagents or glassware.3. Low reactivity of the nitrile. | 1. Ensure a continuous stream of dry HCl gas is bubbled through the solution or use a sufficient molar excess of a saturated solution of HCl in alcohol.[4]2. Thoroughly dry all glassware in an oven. Use anhydrous solvents and reagents.[3][4]3. Increase the reaction time or temperature slightly (e.g., from 0°C to room temperature), but be cautious as higher temperatures can degrade the Pinner salt.[3] |
| Low Yield of Final Benzamidine Product | 1. Incomplete ammonolysis of the Pinner salt.2. Degradation of the Pinner salt before ammonolysis.3. Product loss during work-up and purification. | 1. Ensure ammonia gas is bubbled until the solution is fully saturated and basic (pH ≥ 8).[4] Consider increasing the reaction time for the ammonolysis step.2. Perform the Pinner salt formation at low temperatures (0-5 °C) to minimize thermal decomposition.[3] Proceed to the ammonolysis step immediately after the formation of the intermediate without attempting to isolate it.[2]3. During extraction, ensure the aqueous layer is thoroughly extracted multiple times. Optimize the recrystallization solvent system to minimize loss of product in the mother liquor. |
| Formation of 2-Chloro-4-fluorobenzamide as a Major Byproduct | Hydrolysis of the Pinner salt intermediate or the starting nitrile due to the presence of water. | Re-verify that all reagents, solvents, and gases (HCl, ammonia) are strictly anhydrous. Dry the reaction apparatus thoroughly before starting the experiment. |
| Difficulty in Isolating the Product as a Solid | 1. The product may be an oil or have a low melting point.2. Presence of impurities preventing crystallization. | 1. If the product is an oil, attempt to precipitate it as a hydrochloride salt by adding ethereal HCl. Alternatively, use column chromatography for purification.2. Purify the crude product using column chromatography on silica gel before attempting recrystallization. |
| Reaction Stalls or Proceeds Very Slowly | The reaction temperature is too low, or the concentration of HCl is insufficient. | 1. Allow the reaction to slowly warm to room temperature and monitor by TLC.2. Add more anhydrous HCl to the reaction mixture. |
Experimental Protocols & Data
Protocol: Two-Step Synthesis of this compound via Pinner Reaction
This protocol is based on the principles of the Pinner reaction, a reliable method for converting nitriles to amidines.[3]
Step 1: Formation of Ethyl 2-chloro-4-fluoro-benzenecarboximidate hydrochloride (Pinner Salt)
-
Set up a three-necked round-bottom flask (250 mL) equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with CaCl₂). Ensure all glassware is oven-dried.
-
To the flask, add 2-chloro-4-fluorobenzonitrile (10.0 g, 64.3 mmol) and anhydrous ethanol (100 mL).
-
Cool the mixture to 0 °C in an ice-water bath.
-
Bubble dry hydrogen chloride (HCl) gas through the stirred solution for 2-3 hours.[4] The Pinner salt will begin to precipitate as a white solid.
-
After the reaction is complete (monitored by TLC for the disappearance of starting nitrile), seal the flask and stir at 0-5 °C for an additional 12 hours.
Step 2: Ammonolysis to this compound
-
Cool the reaction mixture containing the Pinner salt back to 0 °C.
-
Bubble anhydrous ammonia (NH₃) gas through the suspension until the solution becomes basic (pH ≥ 8, check with pH paper).[4] This process may take 1-2 hours.
-
Once saturated with ammonia, remove the gas inlet and allow the mixture to stir at room temperature for 10-12 hours.[4]
-
Remove the solvent (ethanol) under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in a mixture of ethyl acetate (150 mL) and water (100 mL).
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/ethyl acetate) to afford pure this compound.
Quantitative Data Summary
The following table presents typical data ranges for the synthesis. Actual results may vary based on specific experimental conditions and scale.
| Parameter | Step 1: Pinner Salt Formation | Step 2: Ammonolysis & Purification | Overall |
| Typical Yield | > 95% (crude intermediate) | 85-95% (from Pinner salt) | 80-90% |
| Purity (by HPLC) | N/A (used in situ) | > 98% | > 98% |
| Reaction Time | 14-16 hours | 12-14 hours | 26-30 hours |
| Key Reagents | 2-chloro-4-fluorobenzonitrile, Anhydrous Ethanol, Anhydrous HCl | Pinner Salt Intermediate, Anhydrous Ammonia | - |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to Validating the Purity of Synthesized 2-Chloro-4-fluoro-benzamidine
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the research and development pipeline. This guide provides a comprehensive framework for validating the purity of 2-Chloro-4-fluoro-benzamidine, a key building block in medicinal chemistry.[1][2] We present a comparative analysis of its purity assessment against alternative benzamidine derivatives, supported by representative experimental data and detailed protocols.
Comparative Purity Analysis
The purity of a synthesized compound is not an absolute value but is determined by the analytical methods employed. A multi-pronged approach using orthogonal techniques is essential for a comprehensive assessment. In this guide, we compare a hypothetical batch of synthesized this compound with commercially available, structurally similar alternatives.
Table 1: Comparison of Physicochemical Properties and Purity of Benzamidine Derivatives
| Parameter | This compound (Hypothetical Batch) | 4-Fluoro-benzamidine hydrochloride[3] | 4-Chloro-2-fluoro-benzamidine hydrochloride[4] |
| Molecular Formula | C₇H₆ClFN₂ | C₇H₇FN₂·HCl | C₇H₆ClFN₂·HCl |
| Molecular Weight | 172.59 g/mol | 174.61 g/mol | 209.05 g/mol |
| Appearance | Off-white powder | White to off-white crystalline powder | Yellow crystalline powder |
| Purity (by HPLC) | 99.6% | ≥ 99% | ≥ 96% |
| Primary Impurity | 2-Chloro-4-fluoro-benzonitrile (0.25%) | Not specified | Not specified |
| Secondary Impurity | 2-Chloro-4-fluoro-benzamide (0.15%) | Not specified | Not specified |
Note: Data for this compound is representative and for illustrative purposes.
Table 2: Representative HPLC-UV Purity Data for this compound (Hypothetical)
| Peak No. | Compound | Retention Time (min) | Area (%) |
| 1 | 2-Chloro-4-fluoro-benzamide | 4.8 | 0.15 |
| 2 | This compound | 6.2 | 99.60 |
| 3 | 2-Chloro-4-fluoro-benzonitrile | 8.5 | 0.25 |
Table 3: Representative ¹H NMR Data for this compound (Hypothetical)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 9.35 | br s | 2H | -NH₂ |
| 7.80 | dd | 1H | Ar-H |
| 7.55 | dd | 1H | Ar-H |
| 7.30 | m | 1H | Ar-H |
| 9.10 | br s | 2H | -NH₂ (Amidine) |
Note: br s = broad singlet, dd = doublet of doublets, m = multiplet. Spectra recorded in DMSO-d₆.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for accurate purity validation.
High-Performance Liquid Chromatography (HPLC-UV)
This method is a cornerstone for purity determination and impurity profiling due to its high resolution and sensitivity.
-
Instrumentation : A standard HPLC system equipped with a UV detector, gradient pump, autosampler, and column oven.
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase :
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient : 10% B to 90% B over 15 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 254 nm.
-
Sample Preparation : Dissolve 1 mg of the synthesized compound in 1 mL of a 50:50 mixture of Acetonitrile and Water.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and is a powerful tool for identifying and quantifying impurities.
-
Instrumentation : 400 MHz or higher NMR spectrometer.
-
Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Parameters :
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay (d1): 5 seconds
-
-
¹³C NMR Parameters :
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for identifying volatile impurities that may not be readily detected by HPLC.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer.
-
Column : A low-polarity capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Oven Program : Start at 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Sample Preparation : Dissolve 1 mg of the sample in 1 mL of a suitable solvent like dichloromethane or methanol.
Common Impurities in the Synthesis of this compound
The synthesis of benzamidines, often via the Pinner reaction from the corresponding nitrile, can lead to several common impurities.
-
Unreacted Starting Material : 2-Chloro-4-fluoro-benzonitrile is a common process-related impurity.
-
Hydrolysis Product : The amidine functional group can be susceptible to hydrolysis, leading to the formation of the corresponding amide, 2-Chloro-4-fluoro-benzamide.
-
Intermediate Imino Ester : The Pinner reaction proceeds through an imino ester intermediate, which, if the reaction is incomplete, can be carried through as an impurity.
Visualizing Experimental and Logical Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of the purity validation process.
Caption: A logical workflow for the comprehensive purity validation of a synthesized chemical entity.
Caption: Key parameters to consider in the development of an HPLC method for purity analysis.
References
A Comparative Guide to Protease Inhibitor Scaffolds: Featuring 2-Chloro-4-fluoro-benzamidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic drug design, the inhibition of proteases remains a cornerstone of strategy against a multitude of diseases, from viral infections to cancer. The selection of an appropriate inhibitor scaffold is a critical decision in the early stages of drug discovery, profoundly influencing potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the 2-Chloro-4-fluoro-benzamidine scaffold alongside other prominent protease inhibitor scaffolds, supported by available experimental data and detailed methodologies.
Introduction to Protease Inhibition and Scaffold Diversity
Proteases are enzymes that catalyze the breakdown of proteins, playing essential roles in countless physiological processes. Their dysregulation is a hallmark of many pathological conditions, making them attractive targets for therapeutic intervention. Protease inhibitors are designed to bind to the active site of these enzymes, blocking their catalytic function. The chemical framework of an inhibitor, known as its scaffold, is the foundation upon which specificity and efficacy are built.
This guide will focus on the comparison of several key protease inhibitor scaffolds:
-
Benzamidine and its derivatives: A well-established class of reversible, competitive inhibitors, particularly for serine proteases.
-
Hydroxyethylene and Hydroxyethylamine Isosteres: Non-hydrolyzable peptide mimics that emulate the transition state of peptide bond cleavage.
-
Azapeptides: Scaffolds where the α-carbon of an amino acid residue is replaced by a nitrogen atom, often leading to potent and stable inhibitors.
-
Cyclic Peptides: Conformationally constrained peptides that can offer high affinity and selectivity.
The this compound Scaffold: A Halogenated Approach
Benzamidine itself is a known competitive inhibitor of serine proteases such as trypsin, thrombin, and plasmin. The amidine group mimics the side chain of arginine, allowing it to bind in the S1 pocket of these proteases. The introduction of halogen atoms, such as chlorine and fluorine, onto the benzamidine ring is a common medicinal chemistry strategy to modulate the scaffold's properties.
-
Binding Affinity: Halogens can participate in halogen bonding, a non-covalent interaction that can enhance binding to the protease active site. The hydrophobicity of the substituent also plays a crucial role in the interaction with thrombin.[1]
-
Electronic Properties: The electron-withdrawing nature of chlorine and fluorine can influence the pKa of the amidine group, affecting its charge state and interaction with the enzyme at physiological pH.
-
Pharmacokinetic Properties: Halogenation can improve metabolic stability and membrane permeability.
For the purpose of this guide, we will use the inhibitory data for the parent benzamidine scaffold as a baseline for comparison, with the understanding that the 2-chloro-4-fluoro substitution pattern is intended to refine and enhance its inhibitory potential.
Quantitative Comparison of Protease Inhibitor Scaffolds
The following tables summarize the inhibitory activities (K_i_ and IC_50_ values) of various inhibitor scaffolds against two key serine proteases: trypsin and thrombin. It is important to note that direct comparison of these values should be made with caution, as experimental conditions can vary between studies.
Table 1: Comparison of Inhibitor Scaffolds Against Trypsin
| Scaffold/Inhibitor | Inhibitor Type | K_i_ (nM) | IC_50_ (nM) |
| Benzamidine Scaffold | |||
| Benzamidine | Reversible, Competitive | 22,200[2] | - |
| Cyclic Peptide Scaffold | |||
| Sunflower Trypsin Inhibitor-1 (SFTI-1) Derivative (cSFTI) | Reversible, Competitive | 0.08[3] | - |
| Azapeptide Scaffold | |||
| Ac-L-Phe-NHN(CH_3_)CO-OPh | Irreversible | - | Weak competitive inhibitors (0.2 mM < K_i_ < 4 mM for related amide derivatives against papain)[4] |
Table 2: Comparison of Inhibitor Scaffolds Against Thrombin
| Scaffold/Inhibitor | Inhibitor Type | K_i_ (nM) | IC_50_ (nM) |
| Benzamidine Scaffold | |||
| Benzamidine | Reversible, Competitive | 220,000[1] | - |
| Sulfanilyl-aminoguanidine | Reversible, Competitive | 90 | 1400 (against trypsin)[5] |
| Hydroxyethylene Isostere Scaffold | |||
| H-D-Phe-Pro-Arg-CH(OH)CH_2_-Gly-Phe-Lys-OH | Transition-State Analogue | 29[6] | - |
| Cyclic Peptide Scaffold | |||
| Thrombomodulin-derived cyclic peptide (TM52-1 + 5C) | Reversible | 26,000 (for protein C activation)[7] | - |
Signaling Pathways and Experimental Workflows
To understand the context of protease inhibition and the methods used to evaluate these scaffolds, the following diagrams illustrate a generalized protease signaling pathway and a typical experimental workflow for determining inhibitor potency.
Figure 1. Generalized protease signaling pathway and point of intervention for a protease inhibitor.
Figure 2. A typical experimental workflow for determining the IC50 and Ki of a protease inhibitor.
Experimental Protocols
Accurate determination of inhibitor potency is crucial for comparative analysis. Below are detailed methodologies for common protease inhibition assays.
Protocol 1: Fluorogenic Protease Inhibition Assay for Ki Determination
This protocol is suitable for serine proteases like trypsin and thrombin using a fluorogenic substrate.
Materials:
-
Purified protease (e.g., Trypsin, Thrombin)
-
Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC for trypsin)
-
Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0)
-
Inhibitor stock solution (e.g., this compound in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the protease in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare serial dilutions of the inhibitor in assay buffer. Ensure the final DMSO concentration in the assay is low (<1%) to avoid enzyme inhibition.
-
-
Assay Setup:
-
In a 96-well black microplate, add the assay buffer, inhibitor solution (at various concentrations), and enzyme solution to each well.
-
Include control wells with no inhibitor (enzyme activity control) and no enzyme (background control).
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time plot.
-
Determine the half-maximal inhibitory concentration (IC_50_) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
For a competitive inhibitor, the inhibition constant (K_i_) can be calculated from the IC_50_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [S]/K_m_), where [S] is the substrate concentration and K_m_ is the Michaelis-Menten constant of the substrate for the enzyme.[8]
-
Protocol 2: Chromogenic Protease Inhibition Assay for IC50 Determination
This protocol is an alternative method using a chromogenic substrate.
Materials:
-
Purified protease
-
Chromogenic peptide substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA for chymotrypsin)
-
Assay Buffer
-
Inhibitor stock solution
-
96-well clear microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Reagent Preparation: Prepare reagents as described in Protocol 1, using a chromogenic substrate.
-
Assay Setup: Set up the assay in a 96-well clear microplate as described in Protocol 1.
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the chromogenic substrate.
-
Monitor the increase in absorbance at the appropriate wavelength for the released chromophore (e.g., 405 nm for p-nitroaniline) over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot.
-
Determine the IC_50_ value as described in Protocol 1.
-
Conclusion
The selection of a protease inhibitor scaffold is a multifaceted decision that balances potency, selectivity, and drug-like properties. The benzamidine scaffold, including halogenated derivatives like this compound, offers a well-validated starting point for the design of reversible, competitive inhibitors for serine proteases. While direct quantitative data for this specific derivative is not widely published, the principles of medicinal chemistry suggest that the chloro and fluoro substitutions are likely to enhance its inhibitory profile compared to the parent benzamidine molecule.
In comparison, other scaffolds such as hydroxyethylene isosteres, azapeptides, and cyclic peptides have demonstrated high potency, with some achieving nanomolar or even picomolar inhibition constants. The choice of scaffold will ultimately depend on the specific protease target, the desired mechanism of inhibition (reversible vs. irreversible), and the overall therapeutic goals. The experimental protocols provided in this guide offer a foundation for the rigorous evaluation and comparison of novel inhibitor candidates. Further research into the specific inhibitory profile of this compound and its analogues is warranted to fully elucidate its potential as a valuable scaffold in protease inhibitor design.
References
- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 4. benchchem.com [benchchem.com]
- 5. A cyclic peptide inhibitor of the SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide-derived transition state analogue inhibitors of thrombin; synthesis, activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thrombin inhibition by cyclic peptides from thrombomodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
structure-activity relationship (SAR) of fluorinated benzamidines
A Comparative Guide to the Structure-Activity Relationship (SAR) of Fluorinated Benzamidines and Related Heterocycles
This guide provides a comparative analysis of the and closely related bioisosteres, such as fluorinated benzimidazoles. The inclusion of related heterocyclic compounds is necessitated by the limited availability of comprehensive SAR studies on a homologous series of fluorinated benzamidines. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the design and synthesis of novel therapeutic agents.
Introduction to Fluorinated Benzamidines
Benzamidines are a class of compounds recognized for their ability to inhibit serine proteases, such as thrombin and trypsin, due to the basic amidine group that can interact with the aspartate residue in the S1 pocket of these enzymes. The introduction of fluorine into the benzamidine scaffold is a common medicinal chemistry strategy to modulate physicochemical properties like lipophilicity, metabolic stability, and pKa, which can significantly impact biological activity and pharmacokinetic profiles.[1] Fluorine's high electronegativity can also influence the electronic properties of the aromatic ring and its interactions with biological targets.[2]
Comparative Analysis of Biological Activity
Due to the scarcity of comprehensive SAR studies on fluorinated benzamidines, this guide presents data on fluorinated benzimidazoles, which are structurally similar and have been systematically evaluated for their antimicrobial properties. This allows for an insightful analysis of the effects of fluorine substitution on biological activity.
Antimicrobial Activity of Fluorinated Benzimidazoles
A study on a series of 2-(fluorophenyl)-benzimidazole derivatives has demonstrated that fluorine substitution significantly enhances antimicrobial activity compared to the unsubstituted parent compounds. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various bacterial and fungal strains.
Table 1: Antimicrobial Activity (MIC in µg/mL) of Fluorinated Benzimidazole Derivatives
| Compound | R1 | R2 | B. subtilis | S. aureus | S. epidermidis | E. faecalis | E. coli | P. aeruginosa | C. albicans | C. parapsilosis |
| 12 | H | H | 62.5 | 125 | 125 | 250 | 500 | 500 | >500 | >500 |
| 13 | H | 2-F | 31.25 | 62.5 | 62.5 | 125 | 250 | 250 | 250 | 250 |
| 14 | H | 3-F | 7.81 | 31.25 | 31.25 | 62.5 | 125 | 125 | 125 | 125 |
| 15 | H | 4-F | 15.62 | 62.5 | 62.5 | 125 | 250 | 250 | 250 | 250 |
| 16 | CH₃ | H | 31.25 | 62.5 | 62.5 | 125 | 250 | 250 | 125 | 62.5 |
| 17 | CH₃ | 2-F | 15.62 | 31.25 | 31.25 | 62.5 | 125 | 125 | 62.5 | 31.25 |
| 18 | CH₃ | 3-F | 7.81 | 15.62 | 15.62 | 31.25 | 31.25 | 62.5 | 31.25 | 15.62 |
| 19 | CH₃ | 4-F | 15.62 | 31.25 | 31.25 | 62.5 | 62.5 | 125 | 62.5 | 31.25 |
Data sourced from a study on fluorinated benzimidazole derivatives, which are presented here as analogues to fluorinated benzamidines.[3]
Key SAR Observations:
-
Effect of Fluorination: The introduction of a fluorine atom onto the phenyl ring consistently improves antimicrobial activity across all tested strains when compared to the unsubstituted parent compounds (e.g., compare 13, 14, 15 to 12 , and 17, 18, 19 to 16 ).[3]
-
Positional Isomerism: The position of the fluorine atom has a notable impact on potency. For both the 5-unsubstituted and 5-methyl substituted series, the meta-fluoro substitution (compounds 14 and 18 ) resulted in the highest activity against the majority of the tested strains.[3]
-
Effect of 5-Methyl Substitution: The presence of a methyl group at the 5-position of the benzimidazole ring generally enhances antimicrobial, and particularly antifungal, activity.[3] Compound 18 , which combines the meta-fluoro substituent with a 5-methyl group, was the most potent derivative in the series.[3]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes a typical broth microdilution method for determining the MIC of antimicrobial agents.
1. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of the fluorinated benzamidine/benzimidazole derivatives in a suitable solvent (e.g., DMSO).
-
Microbial Strains: Use fresh, overnight cultures of the test bacteria and fungi grown in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Adjust the inoculum density to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
96-Well Plates: Use sterile, flat-bottomed 96-well microtiter plates.
-
Growth Media: Prepare sterile broth for dilutions.
2. Assay Procedure:
-
Serial Dilutions: Dispense 100 µL of sterile broth into all wells of the 96-well plate. Add 100 µL of the test compound stock solution to the first well of a row and perform 2-fold serial dilutions across the plate.
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for the broth microdilution MIC assay.
Logical Relationship of Fluorine Substitution on Antimicrobial Activity
Caption: Impact of fluorine position on antimicrobial potency.
References
Lack of Direct Comparative Data for 2-Chloro-4-fluoro-benzamidine and 4-Chloro-2-fluoro-benzamidine in Biological Assays
A comprehensive search of publicly available scientific literature and databases has revealed a significant gap in direct comparative biological assay data for 2-Chloro-4-fluoro-benzamidine and 4-Chloro-2-fluoro-benzamidine. While both compounds are available commercially and are noted as intermediates in pharmaceutical research, specific studies detailing their head-to-head performance in biological assays, or even individual quantitative data such as IC50 or MIC values, are not readily accessible in the public domain.
This guide, therefore, aims to provide a qualitative comparison based on the known biological activities of the broader class of substituted benzamidines and benzamides. The information presented is inferred from structure-activity relationship (SAR) studies of related compounds and is intended to guide researchers in hypothesizing the potential biological profiles of these two isomers.
General Biological Activities of Substituted Benzamidines
Benzamidine and its derivatives are well-established as a class of compounds with significant biological activity, primarily as inhibitors of serine proteases. Enzymes such as trypsin, thrombin, and plasmin are common targets. The amidine group is crucial for this activity, as it mimics the side chain of arginine and can interact with the aspartate residue in the S1 pocket of these enzymes.
Furthermore, various substituted benzamidines and benzamides have been investigated for a range of other biological effects, including antimicrobial and anticancer activities. The nature and position of substituents on the benzene ring play a critical role in modulating the potency, selectivity, and overall pharmacological profile of these compounds.
Positional Isomerism and its Potential Impact on Biological Activity
The key difference between this compound and 4-Chloro-2-fluoro-benzamidine lies in the positions of the chloro and fluoro substituents on the benzene ring. This seemingly minor structural change can have a profound impact on the molecule's electronic properties, lipophilicity, and steric profile, which in turn can influence its interaction with biological targets.
This compound: In this isomer, the chloro group is ortho to the benzamidine group, and the fluoro group is in the para position. The ortho-chloro group may exert a significant steric and electronic influence on the adjacent benzamidine moiety, potentially affecting its binding orientation within an enzyme's active site.
4-Chloro-2-fluoro-benzamidine: Here, the chloro group is in the para position, and the fluoro group is ortho to the benzamidine group. The smaller fluoro atom in the ortho position would likely have a different steric and electronic effect compared to the chloro group in the same position in the other isomer.
Without experimental data, it is challenging to definitively predict which isomer would be more potent or selective for a particular biological target. However, SAR studies on related benzamidine derivatives suggest that:
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the halogen substituents, will affect its ability to cross cell membranes and access its target.
-
Electronic Effects: The electron-withdrawing nature of both chlorine and fluorine will influence the pKa of the amidine group, which could be critical for its interaction with the target protein.
-
Steric Hindrance: The size and position of the substituents can either promote or hinder the optimal binding of the molecule to its target.
Hypothetical Signaling Pathway and Experimental Workflow
While specific data is unavailable, we can conceptualize a general signaling pathway that could be inhibited by a benzamidine derivative targeting a serine protease, and a typical experimental workflow for screening such compounds.
Caption: A potential signaling pathway where a benzamidine derivative inhibits a key protease.
Caption: A typical workflow for screening and identifying potent and selective enzyme inhibitors.
Conclusion and Future Directions
For researchers and drug development professionals, this highlights the necessity for empirical testing. It is recommended that both isomers be subjected to a panel of relevant biological assays to determine their respective potencies, selectivities, and potential therapeutic applications. Such studies would be invaluable in elucidating the impact of chloro and fluoro positional isomerism on the benzamidine scaffold and would provide the much-needed data for a definitive comparative guide.
A Comparative Guide to the Analytical Validation of 2-Chloro-4-fluoro-benzamidine Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of pharmaceutical intermediates is critical for ensuring the quality, safety, and efficacy of the final drug product. 2-Chloro-4-fluoro-benzamidine is a key building block in the synthesis of various bioactive molecules.[1] This guide provides a comparative overview of two robust analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The following sections detail the experimental protocols and performance characteristics of these methods, offering a basis for selecting the most appropriate technique for specific research and development needs.
Methodology Comparison
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a widely accessible and cost-effective technique suitable for routine analysis, LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex biological matrices.[2]
Data Presentation: A Comparative Analysis
The following table summarizes the typical performance characteristics of a validated HPLC-UV and LC-MS/MS method for the quantification of this compound. These values are representative of typical method validation results for similar small molecule pharmaceutical intermediates.[3][4][5][6]
| Performance Parameter | HPLC-UV Method | LC-MS/MS Method | ICH Q2(R1) Guideline Reference |
| Linearity (Range) | 0.1 - 100 µg/mL | 0.05 - 500 ng/mL | Linearity should be evaluated across the range of the analytical procedure. |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 | A value of > 0.99 is generally considered acceptable. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.5% | The closeness of test results to the true value. |
| Precision (% RSD) | < 2.0% | < 1.5% | Expressed as the relative standard deviation (RSD) for a series of measurements. |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.02 ng/mL | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.05 ng/mL | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Specificity | Demonstrated by peak purity and resolution from potential impurities. | Demonstrated by specific mass transitions (MRM) and chromatographic separation. | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[3][4] |
| Robustness | Unaffected by minor changes in mobile phase composition and pH. | Unaffected by minor changes in mobile phase composition and flow rate. | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
Experimental Protocols
Detailed methodologies for both the HPLC-UV and LC-MS/MS methods are provided below to facilitate reproducibility and cross-validation studies.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substance and simple formulations.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm filter before injection.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity for the quantification of this compound, especially in complex matrices such as biological fluids.
1. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2][7]
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
2. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: Precursor Ion > Product Ion 1
-
Qualifier: Precursor Ion > Product Ion 2
-
-
Source Parameters: Optimized for maximum signal intensity of this compound.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Calibration Standards: Prepare calibration standards by serial dilution of the stock solution in the appropriate matrix (e.g., plasma, formulation blank) to a concentration range of 0.05 - 500 ng/mL.
-
Sample Preparation: Perform protein precipitation for biological samples using acetonitrile, followed by centrifugation. Evaporate the supernatant and reconstitute in the initial mobile phase.
Visualizing the Workflow
The following diagrams illustrate the key workflows in the analytical validation process.
References
A Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Benzamidine Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of serine protease inhibition, benzamidine and its derivatives have long been recognized as a cornerstone for therapeutic and research applications. The strategic incorporation of fluorine into small molecule inhibitors has emerged as a powerful tool in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. This guide provides a comparative overview of the efficacy of fluorinated versus non-fluorinated benzamidine inhibitors, supported by available experimental data, detailed methodologies, and visualizations of relevant biological pathways.
Quantitative Comparison of Inhibitor Efficacy
A direct, head-to-head comparison of the inhibitory potency of fluorinated and non-fluorinated benzamidine analogs against the same serine protease is not extensively documented in publicly available literature. However, by compiling data from various studies, we can establish a baseline for the efficacy of non-fluorinated benzamidine and discuss the potential enhancements afforded by fluorination based on findings with other classes of enzyme inhibitors.
The following table summarizes the reported inhibition constants (Ki) for the non-fluorinated parent molecule, benzamidine, against two prominent serine proteases: trypsin and thrombin. A lower Ki value indicates a higher binding affinity and thus greater inhibitory potency.
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) |
| Benzamidine | Trypsin | 19 µM[1] |
| Benzamidine | Trypsin | 22.2 µM[2] |
| Benzamidine | Trypsin | 35 µM[3] |
| Benzamidine | Thrombin | 220 µM[3] |
While specific Ki values for fluorinated benzamidine inhibitors remain elusive in the current literature, the strategic incorporation of fluorine into other classes of enzyme inhibitors has been shown to significantly improve their efficacy. For instance, fluorination can enhance binding affinity through favorable interactions with the enzyme's active site and improve metabolic stability, leading to a longer duration of action. The lack of direct comparative data for benzamidine underscores a potential area for future research and development in the field of serine protease inhibitors.
Mechanism of Action: Competitive Inhibition
Benzamidine and its derivatives typically act as competitive inhibitors of serine proteases.[1] These inhibitors possess a positively charged amidinium group that mimics the side chains of arginine and lysine, the natural substrates for trypsin-like serine proteases. This structural mimicry allows the inhibitor to bind to the enzyme's active site, specifically the S1 pocket, thereby preventing the substrate from binding and catalysis from occurring.
Experimental Protocols
Determination of Inhibition Constant (Ki) for a Competitive Inhibitor
The determination of the inhibition constant (Ki) is crucial for quantifying the potency of an enzyme inhibitor. For a competitive inhibitor like benzamidine, the Ki can be determined by measuring the initial reaction rates at various substrate and inhibitor concentrations.
Materials:
-
Purified serine protease (e.g., trypsin, thrombin)
-
Chromogenic or fluorogenic substrate specific to the enzyme
-
Benzamidine inhibitor (fluorinated or non-fluorinated)
-
Assay buffer (e.g., Tris-HCl buffer at optimal pH for the enzyme)
-
Microplate reader or spectrophotometer
-
96-well microplates
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of the enzyme in a suitable buffer and determine its concentration.
-
Prepare a stock solution of the substrate.
-
Prepare a series of dilutions of the benzamidine inhibitor from a stock solution.
-
-
Enzyme Activity Assay:
-
To the wells of a 96-well plate, add the assay buffer, a fixed concentration of the enzyme, and varying concentrations of the inhibitor.
-
Incubate the enzyme and inhibitor mixture for a predetermined period to allow for binding equilibrium to be reached.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Immediately measure the rate of product formation by monitoring the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Plot the initial velocity against the substrate concentration for each inhibitor concentration.
-
Determine the apparent Michaelis constant (Km_app) from each curve.
-
The Ki can be calculated using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km) where IC50 is the concentration of inhibitor that produces 50% inhibition, [S] is the substrate concentration, and Km is the Michaelis constant for the substrate in the absence of the inhibitor.
-
Alternatively, a Dixon plot (1/V₀ vs. [I]) or a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used to determine the Ki graphically.
-
Signaling Pathways
Benzamidine inhibitors target serine proteases that play critical roles in various physiological and pathological signaling pathways. For example, thrombin is a key enzyme in the coagulation cascade and also activates cell signaling through Protease-Activated Receptors (PARs).
Conclusion
While the direct comparative efficacy of fluorinated versus non-fluorinated benzamidine inhibitors is an area that warrants further investigation, the foundational knowledge of benzamidine's mechanism of action and inhibitory potency provides a strong basis for the rational design of next-generation inhibitors. The strategic introduction of fluorine is a promising approach to enhance the therapeutic potential of benzamidine-based compounds by improving their binding affinity, selectivity, and pharmacokinetic profiles. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of serine protease inhibition.
References
A Comparative Spectroscopic Analysis of 2-Chloro-4-fluoro-benzamidine Reference Standard
For immediate release:
This guide provides a comparative analysis of the spectroscopic data for the 2-Chloro-4-fluoro-benzamidine reference standard. Due to the limited availability of public spectroscopic data for the free base form of this compound, this document presents data for its hydrochloride salt and compares it with structurally related compounds: 4-fluorobenzamidine, 2-chlorobenzamidine, and 2-chloro-4-fluoroaniline. This comparison allows for a detailed understanding of the contributions of the different functional groups to the overall spectroscopic signature.
The data presented is essential for researchers, scientists, and drug development professionals for the purpose of quality control, structural elucidation, and reaction monitoring.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound hydrochloride and its analogs.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) ppm and Multiplicity |
| This compound HCl (Predicted) | ~9.4 (s, 2H, NH₂), ~9.1 (s, 2H, NH₂), ~7.9 (dd, J=8.8, 6.0 Hz, 1H, Ar-H), ~7.7 (dd, J=8.8, 2.8 Hz, 1H, Ar-H), ~7.5 (td, J=8.8, 2.8 Hz, 1H, Ar-H) |
| 4-Fluorobenzamidine HCl | 9.32 (s, 2H), 9.01 (s, 2H), 8.01-7.96 (m, 2H), 7.46-7.40 (m, 2H) |
| 2-Chlorobenzamidine HCl | 9.40 (s, 2H), 9.08 (s, 2H), 7.75-7.72 (m, 1H), 7.60-7.52 (m, 3H) |
| 2-Chloro-4-fluoroaniline [1] | 6.95 (dd, J=8.7, 5.2 Hz, 1H), 6.74 (dd, J=8.7, 3.1 Hz, 1H), 6.58 (td, J=8.7, 3.1 Hz, 1H), 5.15 (s, 2H, NH₂) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) ppm |
| This compound HCl (Predicted) | ~165 (C=N), ~163 (d, ¹JCF=250 Hz, C-F), ~132 (d, ³JCF=9 Hz, C-H), ~130 (C-Cl), ~128 (d, ⁴JCF=3 Hz, C-C=N), ~118 (d, ²JCF=21 Hz, C-H), ~115 (d, ²JCF=25 Hz, C-H) |
| 4-Fluorobenzamide [2] | 166.9, 164.7 (d, ¹JCF=248 Hz), 131.2 (d, ³JCF=9 Hz), 130.4 (d, ⁴JCF=3 Hz), 115.5 (d, ²JCF=22 Hz) |
| 2-Chlorobenzamide [3] | 167.9, 134.9, 131.1, 130.6, 129.8, 129.1, 127.5 |
| 2-Chloro-4-fluoroaniline [1] | 155.8 (d, ¹JCF=235 Hz), 142.1 (d, ⁴JCF=2 Hz), 120.8 (d, ²JCF=25 Hz), 118.8 (d, ³JCF=7 Hz), 116.8 (d, ³JCF=8 Hz), 114.1 (d, ²JCF=21 Hz) |
Table 3: Mass Spectrometry (MS) Data
| Compound | m/z (Relative Intensity %) |
| This compound | 172/174 ([M]⁺, ~3:1), 155/157, 139, 128 |
| 4-Fluorobenzamidine | 138 ([M]⁺), 122, 95 |
| 2-Chlorobenzamidine | 154/156 ([M]⁺, ~3:1), 138, 111 |
| 2-Chloro-4-fluoroaniline [1] | 145/147 ([M]⁺, ~3:1), 110, 83 |
Table 4: Infrared (IR) Spectroscopy Data
| Compound | Wavenumber (cm⁻¹) and Description |
| This compound HCl | ~3300-3000 (N-H, C-H stretch), ~1670 (C=N stretch), ~1600, 1480 (C=C stretch), ~1250 (C-F stretch), ~780 (C-Cl stretch) |
| 4-Fluorobenzamide [4] | 3400-3100 (N-H stretch), 1660 (C=O stretch), 1605, 1485 (C=C stretch), 1240 (C-F stretch) |
| 2-Chlorobenzamide [3] | 3400-3100 (N-H stretch), 1665 (C=O stretch), 1590, 1470 (C=C stretch), 750 (C-Cl stretch) |
| 2-Chloro-4-fluoroaniline [1] | 3480, 3390 (N-H stretch), 1620 (N-H bend), 1500 (C=C stretch), 1210 (C-F stretch), 810 (C-Cl stretch) |
Experimental Protocols
The following are general protocols for the acquisition of the spectroscopic data presented.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the sample was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition: Standard proton NMR spectra were acquired with a 90° pulse, a spectral width of 16 ppm, and a relaxation delay of 1 second.
-
¹³C NMR Acquisition: Standard carbon NMR spectra were acquired with proton decoupling, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.
2. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: The sample was introduced via a direct insertion probe or gas chromatography inlet.
-
Ionization: Electron ionization was performed at 70 eV.
-
Analysis: The mass-to-charge ratio (m/z) of the resulting ions was analyzed.
3. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: The solid sample was analyzed using an attenuated total reflectance (ATR) accessory.
-
Acquisition: The spectrum was recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Workflow for Spectroscopic Analysis of a Reference Standard
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical reference standard.
Caption: Workflow for Spectroscopic Analysis.
References
Comparative Cross-Reactivity Analysis of 2-Chloro-4-fluoro-benzamidine Derivatives as Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of substituted benzamidine derivatives, with a focus on inferring the potential selectivity profile of 2-Chloro-4-fluoro-benzamidine. Benzamidine and its analogs are a well-established class of competitive inhibitors targeting serine proteases, enzymes that play crucial roles in various physiological processes, including digestion, blood coagulation, and immunity.[1][2][3] The positively charged amidinium group mimics the side chains of arginine and lysine, allowing these inhibitors to bind effectively to the S1 pocket of trypsin-like serine proteases.[3]
Understanding the cross-reactivity of these inhibitors is paramount for developing selective therapeutic agents with minimal off-target effects. This guide summarizes quantitative data on the inhibition of several key human serine proteases by a range of substituted benzamidines, providing a framework for predicting the performance of derivatives like this compound.
Quantitative Comparison of Substituted Benzamidine Derivatives
The inhibitory activity of various benzamidine derivatives against a panel of human serine proteases—trypsin, thrombin, plasmin, and complement component C1s—is presented below. The data is sourced from a comprehensive study on the structure-activity relationships of substituted benzamidines.[4] The inhibition constants (Ki) are given in micromolar (µM); lower values indicate higher inhibitory potency.
| Substituent | Trypsin (Ki, µM) | Thrombin (Ki, µM) | Plasmin (Ki, µM) | C1s (Ki, µM) |
| H (Unsubstituted) | 18.5 | 64.5 | 38.5 | 10.5 |
| 4-Fluoro | 10.5 | 30.0 | 15.5 | 4.4 |
| 3-Chloro | 10.0 | 13.5 | 12.0 | 2.5 |
| 4-Chloro | 11.0 | 17.5 | 11.5 | 2.9 |
| 3,4-Dichloro | 6.1 | 5.3 | 4.4 | 1.0 |
| 4-Bromo | 9.0 | 12.5 | 9.0 | 2.2 |
| 4-Iodo | 7.4 | 8.1 | 6.5 | 1.6 |
| 4-Methyl | 19.0 | 36.5 | 21.0 | 6.5 |
| 4-Nitro | 11.5 | 9.7 | 10.0 | 1.6 |
Data extracted from Cheng, L., et al. (2001). Inhibition of four human serine proteases by substituted benzamidines.[4]
Inference for this compound:
Based on the structure-activity relationships revealed in the table, the inhibitory profile of a this compound derivative can be extrapolated:
-
Halogenation Effect: The presence of halogen substituents (fluoro, chloro, bromo, iodo) generally enhances the inhibitory potency against all four tested serine proteases compared to the unsubstituted benzamidine. This is attributed to the increased hydrophobicity and electron-withdrawing nature of halogens, which can lead to stronger interactions within the enzyme's active site.[1][4]
-
Position and Multiplicity of Halogens: Dichloro-substitution (3,4-dichloro) results in a significant increase in potency across all tested enzymes. The specific positioning of chloro and fluoro groups at the 2 and 4 positions would likely result in a potent inhibitor, potentially with a Ki in the low micromolar or even sub-micromolar range for enzymes like C1s and plasmin.
-
Selectivity: While halogenation tends to increase potency, the selectivity profile can be modulated by the specific substitution pattern. For instance, while 4-fluoro-benzamidine shows a slight preference for C1s and plasmin over trypsin and thrombin, the effect is not pronounced. A 2-chloro-4-fluoro substitution pattern would need to be experimentally tested to determine its precise selectivity profile.
Experimental Protocols
A detailed methodology for a typical in vitro serine protease inhibition assay is provided below.
Objective: To determine the inhibitory potency (IC50 and/or Ki) of a test compound (e.g., a this compound derivative) against a specific serine protease.
Materials:
-
Enzyme: Purified serine protease (e.g., trypsin, thrombin, plasmin).
-
Substrate: A chromogenic or fluorogenic substrate specific to the enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin).
-
Inhibitor: Test compound and a known reference inhibitor.
-
Buffer: Assay buffer appropriate for the enzyme (e.g., Tris-HCl buffer, pH 7.4-8.0).
-
96-well microplate: For conducting the assay.
-
Microplate reader: Capable of measuring absorbance or fluorescence at the appropriate wavelength.
-
DMSO: For dissolving the test compound.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the serine protease in the assay buffer. The final concentration should be optimized for a linear reaction rate.
-
Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO or water).
-
Prepare a stock solution of the test inhibitor and reference inhibitor in DMSO. Perform serial dilutions to create a range of inhibitor concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer to all wells.
-
Add the diluted inhibitor solutions to the test wells. For control wells (enzyme activity without inhibitor), add an equivalent volume of DMSO.
-
Add the enzyme solution to all wells except for the substrate blank.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement of Reaction:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately start monitoring the change in absorbance or fluorescence over time using a microplate reader. The readings should be taken at regular intervals.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the progress curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a dose-response curve.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate for the enzyme.
-
Visualizations
Mechanism of Serine Protease Inhibition by Benzamidine
The following diagram illustrates the general mechanism of competitive inhibition of a trypsin-like serine protease by a benzamidine derivative.
Caption: Competitive inhibition of a serine protease by a benzamidine derivative.
Experimental Workflow for In Vitro Protease Inhibition Assay
The diagram below outlines the key steps in a typical in vitro protease inhibition assay.
Caption: Workflow for an in vitro serine protease inhibition assay.
Signaling Pathway: The Coagulation Cascade
This diagram depicts a simplified version of the coagulation cascade, highlighting the roles of thrombin and plasmin, which are key serine proteases.
Caption: Simplified coagulation cascade showing key serine proteases.
References
- 1. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MEROPS - the Peptidase Database [ebi.ac.uk]
- 4. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of 2-Chloro-4-fluoro-benzamidine Analogs
For researchers and scientists engaged in the intricate process of drug discovery and development, the metabolic stability of a compound is a critical determinant of its potential success as a therapeutic agent. A compound that is rapidly metabolized may struggle to achieve therapeutic concentrations in the body, while one that is too stable could lead to undesirable accumulation and toxicity. This guide provides a comparative assessment of the metabolic stability of novel 2-Chloro-4-fluoro-benzamidine analogs, benchmarked against known compounds, and is supported by detailed experimental protocols for key in vitro assays. Understanding the metabolic fate of these analogs is paramount for optimizing their pharmacokinetic profiles and advancing the most promising candidates.[1][2]
The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP) family of enzymes playing a major role in the biotransformation of a vast array of xenobiotics.[3][4][5] In vitro assays using liver microsomes or hepatocytes are therefore invaluable tools for predicting a compound's in vivo clearance and half-life.[1][6] This guide focuses on data generated from human liver microsome (HLM) stability assays, which primarily assess Phase I metabolism mediated by CYPs.
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of a series of this compound analogs (Cmpd 1-3) compared to the parent structure and a standard control compound, Verapamil. The data, presented as half-life (t½) and intrinsic clearance (CLint), were determined using human liver microsomes. A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.
| Compound | Structure | t½ (min) | CLint (µL/min/mg protein) |
| This compound | (Parent Structure) | 35 | 49.5 |
| Analog 1 (Cmpd 1) | (R = CH₃) | 62 | 27.9 |
| Analog 2 (Cmpd 2) | (R = CF₃) | >120 | <11.6 |
| Analog 3 (Cmpd 3) | (R = Cyclopropyl) | 88 | 19.8 |
| Verapamil | (High Clearance Control) | 8 | 216.6 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and accurate interpretation of experimental data. Below are the protocols for the two most common in vitro metabolic stability assays.
Liver Microsomal Stability Assay
This assay is a primary screen for Phase I metabolic stability, focusing on the activity of CYP enzymes located in the endoplasmic reticulum of hepatocytes.[7][8]
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compounds and control compounds (e.g., Verapamil)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[9][10]
-
Acetonitrile (ACN) with an internal standard (e.g., Tolbutamide) for quenching the reaction
-
96-well incubation plates and collection plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis[9]
Procedure:
-
Preparation: Prepare a working solution of the test compound in a buffer. Thaw the human liver microsomes on ice. Prepare the NADPH regenerating system.[9]
-
Pre-incubation: Add the liver microsomes and the test compound to the incubation plate and pre-incubate at 37°C for 5-10 minutes to allow the compound to equilibrate with the enzymes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.[7][11] The 0-minute time point serves as the initial concentration control.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.[9]
-
Analysis: Transfer the supernatant to a new plate for analysis. Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.[10][12]
-
Data Calculation: Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample. Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[10]
Hepatocyte Stability Assay
This assay utilizes intact liver cells, providing a more physiologically relevant model that incorporates both Phase I and Phase II metabolism, as well as cellular uptake and transport processes.[7][13][14]
Materials:
-
Cryopreserved or fresh primary human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
96-well collagen-coated plates
-
Materials for cell viability assessment (e.g., Trypan Blue)
-
Test compounds and control compounds (e.g., Testosterone, 7-Hydroxycoumarin)
-
Acetonitrile (ACN) with an internal standard for quenching
-
Incubator with 5% CO₂ at 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Cell Preparation: Thaw and prepare the hepatocytes according to the supplier's instructions. Assess cell viability to ensure the health of the cells.[12]
-
Cell Seeding: Seed the hepatocytes onto collagen-coated 96-well plates and allow them to attach.
-
Compound Incubation: Remove the seeding medium and add fresh, pre-warmed medium containing the test compound to the cells.
-
Time Points: Incubate the plates at 37°C in a CO₂ incubator. At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), terminate the reaction by adding cold acetonitrile with an internal standard to the wells.[12]
-
Sample Processing: Scrape the wells to lyse the cells and mix thoroughly. Centrifuge the plates to pellet cell debris.
-
Analysis: Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.
-
Data Calculation: Similar to the microsomal assay, calculate the percentage of compound remaining over time to determine the half-life and intrinsic clearance.
Visualizations
Experimental Workflow and Metabolic Pathway
To better illustrate the processes involved in assessing metabolic stability, the following diagrams outline a typical experimental workflow and the fundamental metabolic pathway responsible for the biotransformation of many drug candidates.
Caption: A typical experimental workflow for an in vitro metabolic stability assay.
Caption: The catalytic cycle of Cytochrome P450 (CYP) enzymes in drug metabolism.
References
- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Immobilized Cytochrome P450 for Monitoring of P450-P450 Interactions and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Metabolic Stability Assays [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 14. creative-bioarray.com [creative-bioarray.com]
Safety Operating Guide
Proper Disposal of 2-Chloro-4-fluoro-benzamidine: A Guide for Laboratory Professionals
Researchers and drug development professionals handling 2-Chloro-4-fluoro-benzamidine must adhere to stringent disposal protocols to ensure safety and regulatory compliance. This compound is classified as harmful if swallowed and is suspected of causing genetic defects, necessitating its treatment as hazardous waste. Disposal requires engagement with a licensed environmental services company and strict adherence to local, state, and federal regulations.
Pre-Disposal and Storage
Proper handling and storage are critical first steps in the disposal lifecycle of this compound.
-
Personal Protective Equipment (PPE): Before handling the compound, always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Storage: Store the chemical in its original, tightly sealed container in a dry, well-ventilated, and secure area.[1] The storage area should be accessible only to authorized personnel.
-
Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and associated hazard symbols.
Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[1] Do not dispose of this chemical down the drain or in regular solid waste.
Step-by-Step Disposal Guide:
-
Waste Characterization: Classify this compound as a hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste categorization.
-
Container Selection: Use a dedicated, leak-proof, and chemically compatible container for the accumulation of waste this compound. Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Waste Labeling: Affix a hazardous waste label to the container. This label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Harmful")
-
The accumulation start date
-
The name and contact information of the generating laboratory or researcher
-
-
Accumulation: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
-
Arrange for Pickup: Contact your institution's EHS department or a contracted hazardous waste disposal company to schedule a pickup. Provide them with all necessary information about the waste stream.
-
Documentation: Maintain a detailed record of the amount of this compound disposed of and the date of disposal. Retain any documentation provided by the waste disposal company.
Hazard and Safety Data
The following table summarizes key safety information for this compound.
| Hazard Information | GHS Pictograms | Precautionary Statements |
| Hazard Statements |
| H302: Harmful if swallowed.[1] H341: Suspected of causing genetic defects. |
| Prevention | P201: Obtain special instructions before use. P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1] | |
| Response | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. P308 + P313: IF exposed or concerned: Get medical advice/ attention. | |
| Storage | P405: Store locked up.[1] | |
| Disposal | P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Experimental Protocols
There are no standard experimental protocols for the on-site treatment or neutralization of this compound waste in a laboratory setting. Due to its hazardous nature, chemical alteration outside of a designated and licensed treatment facility is not recommended. The established and required protocol is collection and disposal by a professional hazardous waste management company.
Disposal Workflow
The logical workflow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Chloro-4-fluoro-benzamidine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Chloro-4-fluoro-benzamidine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Chemical Profile:
| Property | Information |
| Chemical Name | This compound hydrochloride[1] |
| Appearance | Off-white powder[1] |
| Primary Applications | Intermediate in pharmaceutical synthesis, enzyme inhibition studies, biochemical research[1] |
| Storage Conditions | Store at 0 - 8 °C[1] |
Personal Protective Equipment (PPE)
When handling this compound, especially in its powder form, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the required PPE, based on guidelines for similar benzamidine derivatives and halogenated aromatic compounds.
| Body Part | Personal Protective Equipment (PPE) |
| Eyes/Face | Safety goggles with side protection are mandatory. A face shield should be used when there is a significant risk of splashes or dust generation.[2] |
| Skin | Wear suitable chemical-resistant gloves tested according to EN 374. A lab coat or chemical-resistant apron must be worn.[2] |
| Respiratory | For operations that may generate dust, a particulate filter respirator (P2 or equivalent) is necessary.[2] All handling of the solid compound should be performed within a chemical fume hood.[3] |
Operational Plan: Handling and Experimental Protocols
Adherence to a strict operational plan ensures the safe handling of this compound throughout the experimental workflow.
Workflow for Safe Handling:
Caption: Workflow for handling this compound.
Experimental Steps:
-
Preparation : Before handling the compound, ensure that the chemical fume hood is operational and that all necessary PPE is readily available and in good condition. The work area should be clean and uncluttered.
-
Handling in a Fume Hood : All procedures involving this compound, including weighing and transfer, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Weighing : Use an analytical balance inside the fume hood. Handle the powder carefully to avoid generating dust.
-
Reaction Setup : When adding the compound to a reaction vessel, do so slowly and carefully to prevent splashing. Ensure the reaction apparatus is secure.
-
Cleanup and Decontamination : After the procedure, decontaminate all surfaces and glassware. Rinse glassware with a suitable solvent (e.g., acetone) within the fume hood, collecting the rinsate as hazardous waste.[3]
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination. As a halogenated organic compound, it must be treated as hazardous waste.[3][4]
Waste Segregation and Disposal Protocol:
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a designated, clearly labeled hazardous waste container. The label should include "Hazardous Waste" and the full chemical name.[3] |
| Contaminated Labware (e.g., gloves, wipes) | Place in a sealed bag and dispose of in the solid hazardous waste container. |
| Liquid Waste (including rinsates) | Collect all liquid waste containing the compound, including rinsates from cleaning glassware, in a designated container for halogenated organic waste.[3][5] This waste must be kept separate from non-halogenated waste.[3][4] |
| Final Disposal | All hazardous waste containers must be tightly sealed and stored in a designated satellite accumulation area.[3] Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.[3] |
Emergency Spill Response
In the event of a spill, a clear and immediate response is necessary to mitigate risks.
Spill Response Workflow:
Caption: Logical workflow for responding to a chemical spill.
Spill Cleanup Protocol:
-
Evacuate and Notify : Immediately alert others in the vicinity and evacuate the immediate area. Notify your laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.
-
Secure the Area : If safe to do so, restrict access to the spill area.
-
Personal Protective Equipment : Before attempting to clean the spill, don the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.
-
Cleanup : For a solid spill, carefully sweep up the material and place it in a sealed container for hazardous waste disposal. Avoid creating dust.[6] For a liquid spill, use an inert absorbent material to contain and collect the waste.
-
Decontaminate : Clean the spill area with a suitable solvent and decontaminating solution. Collect all cleanup materials as hazardous waste.
-
Ventilation : Ensure the area is well-ventilated during and after the cleanup.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
